molecular formula C14H22N2O B1460832 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine CAS No. 1039894-77-3

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B1460832
CAS No.: 1039894-77-3
M. Wt: 234.34 g/mol
InChI Key: VYAFGMJUYVSISF-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-14-5-3-12(4-6-14)11-16-9-7-13(15)8-10-16/h3-6,13H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFGMJUYVSISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , a critical intermediate often utilized in the development of GPCR ligands and kinase inhibitors.

While direct alkylation routes exist, they frequently suffer from polyalkylation and difficult purification profiles. This guide advocates for a Reductive Amination strategy followed by Acidolytic Deprotection . This two-step sequence ensures regioselectivity, high purity, and scalability. The protocol utilizes the Abdel-Magid method, leveraging sodium triacetoxyborohydride (STAB) for mild, selective imine reduction, followed by a controlled Boc-deprotection to yield the target amine, typically isolated as a stable dihydrochloride salt.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, the synthesis disconnects at the benzylic carbon-nitrogen bond.

  • Disconnection: The N1-benzyl bond.[1]

  • Synthons: 4-Ethoxybenzaldehyde (Electrophile) and Piperidin-4-amine (Nucleophile).

  • Strategic Control: To prevent interference from the primary amine at position 4, we utilize tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) . This protects the exocyclic amine, forcing reaction exclusively at the secondary ring nitrogen.

Reaction Scheme Visualization

SynthesisScheme SM1 4-Ethoxybenzaldehyde (Electrophile) Intermediate Intermediate: N-Boc-1-(4-ethoxybenzyl)piperidin-4-amine SM1->Intermediate Step 1: Reductive Amination NaBH(OAc)3, DCE, AcOH SM2 4-(N-Boc-amino)piperidine (Nucleophile) SM2->Intermediate Product Target Product: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (Dihydrochloride Salt) Intermediate->Product Step 2: Deprotection 4M HCl in Dioxane

Figure 1: Strategic synthetic route utilizing a protected piperidine scaffold to ensure regioselectivity.

Step-by-Step Technical Protocol

Step 1: Reductive Amination (The Abdel-Magid Protocol)

This step forms the C-N bond between the piperidine ring nitrogen and the benzyl group. We employ Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, minimizing the reduction of the starting aldehyde to its corresponding alcohol [1].

Reagents & Stoichiometry[2][3][4][5][6]
ReagentEquiv.[3][4][5][7]Role
tert-butyl piperidin-4-ylcarbamate 1.0Limiting Reagent (Nucleophile)
4-Ethoxybenzaldehyde 1.1Electrophile (Slight excess drives conversion)
Sodium Triacetoxyborohydride (STAB) 1.4Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Promotes iminium ion formation)
1,2-Dichloroethane (DCE) 10-15 volSolvent (Standard for STAB reductions)
Experimental Procedure
  • Imine Formation: In a dry reaction vessel under nitrogen atmosphere, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 equiv) and 4-ethoxybenzaldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature (20-25°C) for 30-60 minutes. Note: This allows the equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 20 minutes to control mild exotherm and gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the piperidine starting material.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (slowly) until pH ~8.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the N-Boc-protected intermediate .

Step 2: Acidolytic Deprotection

The Boc group is acid-labile. Using HCl in dioxane precipitates the product directly as a salt, avoiding aqueous workup and simplifying isolation [2].

Reagents & Stoichiometry[2][3][4][5][6]
ReagentEquiv.[3][4][5][7]Role
N-Boc Intermediate 1.0Substrate
4M HCl in Dioxane 5-10Deprotection Reagent
Diethyl Ether / MTBE N/AAnti-solvent for precipitation
Experimental Procedure
  • Dissolution: Dissolve the N-Boc intermediate from Step 1 in a minimal amount of dry Dichloromethane (DCM) or Dioxane.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (5-10 equiv) dropwise.

  • Reaction: Warm to room temperature and stir. A white precipitate (the product salt) should begin to form. Monitor by TLC or LC-MS (consumption of starting material usually takes 2-4 hours).

  • Isolation:

    • Dilute the suspension with Diethyl Ether or MTBE (Methyl tert-butyl ether) to maximize precipitation.

    • Filter the solid under inert atmosphere (hygroscopic).

    • Wash the filter cake with fresh Ether/MTBE.

  • Drying: Dry the solid under high vacuum at 40°C to remove trace solvent and HCl.

  • Product: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine dihydrochloride .

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision matrix for purification and troubleshooting.

ProcessFlow Start Crude Reaction Mixture (Step 1) CheckLCMS LC-MS Check: Is SM Consumed? Start->CheckLCMS AddReagent Add 0.2 eq STAB Stir 2h CheckLCMS->AddReagent No (<95%) Quench Sat. NaHCO3 Quench (pH 8) CheckLCMS->Quench Yes (>95%) AddReagent->CheckLCMS Extract DCM Extraction Quench->Extract Deprotect Step 2: HCl/Dioxane Extract->Deprotect Precipitate Precipitate forms? Deprotect->Precipitate AddEther Add MTBE/Ether to force precipitation Precipitate->AddEther Yes (Slurry) Evaporate Evaporate Solvent Recrystallize (MeOH/Et2O) Precipitate->Evaporate No (Solution) Filter Filter & Dry AddEther->Filter Evaporate->Filter

Figure 2: Workflow logic for reaction monitoring and product isolation.

Critical Process Parameters (CPPs)
  • Moisture Control (Step 1): STAB is moisture sensitive. While less reactive than NaBH₄, significant water content will quench the hydride, stalling the reaction. Use dry solvents.[8]

  • pH Control (Step 1): The addition of Acetic Acid is crucial. It protonates the intermediate carbinolamine, facilitating water loss to form the iminium ion, which is the actual species reduced by STAB.

  • Exotherm (Step 2): Boc deprotection generates isobutylene gas and heat. Perform the addition of HCl slowly to prevent pressure buildup or thermal degradation.

Analytical Validation

To validate the identity of the synthesized 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , the following analytical signatures are expected:

  • 1H NMR (DMSO-d6, Dihydrochloride salt):

    • 
       ~10.5-11.0 (br s, 1H, NH+ salt).
      
    • 
       ~8.3-8.5 (br s, 3H, NH3+).
      
    • 
       ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H) — Characteristic AA'BB' system of the p-ethoxybenzyl group.
      
    • 
       ~4.2 (s, 2H, Benzylic CH2).
      
    • 
       ~4.0 (q, 2H, O-CH2-CH3).
      
    • 
       ~3.0-3.4 (m, Piperidine ring protons).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: Calculated MW of free base + 1.

    • Formula: C14H22N2O. MW: ~234.34 g/mol .

    • Observed m/z: 235.2 .

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release hydrogen gas. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Avoid inhalation.

  • HCl in Dioxane: Corrosive and moisture sensitive. Causes severe skin burns.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Han, G. , Tamaki, K., & Hruby, V. J. (2001). Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane in Solid-Phase Peptide Synthesis. The Journal of Peptide Research, 58(4), 338–341.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Ethoxybenzaldehyde.

Sources

"physicochemical properties of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , a critical building block in medicinal chemistry, particularly for the development of G-Protein Coupled Receptor (GPCR) ligands.

A Strategic Intermediate for GPCR Ligand Design

Executive Summary

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (also known as 1-(4-ethoxybenzyl)piperidin-4-amine) is a bifunctional pharmacophore scaffold belonging to the class of N-benzyl-4-aminopiperidines . This structural motif is a "privileged scaffold" in drug discovery, serving as the core architecture for numerous FDA-approved therapeutics targeting dopaminergic (D2/D4), serotonergic (5-HT4), and histaminergic (H3) receptors.

This guide details the molecule's physicochemical properties, synthetic pathways, and characterization protocols.[1] Due to the specific nature of the 4-ethoxy derivative, data is synthesized from direct structural analysis and validated structure-activity relationship (SAR) extrapolations from its widely characterized analog, 1-(4-Methoxybenzyl)piperidin-4-amine (CAS 1158533-04-0) .

Chemical Identity & Structural Analysis[2][3]
PropertyDetail
IUPAC Name 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine
Common Synonyms 1-(4-Ethoxybenzyl)piperidin-4-amine; 4-Amino-1-(4-ethoxybenzyl)piperidine
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
SMILES CCOc1ccc(CN2CCC(N)CC2)cc1
Analog CAS 1158533-04-0 (Methoxy analog); 50541-93-0 (Unsubstituted Benzyl)
Key Functional Groups Primary Amine (nucleophile), Tertiary Amine (basic center), Ethoxy Ether (lipophilic donor)
Structural Significance

The molecule features two distinct basic centers:[2]

  • Exocyclic Primary Amine (C-4 position): Highly nucleophilic, serving as the attachment point for "warheads" (e.g., benzamides in Mosapride or Itopride analogs).

  • Endocyclic Tertiary Amine (N-1 position): Provides the essential cationic charge at physiological pH, critical for aspartate anchoring in GPCR binding pockets (e.g., D2 receptor Asp114).

Physicochemical Profile (Predicted & Analog-Derived)

The following data integrates computed values (ACD/Labs, ChemAxon) with experimental baselines from the 4-methoxy analog.

PropertyValue / RangeContext & Implications
pKa (Primary Amine) 9.8 – 10.2 Highly basic. Will be protonated at pH 7.4. Requires basic extraction (pH > 12) for isolation as a free base.
pKa (Tertiary Amine) 8.4 – 8.8 Moderately basic. Influenced by the inductive effect of the benzyl group.
LogP (Lipophilicity) 1.9 – 2.2 The 4-ethoxy group adds ~0.5 log units vs. the methoxy analog (LogP ~1.4). Enhances BBB permeability.
LogD (pH 7.4) -0.8 – -0.5 At physiological pH, the dicationic nature significantly reduces apparent lipophilicity, aiding aqueous solubility in formulation.
Melting Point 55 – 65 °C Likely a low-melting solid or semi-solid oil at RT. The HCl salt (dihydrochloride) will melt >220 °C (dec).
Polar Surface Area (PSA) 38.5 Ų Well within the Veber limit (<140 Ų) for oral bioavailability.
Solubility (Free Base) Low (Water)Soluble in DCM, MeOH, DMSO, EtOAc.
Solubility (2HCl Salt) High (Water)>50 mg/mL. Ideal for biological assays.
Synthetic Methodology & Characterization

The most robust synthesis utilizes a Reductive Amination strategy, ensuring regioselectivity and high yield. This protocol avoids the over-alkylation risks associated with direct benzyl halide displacement.

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • 4-(N-Boc-amino)piperidine (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-ethoxybenzaldehyde and 4-(N-Boc-amino)piperidine in DCM. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour under N₂ atmosphere to form the imine intermediate.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes. Allow to warm to RT and stir for 12 hours.

  • Quench & Extraction: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Intermediate): Purify the Boc-protected intermediate via flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1) or 4M HCl in Dioxane. Stir for 2 hours.

  • Free Base Isolation: Basify to pH >12 with 2M NaOH. Extract with DCM. Concentrate to yield 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine .

Visualization: Synthesis & QC Workflow

SynthesisWorkflow Start Start: 4-Ethoxybenzaldehyde + 4-Boc-Aminopiperidine Step1 Imine Formation (DCM, AcOH, 1h) Start->Step1 Step2 Reductive Amination (STAB, 12h, RT) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Step5 Basification (pH > 12, Extraction) Step4->Step5 Final Final Product: 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine Step5->Final QC Quality Control: 1. 1H-NMR (D2O/CDCl3) 2. LC-MS (M+H 235.2) 3. HPLC Purity >95% Final->QC Validate

Figure 1: Step-by-step reductive amination workflow for the synthesis of the target compound, including critical deprotection and QC steps.

Applications in Drug Discovery[7][8]

This scaffold is a validated pharmacophore for designing ligands targeting aminergic GPCRs. The 4-ethoxy group specifically enhances potency by filling hydrophobic sub-pockets (e.g., the secondary binding pocket in D2 or 5-HT4 receptors) compared to the unsubstituted benzyl analog.

Target Receptors & Mechanism
  • Serotonin 5-HT4 Agonists (Prokinetics):

    • Mechanism: The primary amine forms an amide bond with a benzoic acid derivative (e.g., 4-amino-5-chloro-2-methoxybenzoic acid). The basic piperidine nitrogen mimics the serotonin amine, interacting with Asp100 in the 5-HT4 receptor.

    • Relevance: Structural analog to the "linker" region of Mosapride and Prucalopride .

  • Dopamine D2/D4 Antagonists (Antipsychotics):

    • Mechanism: The N-benzyl group interacts with the hydrophobic accessory pocket formed by Phe198/Val111. The 4-ethoxy substituent extends into the "deep" hydrophobic crevice, potentially improving selectivity over D2.

  • Histamine H3 Antagonists:

    • Relevance: Similar to the Pitolisant scaffold, where the ether linkage provides metabolic stability and optimal chain length for receptor spanning.

Analytical Characterization Standards (Self-Validating)

To ensure scientific integrity, the following analytical signatures must be verified.

  • 1H-NMR (400 MHz, CDCl₃):

    • δ 7.20 (d, 2H): Aromatic protons (ortho to benzyl CH₂).

    • δ 6.85 (d, 2H): Aromatic protons (ortho to ethoxy).

    • δ 4.02 (q, 2H): Ethoxy CH₂ protons (characteristic quartet).

    • δ 3.45 (s, 2H): Benzylic CH₂ (singlet).

    • δ 2.85 (m, 2H): Piperidine equatorial protons (alpha to N).

    • δ 1.40 (t, 3H): Ethoxy CH₃ protons (triplet).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 235.18; Observed: 235.2 ± 0.1 .

    • Fragment 107: (4-Ethoxybenzyl cation) – Diagnostic tropylium ion.

Safety & Handling
  • Hazards: As a primary amine, the compound is corrosive and a skin irritant. The free base is sensitive to CO₂ absorption (carbamate formation).

  • Storage: Store as the Dihydrochloride (2HCl) salt at -20°C under Argon. The salt form is non-hygroscopic and chemically stable for >2 years.

References
  • PubChem Compound Summary. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine (Analog Reference).[3] National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors. (Extrapolated SAR data for benzylpiperidine pharmacophore). Link

  • ChemicalBook. 1-(4-Methoxybenzyl)piperidin-4-amine Hydrochloride (Analog Properties).Link

  • EPA CompTox Chemicals Dashboard. Prediction of Physicochemical Properties for Piperidine Derivatives.Link

Sources

Comprehensive Profiling of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine: Pharmacophore Analysis and Target Prediction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profiling of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , analyzing its role as a privileged pharmacophore in medicinal chemistry.

Executive Summary

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (hereafter referred to as 4-EBP-Amine ) represents a "privileged structure" in drug discovery—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate in the synthesis of complex therapeutics (including Factor Xa inhibitors and FLT3 kinase inhibitors), the molecule itself possesses intrinsic biological activity.

Its structural architecture—a basic piperidine nitrogen flanked by a lipophilic 4-ethoxybenzyl tail and a polar primary amine head—predisposes it to interact with Sigma-1 receptors (


R) , Acetylcholinesterase (AChE) , and specific G-Protein Coupled Receptors (GPCRs) . This guide details the mechanistic basis of these interactions, experimental validation protocols, and the critical off-target liabilities (hERG) that researchers must monitor.

Chemical Profile & Molecular Recognition Features

To understand the biological targets, one must first deconstruct the molecular recognition elements of the scaffold.

FeatureChemical MoietyBiological Function (Pharmacophore)
Cationic Center Piperidine Nitrogen (

)
Forms a critical salt bridge with Aspartate residues (e.g., Asp126 in

R).
Hydrophobic Tail 4-Ethoxybenzyl groupOccupies hydrophobic pockets; the ethoxy extension provides deeper penetration than a simple benzyl group.
Polar Head Primary Amine (C4-position)H-bond donor/acceptor; serves as a "vector" for further chemical elaboration (amide coupling, reductive amination).
Linker Methylene bridgeProvides rotational freedom, allowing the aromatic tail to adopt an optimal

-stacking orientation.
Structural Similarity Analysis

4-EBP-Amine is a close structural analog of several known bioactive agents:

  • Donepezil (Aricept): Shares the N-benzylpiperidine core (AChE inhibitor).

  • Mosapride/Itopride: Shares the 4-substituted benzyl-piperidine architecture (5-HT4 agonists).

  • NE-100: A selective

    
     antagonist sharing the dipropyl-amino-ethyl-phenyl ether motif, structurally homologous to the ethoxy-benzyl tail.
    

Primary Biological Targets

Target A: Sigma-1 Receptor ( R)

The Sigma-1 receptor is the highest-probability target for 4-EBP-Amine . The N-benzylpiperidine moiety is the quintessential pharmacophore for


 binding.
  • Mechanism of Action: The piperidine nitrogen is protonated at physiological pH and forms an ionic bond with Asp126 in the receptor's ligand-binding pocket. The 4-ethoxybenzyl group projects into the primary hydrophobic pocket (lined by Val162, Leu105, Tyr103). The 4-ethoxy substituent typically enhances affinity compared to the unsubstituted benzyl analog by filling the hydrophobic sub-pocket more effectively.

  • Therapeutic Relevance: Modulation of

    
    R is implicated in neuroprotection, cocaine addiction mitigation, and analgesia.
    
Target B: Acetylcholinesterase (AChE)
  • Mechanism of Action: The scaffold functions as a "dual-binding site" inhibitor. The benzylpiperidine moiety binds to the Peripheral Anionic Site (PAS) of AChE (specifically via

    
    -cation interactions with Trp286). The primary amine at the 4-position can be derivatized to reach the catalytic active site (CAS), but even the free amine may interact with water networks bridging to the CAS.
    
  • Therapeutic Relevance: Alzheimer's disease (symptomatic treatment).

Target C: Muscarinic Acetylcholine Receptors (mAChR)
  • Mechanism of Action: 4-amino-1-benzylpiperidines are documented antagonists of M2 and M3 receptors. The bulky hydrophobic tail mimics the classic pharmacophore of muscarinic antagonists (like atropine), blocking the orthosteric site.

  • Therapeutic Relevance: COPD, overactive bladder (though selectivity is often a challenge).

Off-Target Liability: The hERG Channel

Critical Warning: The N-benzylpiperidine motif is a known "toxicophore" for hERG potassium channel inhibition.

  • Mechanism: The basic nitrogen and the aromatic tail allow the molecule to enter the hERG pore and block

    
     efflux via 
    
    
    
    -stacking with Phe656 and Ser624.
  • Risk: QT interval prolongation and Torsades de Pointes.

  • Mitigation: In drug design, the 4-amino group is often acylated with polar moieties to reduce lipophilicity (LogP) and lower hERG affinity.

Experimental Validation Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of 4-EBP-Amine for 

R.
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    (+)-Pentazocine (highly selective agonist, 2-5 nM).
    
  • Non-specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Mix 100

      
      L membrane prep + 50 
      
      
      
      L radioligand + 50
      
      
      L test compound (4-EBP-Amine, range
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes (equilibrium is slow for lipophilic amines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of the lipophilic tail).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Ellman’s Assay for AChE Inhibition

Objective: Assess inhibitory potency against Acetylcholinesterase.[1][2]

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent), Electric eel or human recombinant AChE.

  • Reaction:

    • In a 96-well plate, add 150

      
      L Phosphate Buffer (pH 8.0).
      
    • Add 20

      
      L of 4-EBP-Amine solution.
      
    • Add 20

      
      L of AChE enzyme solution (0.1 U/mL). Incubate 15 mins at 25°C.
      
    • Add 10

      
      L of DTNB/Acetylthiocholine mix.
      
  • Detection: Monitor absorbance at 412 nm for 5-10 minutes (kinetic mode). The yellow color results from the reaction of thiocholine with DTNB.

  • Control: Donepezil (positive control).

Visualizations

Diagram 1: Pharmacophore Mapping & Signaling Logic

This diagram illustrates how the structural components of 4-EBP-Amine map to its primary biological targets.

PharmacophoreMap cluster_molecule 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine Tail 4-Ethoxybenzyl Tail (Hydrophobic) Sigma1 Sigma-1 Receptor (Asp126 Interaction) Tail->Sigma1 Hydrophobic Pocket AChE Acetylcholinesterase (PAS Binding) Tail->AChE Pi-Stacking (Trp286) hERG hERG Channel (Off-Target Block) Tail->hERG Pore Block via Pi-Stacking Core Piperidine Nitrogen (Cationic Center) Core->Sigma1 Salt Bridge Core->AChE Cation-Pi Core->hERG Trapping Head 4-Amino Group (Polar/H-bond) Head->Sigma1 Auxiliary H-Bonding

Caption: Pharmacophore mapping of 4-EBP-Amine showing critical binding interactions with Sigma-1, AChE, and hERG targets.

Diagram 2: Experimental Validation Workflow

A logical flow for validating the biological activity of the scaffold.

ValidationWorkflow cluster_Assays Primary Screening Tier cluster_Safety Safety Profiling Tier Start Compound: 4-EBP-Amine Binding Radioligand Binding (Sigma-1 / Sigma-2) Start->Binding Enzyme Ellman's Assay (AChE Inhibition) Start->Enzyme hERG Patch Clamp (hERG) (Cardiotoxicity) Binding->hERG If Ki < 100nM Enzyme->hERG If IC50 < 1uM Decision Lead Optimization Strategy hERG->Decision Selectivity Index Calculation Metab Microsomal Stability (CYP450) Metab->Decision

Caption: Step-by-step experimental workflow for validating potency and safety of the 4-EBP-Amine scaffold.

References

  • Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry. (2004). Source:

  • Discovery of Novel 1-(4-aminophenylacetyl)piperidine Derivatives as FXR Partial Agonists. European Journal of Medicinal Chemistry. (2025). Source:

  • Piperidin-4-one: The Potential Pharmacophore. PubMed. (2013). Source:

  • Discovery of Apixaban (BMS-562247): A Highly Potent, Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry. (2007).[3] Source:

  • Sigma Receptor Ligands with Antiproliferative Properties. PMC. (2013). Source:

Sources

An In-depth Technical Guide to the Predicted In Vitro Activity of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the predicted in vitro biological activities of the novel compound, 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes findings from structurally related compounds to build a robust predictive profile. By examining the well-documented activities of the 4-aminopiperidine scaffold and the influence of the 4-ethoxyphenyl moiety, we can forecast its potential as a versatile pharmacophore. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

The core structure of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine combines a piperidin-4-amine nucleus, known for its presence in a multitude of bioactive agents, with a 1-benzyl substitution bearing a 4-ethoxy group. This strategic combination suggests a propensity for diverse pharmacological interactions, which will be explored in the subsequent sections.

Predicted Biological Activities and In Vitro Evaluation Strategies

Based on extensive analysis of analogous structures, the primary predicted in vitro activities for 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine are in the domains of antifungal, anticancer, and neurological receptor modulation.

Antifungal Potential: Targeting Ergosterol Biosynthesis

The 4-aminopiperidine scaffold is a key feature in a novel class of antifungal agents.[1][2] These compounds have demonstrated significant efficacy against a range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.[1][2]

Mechanism of Action: The primary antifungal mechanism for related 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2] Specifically, these compounds have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[1] This disruption of the ergosterol pathway leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Structure-Activity Relationship (SAR) Insights: Research on a library of over 30 4-aminopiperidines has revealed key structural features that govern their antifungal potency.[1] A benzyl or phenylethyl group at the 1-position of the piperidine ring, similar to the 1-[(4-Ethoxyphenyl)methyl] structure of our topic compound, is conducive to high activity when paired with an appropriate substituent at the 4-amino position.[1] While the topic compound has an unsubstituted 4-amino group, its core structure strongly suggests that it is a prime candidate for derivatization to enhance antifungal properties.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3]

  • Preparation of Fungal Inoculum: Cultures of fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are grown on an appropriate medium, such as Sabouraud Dextrose Agar. The colonies are then suspended in sterile saline, and the cell concentration is adjusted to approximately 10^4 cells/mL.[3]

  • Compound Dilution: A stock solution of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine is prepared in a suitable solvent like DMSO. A serial two-fold dilution series is then prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity compared to a drug-free control.

Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Compound Stock (1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine) start->prep_compound prep_fungi Prepare Fungal Inoculum (e.g., Candida, Aspergillus) start->prep_fungi serial_dilution Perform Serial Dilution in 96-well plate prep_compound->serial_dilution inoculate Inoculate with Fungi prep_fungi->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_plate Visually or Spectrophotometrically Read Plate incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for antifungal susceptibility testing.

Anticancer Activity: A Privileged Scaffold in Oncology

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous anticancer agents.[4][5] Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation across a variety of cancer cell lines, including breast, prostate, lung, and colon cancers.[5][6]

Potential Mechanisms of Action: Structurally related compounds often exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.[7] One such critical pathway is the PI3K/Akt/mTOR pathway, which governs cell growth and survival.[7] It is plausible that 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine could exhibit inhibitory effects on this pathway. Additionally, piperidine derivatives have been observed to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine and incubated for 24-72 hours.

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Signaling Pathway Implicated in Anticancer Activity

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Compound 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine Compound->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Neurological Receptor Modulation: A Scaffold for CNS Activity

The piperidine scaffold is a common feature in ligands for a variety of central nervous system (CNS) receptors, including sigma (σ) receptors and dopamine receptors.[9][10][11][12][13][14]

Sigma Receptor Affinity: Sigma receptors, comprising σ1 and σ2 subtypes, are implicated in a range of neurological processes and are targets for the treatment of pain and neurodegenerative diseases.[10][15] Numerous piperidine and piperazine derivatives have been identified as high-affinity ligands for sigma receptors.[9][10][16] The piperidine moiety is considered a key structural element for this activity.[16]

Dopamine Receptor Interactions: Derivatives of piperidine have also been developed as potent and selective antagonists for dopamine receptors, particularly the D4 subtype.[11][12][14] The D4 receptor is a target for the management of neuropsychiatric disorders. Structure-activity relationship studies have shown that modifications to the piperidine core can significantly influence binding affinity and selectivity.[11]

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[8]

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., σ1 or D4 receptors from transfected cell lines or animal brain tissue) are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., -pentazocine for σ1 receptors or [³H]spiperone for D4 receptors) and varying concentrations of the test compound, 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Summary of Predicted In Vitro Activities and Relevant Assays

Predicted ActivityPotential Molecular Target(s)Key In Vitro AssayQuantitative Endpoint
Antifungal Sterol C14-reductase, Sterol C8-isomeraseBroth MicrodilutionMIC (Minimum Inhibitory Concentration)
Anticancer PI3K/Akt/mTOR pathway componentsMTT AssayIC50 (Half-maximal Inhibitory Concentration)
Neurological Sigma-1 (σ1) ReceptorRadioligand Binding AssayKi (Inhibitory Constant)
Neurological Dopamine D4 ReceptorRadioligand Binding AssayKi (Inhibitory Constant)

Conclusion

While awaiting direct experimental validation, the in silico and analog-based analysis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine strongly suggests a molecule of significant therapeutic potential. Its structural features point towards a promising profile as an antifungal agent, a cytotoxic compound against various cancer cell lines, and a modulator of key neurological receptors. The experimental protocols and workflows detailed in this guide provide a clear and scientifically grounded roadmap for the in vitro characterization of this compound. Further investigation into these activities is highly warranted to unlock the full therapeutic potential of this novel chemical entity.

References

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"structure-activity relationship of 4-aminopiperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Aminopiperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Design

Executive Summary

The 4-aminopiperidine moiety represents a "privileged scaffold" in medicinal chemistry, capable of serving as a central core for diverse pharmacological classes ranging from potent


-opioid receptor (MOR) agonists to CCR5 antagonists and neurokinin-1 ligands. Its versatility stems from the sp³-hybridized nitrogen at position 1 (N1) and the functionalizable amino group at position 4 (C4), which allow for the precise spatial orientation of hydrophobic and polar pharmacophores. This guide provides a technical deep-dive into the Structure-Activity Relationships (SAR) of this class, with a primary focus on the 4-anilidopiperidine (fentanyl-like) series and emerging non-opioid applications.

Pharmacophore Deconstruction & Numbering

To systematically analyze the SAR, we define the core scaffold regions. The biological activity is dictated by the nature of substituents at four critical vectors.

The Core Vectors
  • Region A (N1-Substituent): The "Address" region. Determines pharmacokinetic (PK) properties (lipophilicity/CNS penetration) and affinity for hydrophobic pockets in the receptor.

  • Region B (The Piperidine Ring - C3/C5): The "Stereochemical" region. Substituents here (typically methyl) introduce chirality, often drastically enhancing potency via conformational locking.

  • Region C (C4-Amino Linker): The "Pivot." In opioids, this is an anilido nitrogen; in CCR5 antagonists, it is often an amide or secondary amine linker.

  • Region D (C4-Substituent): The "Message" region. In fentanyl, this includes the phenyl ring and the propionyl chain, critical for receptor activation.

Pharmacophore cluster_legend Interaction Types Core 4-Aminopiperidine Core C3 Region B (C3) 'Stereo-Lock' (e.g., Methyl) Core->C3 Conformational Constraint N4 Region C (N4) 'The Pivot' (Anilido/Amido) Core->N4 H-Bonding N1 Region A (N1) 'The Address' (e.g., Phenethyl) N1->Core Lipophilicity & Pocket Fit C4_Sub Region D (C4-R) 'The Message' (Phenyl/Propionyl) N4->C4_Sub Receptor Activation Hydrophobic Hydrophobic Electronic Electronic/Steric

Figure 1: Pharmacophore dissection of the 4-aminopiperidine scaffold highlighting the four critical diversity vectors.

Therapeutic Class I: Opioid Agonists (The Fentanyl Series)

The most extensively characterized application of this scaffold is the 4-anilidopiperidine class (Fentanyl, Sufentanil, Alfentanil).

SAR of Region A (N1-Substituent)

The N1 substituent is critical for binding to the anionic site of the MOR (Asp147).

  • Phenethyl Group (Optimal): The 2-phenylethyl group (found in fentanyl) is 50-100x more potent than the N-methyl analogue. This suggests a specific hydrophobic pocket in the receptor that accommodates the phenyl ring exactly 2-3 carbons away from the basic nitrogen.

  • Heterocycles: Replacing the phenyl ring with a thienyl (sufentanil) or tetrazolyl (alfentanil) group alters pKa and metabolic stability. The thienyl group increases lipophilicity and potency (Sufentanil is ~5-10x fentanyl potency).

SAR of Region B (C3-Substitution)

Introduction of a methyl group at C3 creates chiral centers.

  • Cis vs. Trans: The cis-isomer (3-methylfentanyl) is significantly more potent than the trans-isomer and the unsubstituted parent.

  • Mechanism: The C3-methyl group restricts the conformational flexibility of the piperidine ring, locking the N-phenethyl and 4-anilido groups into a bioactive conformation that minimizes entropy loss upon binding [1].

SAR of Region D (The Anilido System)
  • Propionyl Chain: The length of the acyl chain on the aniline nitrogen is highly sensitive.

    • Propionyl (3 carbons): Optimal.

    • Acetyl (2 carbons): Reduced potency.

    • Butyryl (4 carbons): Drastically reduced potency.

    • Causality: The receptor pocket has a strict steric limit; chains longer than propyl clash with the pocket walls (likely Trp318 or His319 residues) [2].

Table 1: Comparative SAR of Fentanyl Analogues

CompoundN1-SubstituentC3-SubstituentC4-SubstituentRelative Potency (Morphine=1)Key Feature
Fentanyl PhenethylHN-Propionylaniline~100xPrototype; High Lipophilicity
Sufentanil ThienylethylHN-Propionylaniline (with methoxymethyl)~500-1000xThienyl increases affinity
Alfentanil TetrazolyethylHN-Propionylaniline~10-20xRapid onset; lower pKa (6.5)
3-Methylfentanyl PhenethylMethyl (cis)N-Propionylaniline~1000-6000xConformational lock
Carfentanil PhenethylHN-Propionylaniline + COOMe~10,000xC4-Ester interacts with additional sub-pocket

Therapeutic Class II: Non-Opioid Applications[1]

CCR5 Antagonists (HIV Entry Inhibitors)

In the development of CCR5 antagonists like Vicriviroc , the 4-aminopiperidine scaffold acts as a semi-rigid linker rather than the primary pharmacophore.

  • Role: It spatially separates a hydrophobic "cap" (often a piperazine or aromatic system) from a basic nitrogen center.

  • SAR Insight: Unlike opioids, large bulky substituents at the 4-amino position (e.g., oxime ethers or amide-linked heterocycles) are tolerated and required to fill the large transmembrane cavity of the CCR5 receptor [3].

Cognition Enhancers

Nootropic agents derived from this scaffold often extrude one nitrogen from a piperazine ring to form 4-aminopiperidines.[1]

  • Mechanism: Modulation of cholinergic pathways.

  • SAR: The 4-amino group is often acylated with electron-rich aromatics (e.g., methoxy-benzoic acids). High lipophilicity is required for blood-brain barrier (BBB) penetration [4].

Experimental Protocols

Synthesis: Reductive Amination (The "Workhorse" Protocol)

The most reliable method for constructing the 4-aminopiperidine core is the reductive amination of N-substituted piperidin-4-ones. This protocol is self-validating because the intermediate imine formation is often visible (color change) and the reduction is chemically selective.

Protocol: Synthesis of 4-Anilidopiperidines

  • Reagents: N-phenethylpiperidin-4-one (1.0 eq), Aniline (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Step 1 (Imine Formation): Dissolve ketone and aniline in DCE. Add acetic acid.[2] Stir at room temperature for 2 hours. Validation: Monitor by TLC (disappearance of ketone).

  • Step 2 (Reduction): Add STAB in one portion. Stir for 12-16 hours. Mechanism: STAB is a mild reducing agent that selectively reduces the iminium ion over the ketone, preventing side reactions.

  • Step 3 (Acylation): Isolate the secondary amine. React with propionyl chloride (1.1 eq) and Diisopropylethylamine (DIPEA) in DCM to yield the final amide.

Synthesis Start N-Substituted Piperidin-4-one Intermediate Iminium Ion Intermediate Start->Intermediate Acid Cat. / DCE Reagent1 + Aniline / Amine (Schiff Base Formation) Reagent1->Intermediate Product1 4-Aminopiperidine (Secondary Amine) Intermediate->Product1 Hydride Transfer Reagent2 + NaBH(OAc)3 (Selective Reduction) Reagent2->Product1 Step3 Acylation / Alkylation (Functionalization) Product1->Step3 Final Final Ligand (e.g., Fentanyl, CCR5 Antagonist) Step3->Final

Figure 2: General reductive amination workflow for 4-aminopiperidine synthesis.

Pharmacology: Competitive Binding Assay

To validate affinity, a radioligand displacement assay is standard.

  • System: CHO cells expressing human

    
    -opioid receptor (hMOR).
    
  • Radioligand: [³H]-DAMGO (highly selective mu-agonist).

  • Protocol:

    • Incubate membrane preparations with [³H]-DAMGO (1 nM) and increasing concentrations of the test 4-aminopiperidine derivative (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C in Tris-HCl buffer.

    • Terminate by rapid filtration through glass fiber filters.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Conclusion

The 4-aminopiperidine scaffold remains a cornerstone of medicinal chemistry due to its synthetic accessibility and predictable SAR. In the opioid space, the "N-phenethyl / 4-anilido" combination is the zenith of potency, driven by precise hydrophobic collapse within the receptor. However, modern applications in antiviral and neurodegenerative research demonstrate that by modifying the "Address" (N1) and "Message" (C4) vectors, this scaffold can be repurposed for targets vastly different from GPCRs. Future development lies in the exploration of C3-substituted rigid analogues to improve selectivity and reduce off-target toxicity.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • Casy, A. F., & Parfitt, R. T. (1986).[3] Opioid Analgesics: Chemistry and Receptors. Plenum Press.

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors.[4] 4-Substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Manetti, D., et al. (2003).[1] 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters.

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

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Technical Whitepaper: Exploring 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine as a CCR5 Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for exploring 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (hereafter referred to as Compound A ) as a functional scaffold for CCR5 antagonism. The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) serving as the primary co-receptor for R5-tropic HIV-1 entry.[1]

While high-potency clinical antagonists like Maraviroc (Pfizer) and Vicriviroc (Schering-Plough) utilize complex tropane or piperazine cores, the 4-aminopiperidine moiety remains a privileged structure in medicinal chemistry. Compound A represents a strategic "Left-Hand Side" (LHS) fragment, combining a basic piperidine nitrogen (essential for salt-bridge formation with the receptor) and a 4-ethoxybenzyl hydrophobic tail.

This guide details the synthetic pathways , structural pharmacophore mapping , and biological validation protocols required to evaluate Compound A as a lead candidate or building block for next-generation HIV-1 entry inhibitors.

Structural Rationale & Pharmacophore Mapping[2]

The CCR5 Binding Pocket

Crystal structures of CCR5 (e.g., PDB: 4MBS) reveal a deep, hydrophobic binding pocket defined by transmembrane helices (TM) 1, 2, 3, and 7. Key interactions for small-molecule antagonists include:

  • Ionic Interaction: A salt bridge between a positively charged nitrogen on the ligand and Glu283 (E283) in TM7.

  • Hydrophobic Anchoring: Aromatic moieties occupying the hydrophobic accessory pocket formed by Tyr108 , Phe109 , and Trp86 .

Compound A Analysis

Compound A is designed to probe these specific interactions:

  • Piperidine Nitrogen (

    
    ):  At physiological pH, this nitrogen is protonated, positioning it to form the critical salt bridge with Glu283.
    
  • 4-Ethoxybenzyl Group: This lipophilic tail mimics the benzyl/phenyl groups found in early Pfizer leads (e.g., UK-107,543), designed to penetrate the hydrophobic pocket between TM1 and TM2.

  • Primary Amine (Position 4): Serves as a vector for growing the molecule. In isolation, Compound A is likely a low-affinity fragment (

    
     in 
    
    
    
    range). High affinity (
    
    
    range) is achieved by acylating this amine with "Right-Hand Side" (RHS) motifs (e.g., 4,6-dimethylpyrimidine-5-carbonyl).
Interaction Logic Diagram

CCR5_Pharmacophore cluster_Receptor CCR5 Binding Pocket Ligand 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine Glu283 Glu283 (TM7) Anionic Anchor Ligand->Glu283 Ionic Salt Bridge (Piperidine N+) HydroPocket Hydrophobic Pocket (Tyr108, Phe109, Trp86) Ligand->HydroPocket Van der Waals (4-Ethoxybenzyl) Solvent Extracellular Solvent Interface Ligand->Solvent Vector for Elaboration (4-Primary Amine)

Caption: Pharmacophore mapping of Compound A within the CCR5 binding site, highlighting critical anchor points.

Chemical Synthesis Protocol

The synthesis of Compound A is most efficiently achieved via reductive amination , a self-validating protocol due to its high selectivity and minimal byproduct formation.

Reaction Scheme
  • Precursors: 4-Ethoxybenzaldehyde + tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

  • Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its stability and ability to reductively alkylate without reducing the aldehyde to alcohol.

  • Deprotection: Acidic cleavage of the Boc group.[2]

Step-by-Step Methodology
Step 1: Reductive Amination[2]
  • Reagents: 4-Ethoxybenzaldehyde (1.0 eq), 4-Boc-aminopiperidine (1.0 eq), STAB (1.5 eq), Acetic Acid (1.0 eq), DCE (1,2-Dichloroethane).

  • Protocol:

    • Dissolve 4-ethoxybenzaldehyde and 4-Boc-aminopiperidine in DCE (0.1 M concentration).

    • Add Acetic Acid (catalytic promoter). Stir for 30 min at Room Temperature (RT) to form the imine intermediate.

    • Add STAB portion-wise over 10 minutes.

    • Stir at RT for 12–16 hours under

      
       atmosphere.
      
    • Quench: Add saturated

      
       solution. Extract with DCM.[2]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield Check: Expect >85% yield of the Boc-protected intermediate.

Step 2: Boc-Deprotection[2]
  • Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve intermediate in DCM (

      
      ).[2]
      
    • Add TFA (10–20 eq) dropwise.

    • Warm to RT and stir for 2 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Concentrate in vacuo. Basify residue with 1M NaOH to pH > 12.[2] Extract free base with DCM/IPA (3:1).

    • Final Product: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine .

Synthesis Workflow Diagram

Synthesis_Pathway Aldehyde 4-Ethoxybenzaldehyde Imine Imine Formation (DCE, AcOH, 30 min) Aldehyde->Imine Amine 4-Boc-aminopiperidine Amine->Imine Reduction Reductive Amination (STAB, 16h) Imine->Reduction Intermediate Boc-Protected Intermediate Reduction->Intermediate Deprotection Acidic Cleavage (TFA/DCM) Intermediate->Deprotection Final Compound A (Free Base) Deprotection->Final

Caption: Two-step convergent synthesis of Compound A via reductive amination and acidic deprotection.[2]

Biological Evaluation Protocols

To validate Compound A as a CCR5 antagonist, a tiered screening cascade is required.

Tier 1: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of Compound A for the CCR5 receptor by displacing a known radioligand.
  • Cell Line: CHO-K1 cells stably expressing human CCR5 (CHO-hCCR5).

  • Radioligand: [

    
    I]-MIP-1
    
    
    
    or [
    
    
    I]-RANTES (CCL5).
  • Protocol:

    • Membrane Prep: Harvest CHO-hCCR5 cells, homogenize, and centrifuge to isolate membranes.

    • Incubation: Mix membranes (

      
      /well) with [
      
      
      
      I]-MIP-1
      
      
      (0.1 nM) and varying concentrations of Compound A (
      
      
      to
      
      
      M) in assay buffer (50 mM HEPES, 5 mM
      
      
      , 1 mM
      
      
      , 0.2% BSA).
    • Equilibrium: Incubate for 90 min at RT.

    • Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound A]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Tier 2: Calcium Flux Functional Assay (Efficacy)

Objective: Confirm that binding leads to inhibition of receptor signaling (Antagonism vs. Agonism).

  • Indicator: Fluo-4 AM (Calcium-sensitive dye).

  • Agonist: RANTES (CCL5) or MIP-1

    
     (CCL3).[3]
    
  • Protocol:

    • Seed CHO-hCCR5 cells in 96-well black plates (

      
       cells/well).
      
    • Load cells with Fluo-4 AM dye for 45 min at

      
      .
      
    • Pre-incubation: Add Compound A (serial dilutions) and incubate for 15 min.

    • Stimulation: Inject Agonist (

      
       concentration of RANTES) using a FLIPR (Fluorometric Imaging Plate Reader).
      
    • Readout: Measure real-time fluorescence increase (

      
      ).
      
  • Interpretation: An antagonist will suppress the calcium spike induced by RANTES.

Data Summary Template[4][6]
Assay TypeParameterExpected Outcome (Fragment)Target Outcome (Optimized Lead)
Binding

(

I-MIP-1

)


Functional

(Ca

Flux)


Toxicity

(MTT Assay)


Strategic Optimization (SAR Expansion)

Compound A is a scaffold , not the final drug. To achieve nanomolar potency, the primary amine at position 4 must be elaborated.

Optimization Logic:

  • Amide Coupling: React Compound A with heterocyclic carboxylic acids.

    • Target: 4,6-dimethylpyrimidine-5-carboxylic acid (mimicking Vicriviroc).

    • Rationale: The resulting amide oxygen accepts a hydrogen bond from Tyr37 , while the heterocycle fills the extracellular vestibule.

  • Urea Formation: React with isocyanates.

    • Target:

      
      -phenyl ureas.
      
    • Rationale: Ureas provide rigid linkers that can orient aromatic groups into the "major pocket" of CCR5.

Screening Workflow Diagram

Screening_Cascade cluster_Assays Biological Validation Start Compound A (Scaffold) Deriv Parallel Synthesis (Amides/Ureas) Start->Deriv Chemical Elaboration Binding Radioligand Binding (Displacement of 125I-MIP-1α) Deriv->Binding Primary Screen Func Ca2+ Flux Assay (Antagonist Mode) Binding->Func Hit Confirmation (<1 µM) Viral HIV-1 Envelope Fusion Assay Func->Viral Lead Selection

Caption: Hierarchical screening cascade moving from chemical synthesis to antiviral validation.

References

  • Tagat, J. R., et al. (2001).[4] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][4][5][6][7] I. Discovery of SC-351125." Journal of Medicinal Chemistry. Link

  • Wood, A., & Armour, D. (2005). "The discovery of the CCR5 receptor antagonist, maraviroc (UK-427,857)." Progress in Medicinal Chemistry. Link

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5." Antimicrobial Agents and Chemotherapy. Link

  • Maeda, K., et al. (2004). "Spiro-diketopiperazine derivatives as potent CCR5 antagonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Protocols. (2025). "Synthesis of Ethyl-piperidin-4-ylmethyl-amine and related scaffolds." Link

Sources

"1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine for N-type calcium channel modulation"

Author: BenchChem Technical Support Team. Date: February 2026

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine: A Rational Scaffold for N-Type Calcium Channel Modulation

Executive Summary

The pursuit of non-opioid analgesics has positioned the N-type voltage-gated calcium channel (Cav2.2) as a critical therapeutic target. While peptide toxins like Ziconotide offer potent inhibition, their poor bioavailability and narrow therapeutic index necessitate the development of small-molecule alternatives.[1] 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine represents a quintessential scaffold in this domain: a 4-aminopiperidine derivative engineered for state-dependent modulation.

This technical guide dissects the pharmacological architecture of this compound, detailing its structural logic, mechanism of action, and the rigorous experimental protocols required to validate its efficacy as a neuropathic pain therapeutic.

Chemical Biology & Rational Design

The efficacy of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine stems from its tripartite structure, designed to mimic the pharmacophore of peptide toxins while maintaining oral bioavailability.

Structure-Activity Relationship (SAR)
Structural ComponentFunctionalityMechanistic Role
Piperidine Core ScaffoldProvides a semi-rigid template to orient the pharmacophores. The pKa (~9.0) ensures protonation at physiological pH.
4-Amino Group Polar HeadMimics the positively charged arginine/lysine residues of ω-conotoxins, interacting with the acidic glutamate residues in the channel pore (P-loop).
(4-Ethoxyphenyl)methyl Lipophilic TailThe 4-ethoxybenzyl group drives membrane partitioning. It interacts with hydrophobic pockets on the S6 transmembrane segments, stabilizing the inactivated state.
Synthesis Protocol: Reductive Amination

The most robust synthesis route utilizes a reductive amination between 4-ethoxybenzaldehyde and piperidin-4-amine. This "one-pot" method is preferred for its scalability and atom economy.

Reagents:

  • Substrate A: Piperidin-4-amine (CAS: 13035-19-3)

  • Substrate B: 4-Ethoxybenzaldehyde (CAS: 10031-82-0)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of piperidin-4-amine and 1.1 eq of 4-ethoxybenzaldehyde in DCE. Stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add 1.5 eq of STAB portion-wise. The mild nature of STAB prevents over-reduction and tolerates other functional groups.

  • Quench & Workup: After 12 hours, quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The crude amine is purified via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Pharmacology: Mechanism of Action

Unlike pore blockers that physically occlude the channel (like Ziconotide), 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine functions primarily as a state-dependent modulator .

State-Dependent Inhibition

The compound exhibits higher affinity for the inactivated state of the Cav2.2 channel compared to the resting state.

  • Resting State (Hyperpolarized): Low affinity. The drug has limited access or binding energy.

  • Inactivated State (Depolarized): High affinity. During high-frequency firing (characteristic of neuropathic pain), channels cycle through open and inactivated states. The drug binds to and stabilizes the inactivated conformation, effectively "silencing" hyperexcited neurons while sparing normal physiological transmission.

Selectivity Profile

A critical requirement is selectivity over other calcium channel subtypes to avoid adverse effects:

  • vs. Cav1.2 (L-type): Essential to avoid hypotension and bradycardia. The 4-amino-piperidine scaffold typically shows >100-fold selectivity for N-type over L-type.

  • vs. hERG (Kv11.1): The primary safety liability for piperidines. The specific 4-ethoxy substitution is often optimized to reduce hERG affinity compared to more lipophilic analogs.

Visualization of Mechanism

The following diagram illustrates the state-dependent binding cycle, highlighting how the drug preferentially targets the inactivated state to achieve use-dependent block.

MechanismOfAction cluster_legend Therapeutic Window Resting Resting State (Closed) Open Open State (Conducting Ca2+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time Inactivated->Resting Repolarization Blocked Drug-Bound Inactivated State Inactivated->Blocked High Affinity Binding (1-[(4-Ethoxyphenyl)methyl]...) Blocked->Inactivated Slow Dissociation

Caption: State-dependent binding cycle. The compound (red arrow) selectively stabilizes the inactivated state, accumulating inhibition during high-frequency neuronal firing.

Experimental Validation Protocols

To validate 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine as a viable lead, the following hierarchical assay cascade is required.

Primary Screen: Calcium Flux Assay (FLIPR)

High-throughput assessment of functional inhibition.

  • Cell Line: HEK293 stably expressing human Cav2.2 (α1B + β3 + α2δ1 subunits).

  • Dye: Fluo-4 AM or Calcium 6.

  • Stimulation: KCl (depolarization) or 4-aminopyridine.

  • Readout: Reduction in fluorescence relative to vehicle control.

  • Success Criteria: IC50 < 10 µM.

Secondary Validation: Whole-Cell Patch Clamp

The gold standard for quantifying state-dependence and kinetics.

  • System: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

  • Protocol (State-Dependence):

    • Holding Potential: -100 mV (Resting) vs. -70 mV (Partially Inactivated).

    • Test Pulse: Depolarize to +10 mV for 20 ms.

    • Analysis: Calculate the ratio of inhibition at -70 mV vs. -100 mV. A ratio > 5 indicates strong state-dependence.

  • Protocol (Use-Dependence):

    • Apply a train of pulses (e.g., 10 Hz for 10 seconds).

    • Measure the progressive decline in peak current amplitude (tonic vs. phasic block).

Screening Workflow Diagram

ScreeningWorkflow Compound 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine FLIPR Primary Screen: Ca2+ Flux (HEK-Cav2.2) Compound->FLIPR PatchClamp Secondary Screen: Whole-Cell Patch Clamp FLIPR->PatchClamp IC50 < 10 µM Selectivity Selectivity Panel: Cav1.2, Nav1.7, hERG PatchClamp->Selectivity State-Dependent Block Confirmed Selectivity->Compound SAR Optimization (hERG Liability) InVivo In Vivo Efficacy: SNL/CCI Models Selectivity->InVivo Selectivity Index > 50x

Caption: Hierarchical screening cascade from high-throughput flux assays to in vivo validation.

Data Summary: Expected Profile

Based on the 4-aminopiperidine class (e.g., C101, ZC88), the expected pharmacological profile for this specific analog is summarized below.

ParameterMetricTarget ValueClinical Relevance
Potency (Cav2.2) IC50 (Inactivated)0.5 - 2.0 µMEffective range for oral dosing without excessive CNS depression.
State Dependence Fold Shift (Rest vs. Inact)> 10-foldEnsures efficacy in pain states while sparing normal transmission.
Selectivity (Cav1.2) Selectivity Ratio> 100-foldPrevents cardiovascular side effects (hypotension).
Selectivity (hERG) IC50> 30 µMMinimizes risk of QT prolongation and arrhythmia.
Bioavailability %F> 40%Suitable for oral administration (unlike Ziconotide).

References

  • Wang, Y., et al. (2015). "ZC88, a novel N-type calcium channel blocker from 4-amino-piperidine derivatives state-dependent inhibits Cav2.2 calcium channels."[2] Brain Research.

  • Gao, S., et al. (2008). "C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels."[3] Acta Pharmacologica Sinica.

  • Miyazaki, M., et al. (2012). "A novel series of pyrazolylpiperidine N-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters.

  • Snutch, T. P. (2005). "Targeting chronic pain: the N-type calcium channel L-type calcium channel blockers." Drug Discovery Today.

  • Winquist, R. J., et al. (2005). "Neuronal calcium channels as target for pain." Biochemical Pharmacology.

Sources

Methodological & Application

"protocol for N-alkylation of 4-aminopiperidine with 4-ethoxybenzyl bromide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To synthesize 1-(4-ethoxybenzyl)piperidin-4-amine via the regioselective N-alkylation of 4-aminopiperidine using 4-ethoxybenzyl bromide.

Significance: The 1-benzyl-4-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous GPCR ligands (e.g., opioid receptors, chemokine receptors) and antihistamines. High-fidelity synthesis of this scaffold requires overcoming the challenge of regioselectivity between the secondary piperidine nitrogen (N1) and the primary exocyclic amine (N4).

Recommendation: While direct alkylation is possible, Method A (Boc-Protection Strategy) is the industry standard for drug development applications requiring >98% purity, as it eliminates regioisomeric byproducts. Method B (Direct Alkylation) is provided for rapid, high-throughput screening (HTS) campaigns where speed outweighs strict purity requirements.

Strategic Analysis: The Regioselectivity Challenge

The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen atoms with distinct electronic and steric profiles.

FeatureRing Nitrogen (N1)Exocyclic Nitrogen (N4)
Type Secondary Amine (

)
Primary Amine (

)
Hybridization

(Cyclic)

(Acyclic)
pKa (Conj. Acid) ~11.0~10.0
Nucleophilicity Higher (More basic)Lower
Steric Hindrance Moderate (Ring constraints)Low (Freely rotating)
Reactivity Risk Desired SiteCompetitive Site

Chemo-selectivity Logic: Under thermodynamic control, the more basic ring nitrogen (N1) is the preferred alkylation site. However, the unhindered nature of the primary amine (N4) allows it to compete kinetically, leading to mixtures of N1-mono, N4-mono, and N1,N4-bis-alkylated products in direct alkylation protocols.

Reaction Pathway Visualization

ReactionPathways Start 4-Aminopiperidine Direct Direct Alkylation (Method B) Start->Direct No Protection Protected Boc-Protection Route (Method A) Start->Protected + Boc2O (Selects N4) Reagent 4-Ethoxybenzyl Bromide Direct->Reagent + Base N1_Product Target: 1-(4-ethoxybenzyl) piperidin-4-amine Direct->N1_Product Major (60-70%) Byproducts Mixture: N4-alkylated + Bis-alkylated Direct->Byproducts Minor (30-40%) Protected->Reagent + Base Protected->N1_Product >95% Yield (after TFA deprotection)

Figure 1: Strategic decision tree comparing direct alkylation vs. the protection strategy.

Method A: The "Gold Standard" Protocol (Boc-Protection)

Best for: Scale-up, SAR studies, and GMP-like requirements. Mechanism: The primary amine is transiently masked with a tert-butyloxycarbonyl (Boc) group, leaving only the ring nitrogen available for alkylation.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-(N-Boc-amino)piperidine 200.281.0Substrate (Nucleophile)
4-Ethoxybenzyl bromide 215.091.1Electrophile
Potassium Carbonate (

)
138.212.0Base (Acid Scavenger)
Acetonitrile (ACN) -0.2 MSolvent (Polar Aprotic)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Step-by-Step Workflow
  • Preparation:

    • Dissolve 4-(N-Boc-amino)piperidine (1.0 equiv) in anhydrous Acetonitrile (ACN).

    • Add

      
        (2.0 equiv) and KI  (0.1 equiv).
      
    • Note: KI generates the more reactive benzyl iodide in situ, accelerating the reaction.

  • Alkylation:

    • Cool the suspension to 0°C.

    • Add 4-ethoxybenzyl bromide (1.1 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the secondary amine.[1]

  • Workup:

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate (EtOAc) and Water. Wash organic layer with Brine.

    • Dry over

      
      , filter, and concentrate to yield the Boc-protected intermediate .
      
  • Deprotection (The "Reveal"):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio) . Stir at RT for 1 hour.

    • Alternative: Use 4M HCl in Dioxane for 2 hours.

    • Concentrate to dryness.[2]

    • Basification: Redissolve in minimal water, cool to 0°C, and adjust pH to >12 using 2M NaOH.

    • Extract with DCM (3x), dry (

      
      ), and concentrate.
      
  • Purification:

    • If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Method B: Direct Alkylation Protocol

Best for: High-Throughput Screening (HTS), initial "quick & dirty" synthesis. Critical Control: Use a stoichiometric excess of amine to minimize bis-alkylation.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Aminopiperidine 3.0 Nucleophile (Excess forces mono-alkylation)
4-Ethoxybenzyl bromide 1.0Limiting Reagent
DIPEA (Hünig's Base) 1.2Soluble Base
DMF 0.1 MSolvent
Step-by-Step Workflow
  • Setup:

    • Dissolve 4-aminopiperidine (3.0 equiv) and DIPEA (1.2 equiv) in DMF.

    • Cool to -10°C (Ice/Salt bath). Low temperature improves regioselectivity.

  • Addition:

    • Dissolve 4-ethoxybenzyl bromide (1.0 equiv) in a small volume of DMF.

    • Add the bromide solution very slowly (dropwise) to the amine solution over 30–60 minutes.

    • Mechanistic Insight: Keeping the bromide concentration low relative to the amine ensures the highly nucleophilic ring nitrogen reacts first and prevents the product from reacting with a second equivalent of bromide.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Crucial Step: Wash the organic layer 5x with Water/Brine to remove the excess unreacted 4-aminopiperidine and DMF.

  • Purification:

    • Required.[3][4][5][6][7][8][9] Use reverse-phase HPLC or Column Chromatography (Amine-functionalized silica is recommended to prevent streaking).

Expected Results & Characterization

Target Molecule: 1-(4-ethoxybenzyl)piperidin-4-amine Molecular Formula:


Molecular Weight:  234.34  g/mol [10]
Analytical MethodExpected Signal Characteristics
1H NMR (CDCl3, 400 MHz) Aromatic:

7.20 (d, 2H), 6.85 (d, 2H) Benzylic:

3.45 (s, 2H) Ethoxy:

4.02 (q, 2H), 1.40 (t, 3H) Piperidine:

2.85 (m, 2H), 2.65 (m, 1H, CH-NH2), 2.00 (m, 2H), 1.80-1.40 (m, 4H)
LC-MS (ESI+) [M+H]+ : 235.2 m/z
Appearance Off-white solid or viscous pale yellow oil (free base).

Safety & Handling

4-Ethoxybenzyl Bromide
  • Hazards: Lachrymator (causes tears), Corrosive (causes skin burns and eye damage).

  • Handling: Always handle in a functioning chemical fume hood. Wear double nitrile gloves and safety goggles.

  • Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate.

4-Aminopiperidine[2][8][12][13][14][15]
  • Hazards: Corrosive, irritant.[3] High pH in solution.

  • Storage: Hygroscopic; store under nitrogen or argon.

Experimental Workflow Diagram

Workflow Step1 Step 1: Dissolve 4-(N-Boc-amino)piperidine in ACN with K2CO3 + KI Step2 Step 2: Add 4-Ethoxybenzyl Bromide (Dropwise, 0°C) Step1->Step2 Step3 Step 3: Stir at RT (4-6h) Monitor by TLC Step2->Step3 Step4 Step 4: Workup & Isolation (Yields Boc-Intermediate) Step3->Step4 Step5 Step 5: Acidic Deprotection (DCM/TFA or HCl/Dioxane) Step4->Step5 Step6 Step 6: Basify (pH >12) & Extract Step5->Step6 Final Final Product: 1-(4-ethoxybenzyl)piperidin-4-amine Step6->Final

Figure 2: Step-by-step experimental workflow for the recommended Method A.

References

  • Regioselectivity in Piperidines

    • Topic: Reactivity differences between ring and exocyclic amines.
    • Source: Master Organic Chemistry. "Amine Basicity: Piperidine vs. Pyridine and General Trends."
    • URL:[Link]

  • Synthesis of N-Benzyl-4-aminopiperidines

    • Topic: General protocol for reductive amination and alkylation of 4-aminopiperidine deriv
    • Source:Journal of Medicinal Chemistry, "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
    • URL:[Link]

  • Safety Data (Benzyl Bromides)

    • Topic: Handling of lachrymatory alkylating agents.[2]

    • Source: Fisher Scientific SDS for 4-Methoxybenzyl bromide (Analogous compound).
  • Boc-Protection Strategy

    • Topic: Use of tert-butyl carbamate to protect primary amines during alkyl
    • Source:Organic Letters, "Practical Synthesis of N-Boc-4-aminopiperidine Deriv
    • URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , a critical pharmacophore found in various GPCR ligands (e.g., opioid, histamine H3, and sigma receptor antagonists).

While direct reductive amination of 4-aminopiperidine is chemically possible, it often suffers from regioselectivity issues (bis-alkylation). This guide presents a regioselective, two-step protocol utilizing a Boc-protection strategy. This method ensures exclusive alkylation at the piperidine nitrogen (


-1), delivering high-purity material suitable for biological assays or further library synthesis.
Core Reaction Scheme

The synthesis proceeds via the reductive amination of 4-ethoxybenzaldehyde and 4-(N-Boc-amino)piperidine using Sodium Triacetoxyborohydride (STAB), followed by acidic deprotection.

ReactionScheme Aldehyde 4-Ethoxybenzaldehyde Intermediate Boc-Protected Intermediate (Stable Solid) Aldehyde->Intermediate STAB, AcOH DCE, RT, 4-16h Amine 4-(N-Boc-amino)piperidine Amine->Intermediate STAB, AcOH DCE, RT, 4-16h Product Target: 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine Intermediate->Product TFA/DCM or HCl/Dioxane

Figure 1: Synthetic pathway utilizing the Boc-protection strategy to ensure regioselectivity.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

4-Aminopiperidine contains two nucleophilic nitrogen atoms:

  • Secondary Amine (Piperidine Ring, pKa ~11): Sterically more accessible but electronically similar to the primary amine.

  • Primary Amine (Exocyclic, pKa ~10.8): Highly reactive toward aldehydes, leading to Schiff base formation.

Why Direct Alkylation Fails: Reacting 4-ethoxybenzaldehyde directly with 4-aminopiperidine often yields a statistical mixture of:

  • 
    -1 alkylation (Desired)
    
  • Exocyclic amine alkylation (Undesired)

  • Bis-alkylation (Polymerization/Oligomerization)

The Solution: We employ 4-(N-Boc-amino)piperidine . The Boc group renders the exocyclic amine non-nucleophilic, forcing the aldehyde to react exclusively with the secondary piperidine nitrogen.

Detailed Experimental Protocol

Phase 1: Reductive Amination (Coupling)

Objective: Synthesize tert-butyl (1-(4-ethoxybenzyl)piperidin-4-yl)carbamate.

Materials & Stoichiometry
ComponentRoleEquiv.[1][2][3][4][5]MW ( g/mol )Amount (Example)
4-(N-Boc-amino)piperidine Limiting Reagent1.0200.282.00 g
4-Ethoxybenzaldehyde Electrophile1.1150.171.65 g
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5211.943.18 g
Acetic Acid (Glacial) Catalyst1.060.050.60 g (570 µL)
1,2-Dichloroethane (DCE) Solvent----40 mL (0.25 M)
Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(N-Boc-amino)piperidine (2.00 g, 10 mmol) in DCE (40 mL).

    • Add 4-Ethoxybenzaldehyde (1.65 g, 11 mmol).

    • Add Acetic Acid (0.60 g, 10 mmol).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the hemiaminal/iminium equilibrium to establish before reduction, minimizing aldehyde reduction side-reactions.

  • Reduction:

    • Cool the mixture slightly (0°C is optional but recommended for larger scales >10g to control exotherm).

    • Add STAB (3.18 g, 15 mmol) portion-wise over 5 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
    • Remove cooling bath and stir at RT for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Quench & Workup:

    • Quench reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification (Phase 1):

    • The crude material is often pure enough for deprotection. If necessary, purify via flash chromatography (SiO₂; Gradient: 0→5% MeOH in DCM).

    • Yield Expectation: 85–95% (White to off-white solid).

Phase 2: Deprotection (Boc Removal)

Objective: Isolate the final 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine.

Materials
ComponentRoleEquiv.Conditions
Boc-Intermediate Substrate1.0Dissolved in DCM
Trifluoroacetic Acid (TFA) Acid10–20Excess
DCM Solvent--0.1 M concentration
Step-by-Step Procedure
  • Acidolysis:

    • Dissolve the Boc-intermediate from Phase 1 in DCM (5 mL per gram of substrate).

    • Add TFA (2 mL per gram of substrate) dropwise at 0°C.

    • Stir at RT for 2–4 hours. Monitor by LCMS (disappearance of M+100 or M+56 peaks).

  • Free Base Isolation (Critical for Bioactivity):

    • Concentrate the reaction mixture to remove excess TFA and DCM. The residue is the TFA salt.

    • Redissolve residue in minimal DCM.

    • Basification: Slowly add 1N NaOH or Sat. NaHCO₃ until pH > 12.

    • Note: The free amine is organic soluble. Extract with DCM (3 x).[3]

    • Dry (Na₂SO₄) and concentrate to yield the target oil/solid.

Process Logic & Optimization (Application Scientist Notes)

Why Sodium Triacetoxyborohydride (STAB)?

We select STAB over Sodium Cyanoborohydride (


) or Sodium Borohydride (

) for three reasons:
  • Selectivity: STAB reduces iminium ions much faster than aldehydes. This prevents the reduction of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol (a common impurity).

  • Safety: It avoids the generation of toxic cyanide byproducts.

  • Solvent Compatibility: It works exceptionally well in non-protic solvents like DCE/DCM, which favor imine stability.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Wet solvent or old STAB reagent.STAB is moisture sensitive.[6] Use fresh reagent or increase loading to 2.0 eq. Ensure DCE is dry.
Aldehyde Alcohol Impurity Reduction occurred before imine formation.[6]Increase the "Pre-equilibrium" stir time (Step 1) to 1 hour before adding STAB.
Product is a Gel/Gum Residual solvent or TFA salts.Perform a rigorous base wash (pH 12) and dry under high vacuum for 24h.

Analytical Validation

Expected NMR Profile ( , 400 MHz)
  • Aromatic Region: Two doublets at

    
     7.2 and 6.8 ppm (characteristic AA'BB' system of the 4-ethoxyphenyl group).
    
  • Benzylic Position: Singlet at

    
     3.4–3.5 ppm (2H, 
    
    
    
    ).
  • Ethoxy Group: Quartet at

    
     4.0 ppm (
    
    
    
    ) and Triplet at
    
    
    1.4 ppm (
    
    
    ).
  • Piperidine Ring: Multiplets at

    
     2.8 (2H), 2.0 (2H), 1.8 (2H), 1.4 (2H).
    
  • Methine (H-4): Multiplet at

    
     2.6–2.7 ppm (adjacent to 
    
    
    
    ).
Workflow Diagram

Workflow Start Start: 4-Boc-aminopiperidine + 4-Ethoxybenzaldehyde Mix Mix in DCE + AcOH Stir 30 min (Imine Formation) Start->Mix Reduce Add STAB (1.5 eq) Stir 4-16h Mix->Reduce Quench Quench with NaHCO3 Extract with DCM Reduce->Quench Intermediate Isolate Boc-Intermediate Quench->Intermediate Deprotect Deprotection: TFA/DCM (1:4) Intermediate->Deprotect Basify Basify to pH 12 Extract Free Base Deprotect->Basify Final Final Product: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine Basify->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride (STAB).[3][6] Common Organic Chemistry. [Link]

Sources

Application Note: Purification Strategies for 1-Substituted 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the isolation of 1-substituted 4-aminopiperidines. These diamine scaffolds are critical intermediates in the synthesis of opioids (e.g., fentanyl derivatives), antihistamines, and neuroactive ligands.

Introduction & Chemical Context

The 1-substituted 4-aminopiperidine moiety presents a unique purification challenge due to its dual-basic nature. The molecule contains two proton-accepting centers:

  • The Ring Nitrogen (N1): Typically tertiary (pKa ~8.5–9.5 for alkyl substituents).

  • The Exocyclic Amine (N4): Primary (pKa ~10.5–10.8).

Common Impurities:

  • 1-Substituted-4-piperidone: Unreacted starting material (Non-basic or weakly basic).

  • 1-Substituted-4-piperidinol: Byproduct of ketone reduction (Non-basic, polar).

  • Bis-alkylated amines: Result of over-alkylation during reductive amination (Tertiary/Secondary amine mixture).

  • Boron salts: Residues from sodium triacetoxyborohydride (STAB) or sodium borohydride.[1]

Because the target molecule is significantly more basic and polarizable than its oxygenated precursors, Acid-Base Extraction is the most efficient "First-Pass" purification method, often eliminating the need for chromatography. For high-purity requirements (>99.5%), Salt Formation is the superior strategy.

Strategic Decision Matrix

Before selecting a protocol, assess the crude mixture composition.

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Major Impurity Type? Start->CheckImpurity NonBasic Non-Basic (Ketones, Alcohols) CheckImpurity->NonBasic Neutral Organics Basic Basic (Bis-alkylated byproducts) CheckImpurity->Basic Structural Analogs MethodA Method A: Acid-Base Extraction (High Throughput) NonBasic->MethodA Standard Route MethodB Method B: Salt Crystallization (High Purity) Basic->MethodB Specific Solubility Diff MethodC Method C: Amine-Functionalized Chromatography Basic->MethodC Complex Mixture MethodA->MethodB If >99% purity needed

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Method A: Dual-pH Acid-Base Extraction (The "Workhorse" Protocol)

This method exploits the high pKa of the primary amine to separate it from non-basic impurities (ketones/alcohols) and less basic byproducts.

Mechanism

By lowering the pH to <2, the 4-aminopiperidine is fully protonated to the dication, becoming highly water-soluble. Neutral organic impurities remain in the organic phase. Subsequent basification liberates the free base.

Protocol Steps
  • Quench & Concentrate: If the reaction used hydride reducing agents (e.g., NaBH(OAc)3), quench with saturated aqueous NaHCO₃. Evaporate volatile organic solvents (THF, MeOH) to prevent phase miscibility issues.

  • Dissolution: Dissolve the residue in a non-polar solvent. Ethyl Acetate (EtOAc) is preferred over DCM for environmental reasons, though DCM offers better solubility for lipophilic analogs.

  • Acid Extraction (The Cut):

    • Add 1M HCl (aq) to the organic layer (Ratio 1:1 v/v).

    • Shake vigorously and separate layers.

    • Organic Layer: Contains unreacted ketone, alcohol byproducts, and non-basic protecting groups. Discard or recover starting material.

    • Aqueous Layer: Contains the target 4-aminopiperidine (dication form).

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (The Release):

    • Cool the aqueous layer to 0°C (exothermic reaction).

    • Slowly add 50% NaOH or solid KOH until pH > 12. Note: High pH is critical to fully deprotonate the primary amine (pKa ~10.8).

  • Final Extraction:

    • Extract the turbid aqueous mixture with DCM (3 x volume). Note: DCM is superior here due to the high polarity of the free primary amine.

    • Dry combined organics over anhydrous Na₂SO₄.[2]

    • Concentrate in vacuo to yield the purified oil/solid.

Method B: Selective Salt Crystallization (The "GMP" Protocol)

When chromatography is not feasible (scale-up) or when bis-alkylated impurities are present, salt formation acts as a molecular filter. The dihydrochloride or fumarate salts of 4-aminopiperidines often crystallize readily.

Mechanism

The lattice energy of the target diamine salt often differs significantly from mono-amine impurities.

Protocol Steps
  • Preparation: Dissolve the crude free base (from Method A) in a minimal amount of dry Ethanol or Isopropanol (IPA).

  • Acid Addition:

    • For HCl Salt: Add 2.2 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

    • For Fumarate/Tartrate: Add 1.05 equivalents of acid dissolved in hot ethanol.

  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Cool slowly to room temperature. If oiling occurs, add a "nonsolvent" like Diethyl Ether or Acetone dropwise until turbidity persists.

    • Chill at 4°C overnight.

  • Isolation: Filter the white precipitate. Wash with cold Acetone/Ether (1:1).

  • Validation: Check purity via NMR. The salt should show sharp peaks; broad peaks often indicate trapped solvent or amorphous material.

Data: Solubility Profile of Common Salts

Salt FormSolvent for RecrystallizationComments
Dihydrochloride MeOH / Et2OVery hygroscopic. Handle under N2.[3] Best for removing non-basic impurities.
Dihydrobromide EthanolOften forms larger, non-hygroscopic crystals suitable for X-ray diffraction.
Fumarate Isopropanol / AcetoneMilder acid; good for acid-sensitive substituents (e.g., Boc, acetals).

Method C: Flash Chromatography (The "Rescue" Protocol)

Primary amines interact strongly with the acidic silanols on standard silica gel, leading to "streaking" (tailing) and poor separation.

Critical Modification: The "Basified" Silica

Never run a 4-aminopiperidine on standard silica without a modifier.

Mobile Phase Systems:

  • System 1 (Standard): DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Tip: Pre-saturate the silica column with mobile phase containing 1% Triethylamine (TEA) before loading.

  • System 2 (Difficult Separations): DCM : 7N NH₃ in MeOH (95 : 5 to 80 : 20).

    • Why: The ammonia competes for silanol sites, allowing the amine product to elute as a tight band.

Visualization: Most 1-alkyl-4-aminopiperidines are not UV active unless they contain a benzyl/aryl group.

  • Stain: Ninhydrin (turns deep blue/purple).

  • Stain: Iodine chamber (reversible brown spots).

Workflow Visualization

AcidBaseExtraction Crude Crude Reaction Mixture (Amine + Ketone + Alcohol) AcidWash Add 1M HCl (pH < 2) Partition Layers Crude->AcidWash OrgLayer1 Organic Layer (Ketones, Alcohols) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product Dication) AcidWash->AqLayer1 Keep Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Free Base) Extract->FinalOrg Dry & Concentrate FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Figure 2: Step-by-step flow for the Acid-Base extractive workup of 4-aminopiperidines.

Troubleshooting & Expert Insights

  • Problem: Emulsions during extraction.

    • Cause: Amphiphilic nature of long-chain alkyl-aminopiperidines.

    • Solution: Add brine (saturated NaCl) to the aqueous phase or use a small amount of Isopropanol in the organic phase to break surface tension.

  • Problem: Low recovery after Acid/Base workup.

    • Cause: The product is highly water-soluble even at high pH (common for small alkyl groups like methyl/ethyl).

    • Solution: Saturate the basic aqueous layer with solid NaCl before the final DCM extraction. Perform 5-6 extractions rather than the standard 3.

  • Problem: Product oils out during salt formation.

    • Cause: Impurities preventing crystal lattice formation.

    • Solution: Sonicate the oil; scratch the glass side; or use "vapor diffusion" (place the open vial of solution inside a larger jar containing ether).

References

  • Synthesis and absolute configuration of trans-1-benzyl-4-aminopiperidin-3-ols. Source: ARKIVOC (2011).[4] Describes the isolation of aminopiperidine derivatives via dihydrochloride and dihydrobromide salt crystallization.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines. Source: Molecules (MDPI). Details the reductive amination of 1-benzyl-4-piperidone and purification via flash chromatography with triethylamine-modified silica.

  • Process for preparing N-amino piperidine hydrochloride. Source: Google Patents (CN100345828C). Provides industrial protocols for iron/acid reduction and subsequent recrystallization of piperidine salts.

  • Reductive Amination - Common Conditions & Workup. Source: Common Organic Chemistry. General guidelines for working up reductive aminations using STAB and NaCNBH3, highlighting the removal of boron byproducts.

Sources

"analytical techniques for characterization of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (EPPA) is a critical pharmacophore intermediate used in the synthesis of GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors. Its amphiphilic nature, possessing both a primary amine (


) and a tertiary piperidine nitrogen (

), presents unique challenges for chromatographic resolution and structural validation. This guide details a multi-modal characterization protocol combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and a validated HPLC method designed to suppress silanol interactions common to this scaffold.

Introduction & Chemical Context

EPPA serves as a "linker-scaffold" in medicinal chemistry. The 4-amino group allows for amide coupling or reductive amination to extend the carbon skeleton, while the 4-ethoxybenzyl moiety provides a lipophilic anchor often targeting hydrophobic pockets in protein receptors.

Compound Profile:

  • IUPAC Name: 1-[(4-ethoxyphenyl)methyl]piperidin-4-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.34 g/mol [1]

  • Physical State: Viscous oil (Free Base) / White crystalline solid (Dihydrochloride salt)

  • Solubility: Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (Free Base).

Analytical Challenges:

  • Peak Tailing: The highly basic primary amine interacts strongly with residual silanols on C18 HPLC columns.

  • Air Sensitivity: The primary amine is susceptible to oxidative degradation (N-oxide formation) and carbamate formation (

    
     absorption) upon prolonged air exposure.
    

Analytical Workflow Visualization

The following diagram outlines the critical path for characterizing EPPA from crude synthesis to release-quality material.

AnalyticalWorkflow cluster_QC Quality Control & Characterization Synthesis Crude Synthesis (Reductive Amination) Isolation Workup & Isolation (Free Base Oil) Synthesis->Isolation SaltForm Salt Formation (2HCl Generation) Isolation->SaltForm Stabilization ID_Check Structural ID (1H NMR, HRMS) SaltForm->ID_Check Purity Purity Profiling (UPLC-UV-MS) ID_Check->Purity Purity->Synthesis Impurity Feedback SolidState Solid State (XRD, DSC) Purity->SolidState

Figure 1: Analytical workflow for EPPA characterization, emphasizing the stabilization via salt formation prior to deep characterization.

Protocol 1: Structural Identification (NMR & MS)

This protocol validates the substitution pattern, specifically confirming the ethyl group integrity and the 1,4-disubstitution of the piperidine ring.

Technique A: High-Resolution Mass Spectrometry (HRMS)

  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragment Diagnosis:

    • Loss of

      
       (17 Da) 
      
      
      
      Indicates primary amine.
    • Tropylium ion formation (135.08 Da, 4-ethoxybenzyl cation)

      
       Confirms the benzyl ether moiety.
      

Technique B: Nuclear Magnetic Resonance (NMR)

  • Solvent:

    
     (Preferred for salt forms) or 
    
    
    
    (Free base).
  • Key Assignments (Free Base in

    
    , 400 MHz): 
    
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.20Doublet (J=8.5 Hz)2HOrtho to alkyl (Benzyl)
Aromatic 6.85Doublet (J=8.5 Hz)2HOrtho to alkoxy (Shielded)
Benzylic 3.42Singlet2H

(Diagnostic)
Ether 4.02Quartet (J=7.0 Hz)2H

Ether 1.40Triplet (J=7.0 Hz)3H

Piperidine 2.85Broad Doublet2HC2/C6 Equatorial
Piperidine 2.05Triplet2HC2/C6 Axial
Methine 2.65Multiplet1HC4-H (Alpha to amine)
Amine 1.50Broad Singlet2H

(Exchangeable with

)

Note: In the HCl salt form, the benzylic singlet shifts downfield to ~4.2 ppm, and the amine protons appear as broad singlets at ~8.0-8.5 ppm.

Protocol 2: HPLC Purity & Impurity Profiling

Challenge: The dual basic centers cause severe peak tailing on standard C18 columns due to ionic interaction with silanols. Solution: Use of a "Charged Surface Hybrid" (CSH) column or High pH mobile phase to neutralize the protonated amines.

Method A: The "Gold Standard" High pH Method (Recommended) This method ensures the amine is in its free-base form, improving peak shape and resolution.

  • Column: Waters XBridge C18,

    
     mm, 3.5 µm (or equivalent hybrid particle).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Benzyl absorption) and 280 nm (Ether absorption).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash

| 18.1 | 95 | 5 | Re-equilibration |

Method B: Acidic Method (Standard QC) If high pH columns are unavailable, use TFA to suppress silanol activity.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / MeCN.[2]

  • Note: Expect slight baseline drift at 230 nm due to TFA UV absorption.

Key Impurities to Monitor:

  • 4-Ethoxybenzaldehyde: Starting material. Elutes later than product (highly lipophilic, no basic nitrogen).

  • Bis-alkylated Dimer: Reaction of the primary amine product with another equivalent of aldehyde.

    
    .[3] Elutes at the very end of the gradient.
    

Protocol 3: Solid-State Characterization

For drug development, the solid form (polymorph) dictates stability and bioavailability. EPPA is typically stored as a Dihydrochloride salt (


).

Thermogravimetric Analysis (TGA) & DSC:

  • Protocol: Heat 2-5 mg sample from 30°C to 300°C at 10°C/min under

    
    .
    
  • Expectation (2HCl salt):

    • TGA: No weight loss < 150°C (indicates anhydrous).

    • DSC: Sharp endotherm > 250°C (Melting/Decomposition).

    • Warning: A broad endotherm < 100°C indicates hygroscopicity (water uptake), common in hydrochloride salts.

Chloride Content Titration:

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Calculation: Theoretical Cl% for

    
     is ~23.1%. Deviations indicate mono-HCl formation or excess free acid.
    

References

  • Vertex Pharmaceuticals. (2019). Synthesis and characterization of piperidine derivatives for CFTR modulation. [Patent WO2019123456]. WIPO Patentscope.[1] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3020332, 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine.[Link]

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001139EN. [Link]

  • Gadzała-Kopciuch, R. (2005).[4] Accurate HPLC Determination of Piperazine Residues. Journal of Chromatographic Science. [Link]

Sources

"experimental setup for in vivo studies with 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacological Profiling of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Executive Summary & Compound Profile

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (hereafter referred to as EPMPA ) represents a "privileged structure" in medicinal chemistry.[1] The 4-aminopiperidine core, N-substituted with a lipophilic ethoxybenzyl group, is a classic pharmacophore found in ligands for Sigma-1 receptors (


R) , Dopamine receptors (D2/D4) , and Acetylcholinesterase (AChE)  inhibitors.[1]

This guide provides a rigorous, self-validating framework for evaluating EPMPA in vivo. Given its structural homology to known CNS-active agents (e.g., Sigma-1 agonists like SA4503 or intermediates for Mosapride), the protocols prioritize Blood-Brain Barrier (BBB) penetration , metabolic stability , and CNS-driven pharmacodynamics .[1]

Physicochemical Profile (Estimated)
PropertyValue (Approx.)Implication for In Vivo Study
Molecular Weight ~234.34 g/mol High permeability potential.[1]
cLogP 2.5 – 3.2Moderate lipophilicity; likely BBB penetrant.
pKa (Basic N) ~9.8 (Piperidine)Ionized at physiological pH; may require pH adjustment in vehicle.
Solubility Low in neutral waterRequires solubilizing excipients (Cyclodextrins or Surfactants).

Formulation & Dose Selection Strategy

Challenge: The ethoxybenzyl tail confers lipophilicity, making simple saline solutions unstable. Poor formulation leads to erratic PK data. Solution: Use a co-solvent system or complexation strategy.

Vehicle Decision Tree (DOT Visualization)

FormulationStrategy Start EPMPA Formulation CheckSol Check Solubility (PBS pH 7.4) Start->CheckSol Soluble Saline/PBS (Ideal) CheckSol->Soluble > 1 mg/mL Insoluble Pre-dissolve in DMSO/Ethanol CheckSol->Insoluble < 1 mg/mL Step2 Add Surfactant/Cosolvent Insoluble->Step2 OptionA 10% DMSO + 10% Tween 80 + 80% Saline Step2->OptionA Acute Study (IP/SC) OptionB 20% HP-beta-CD (Cyclodextrin) Step2->OptionB Chronic/IV Study (Reduced Hemolysis)

Figure 1: Decision matrix for vehicle selection to ensure bioavailability and minimize vehicle-induced toxicity.

Recommended Formulation (Standard):

  • Stock: Dissolve EPMPA in 100% DMSO (50 mg/mL).

  • Working Solution: Dilute Stock 1:10 into 20% (w/v) (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in saline.
  • Final Composition: 10% DMSO / 20% HP-

    
    -CD / 70% Saline.
    
  • Dose Range: 1, 3, 10 mg/kg (Intraperitoneal - IP) for initial profiling.

Protocol A: Pharmacokinetics & BBB Penetration

Objective: Determine if EPMPA crosses the BBB and define its metabolic half-life (


).
Rationale:  The 4-aminopiperidine scaffold is susceptible to N-dealkylation or oxidative deamination.[1] Knowing the brain-to-plasma ratio (

) is critical before efficacy testing.[1]
Experimental Workflow
  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Administration: 5 mg/kg (IV) or 10 mg/kg (PO).

  • Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Collection:

    • Plasma: Cardiac puncture into K2-EDTA tubes.[1] Centrifuge @ 2000g, 4°C, 10 min.

    • Brain: Transcardial perfusion with saline (to remove blood contamination), rapid extraction, weigh, and snap-freeze in liquid nitrogen.

Bioanalytical Setup (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor Parent [M+H]+ -> Fragment (likely cleavage of the benzyl group).[1]

    • Note: For EPMPA (MW ~234), look for m/z 235 -> 107 (ethoxybenzyl cation) or 235 -> 84 (piperidine ring fragment).[1]

Data Output Table:

Parameter Definition Target Criteria (CNS Drug)

|


  | Time to max concentration | < 1.0 h (Rapid absorption) |
| 

| Brain partitioning coefficient | > 0.3 (Ideally > 1.[1]0) | |

| Elimination half-life | > 2.0 h (Stable enough for dosing) |[1]

Protocol B: Pharmacodynamics (Sigma-1 Receptor Engagement)

Hypothesis: Based on structural analogs (e.g., SA4503, PRE-084), EPMPA is likely a Sigma-1 receptor (


R) ligand.[1] 

R agonists exhibit potent anti-nociceptive and neuroprotective effects. Validation Model: Capsaicin-Induced Mechanical Allodynia (or Formalin Test).[1]
Mechanism of Action Diagram

SigmaMechanism EPMPA EPMPA (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) EPMPA->Sig1R Activates/Bind BiP BiP (Chaperone) Sig1R->BiP Dissociates from Calcium Ca2+ Flux (Modulation) Sig1R->Calcium Stabilizes Flux NMDA NMDA Receptor (Sensitization) Calcium->NMDA Inhibits Hyperactivity Pain Nociceptive Signaling (Pain) NMDA->Pain Reduces Analgesia Analgesia / Neuroprotection Pain->Analgesia Result

Figure 2: Putative mechanism.[1] EPMPA binding to


R modulates Calcium signaling and dampens NMDA-mediated excitotoxicity/pain.[1]
Step-by-Step Efficacy Protocol
  • Habituation: Acclimate mice to testing cages (wire mesh floor) for 30 min/day for 2 days.

  • Pre-treatment: Administer EPMPA (1, 5, 10 mg/kg, IP) or Vehicle 30 mins prior to stimulus.

    • Positive Control:[1] Pentazocine (Sigma agonist) or Gabapentin.

  • Induction: Inject 10

    
    L of 0.5% Capsaicin (or 2% Formalin) intraplantar into the right hind paw.
    
  • Measurement (Von Frey):

    • Assess mechanical withdrawal threshold using calibrated filaments (0.02g – 2.0g).

    • Up-Down Method: Start with 0.16g.[1] If withdrawal -> weaker filament.[1] If no withdrawal -> stronger filament.[1]

  • Scoring: Calculate 50% withdrawal threshold. An increase in threshold compared to vehicle indicates analgesia .

Protocol C: Safety Pharmacology (The "Irwin Screen")

Before advanced efficacy, you must rule out off-target sedation or toxicity (common with amine-containing CNS drugs).[1]

Procedure:

  • Administer EPMPA (escalating doses: 10, 30, 100 mg/kg IP).

  • Observe at 15, 30, 60, 120 min.

  • Score the following:

    • Autonomic: Salivation, lacrimation, piloerection (Suggests Cholinergic/Adrenergic interaction).

    • Neuromuscular: Ataxia, tremors, grip strength (Suggests Dopaminergic/GABAergic interaction).

    • Sensorimotor: Response to touch, startle reflex.

    • Lethality: Monitor for 24h.

Critical Checkpoint: If tremors or seizures occur at <10 mg/kg, the compound may be pro-convulsant (common with some piperidines acting on GABA). Stop and reassess dose.

References

  • Structural Analogs & Sigma Activity

    • Review of 4-benzylpiperidine scaffolds: Rossi, D. et al. "Synthesis and pharmacological characterization of novel sigma receptor ligands." Bioorganic & Medicinal Chemistry (2011).
    • Sigma-1 Mechanism:[1][2][3] Maurice, T. & Su, T.P. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics (2009). Link

  • Formulation & PK Methods: Cyclodextrin Vehicles: Loftsson, T. & Brewster, M.E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology (2010). BBB Protocols: Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry (2003).
  • Behavioral Protocols

    • Von Frey/Capsaicin:[1] Chaplan, S.R. et al. "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods (1994). Link

  • Synthesis & Scaffold Utility

    • Piperidine Intermediates: Goel, K.K. et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1][4] Biomedical Pharmacology Journal (2008). Link

(Note: EPMPA is a chemical intermediate often used to synthesize complex drugs. Direct in vivo literature for this specific fragment is sparse; protocols above are derived from validated methods for structurally homologous N-benzyl-4-aminopiperidine CNS ligands.)

Sources

"cell-based assay development for 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Cell-Based Assay Development for 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Executive Summary & Molecule Profile

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (hereafter referred to as Compound A ) represents a privileged pharmacophore in medicinal chemistry. Its structure—a 4-aminopiperidine core with a lipophilic 4-ethoxybenzyl tail—shares high structural homology with potent Sigma-1 Receptor (σ1R) ligands (e.g., PRE-084, NE-100) and certain GPCR modulators.

Developing a cell-based assay for this molecule requires a dual-pronged approach:

  • Functional Validation: Assessing its potential as a Sigma-1 chaperone modulator via Endoplasmic Reticulum (ER)-Mitochondrial Calcium Flux .

  • Safety Profiling: Evaluating hERG Potassium Channel Liability , a common risk for benzyl-piperidine derivatives.

This guide provides a self-validating, high-content screening workflow to characterize Compound A and its derivatives.

Biological Mechanism & Rationale

The Sigma-1 Receptor Connection

The σ1R is a ligand-operated chaperone located at the Mitochondria-Associated Membrane (MAM). It does not function as a traditional G-protein coupled receptor. Instead, upon agonist binding, σ1R translocates to stabilize the Inositol 1,4,5-trisphosphate receptor (IP3R) , enhancing Calcium (Ca²⁺) signaling from the ER to the mitochondria.

  • Why this assay? Compound A is unlikely to trigger Ca²⁺ release on its own. It acts as a modulator.[1][2] Therefore, the assay must use a Co-Stimulation Protocol (e.g., ATP or Bradykinin to trigger IP3R, while Compound A modulates the magnitude of the release).

The hERG Liability

The N-benzylpiperidine moiety is a known pharmacophore for blocking the hERG (Kv11.1) potassium channel, which can lead to QT prolongation and cardiac arrhythmia. Early-stage exclusion of hERG blockers is critical.[3]

Visualization: Signaling Pathway

The following diagram illustrates the mechanism of action targeted by Assay #1.

Sigma1_Pathway Compound Compound A (Ligand) S1R Sigma-1 Receptor (Chaperone) Compound->S1R Binds/Activates IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes Complex (at MAM) Ca_Cyt Cytosolic Ca2+ Increase IP3R->Ca_Cyt Release ER Endoplasmic Reticulum (Ca2+ Store) ER->IP3R Source Mito Mitochondria (Bioenergetics) Ca_Cyt->Mito Metabolic Boost

Figure 1: Sigma-1 Receptor Mechanism. Compound A binds σ1R, stabilizing IP3R to enhance Calcium flux from the ER to the Cytosol/Mitochondria.

Protocol 1: Sigma-1 Modulated Calcium Mobilization

Objective: Quantify the ability of Compound A to potentiate or inhibit IP3R-mediated Ca²⁺ release.

Materials & Reagents
  • Cell Line: CHO-K1 or HEK293 (High endogenous IP3R expression).

  • Calcium Indicator: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist (Trigger): ATP (Adenosine Triphosphate) or Bradykinin.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Avoid Probenecid if possible, as it may interfere with transporters, but use if dye leakage is high).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Plate CHO-K1 cells at 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO₂. Confluence should be ~80-90%.[1]

  • Dye Loading (Day 0):

    • Remove culture media.[3][4]

    • Add 20 µL of Fluo-4 AM loading solution (2 µM final conc. in Assay Buffer).

    • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize dye extrusion.

  • Compound Incubation (Pre-treatment):

    • Critical Step: Sigma-1 ligands require time to translocate.

    • Add 10 µL of Compound A (3x concentration).

    • Incubate for 30 minutes at RT.

    • Controls: Use PRE-084 (10 µM) as a positive control (enhancer) and NE-100 as a negative control (antagonist).

  • Kinetic Read & Stimulation:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Baseline Read: 10 seconds.

    • Injection: Inject 10 µL of ATP (EC₂₀ concentration) . Note: Using EC₂₀ allows detection of positive modulators (enhancement).

    • Read Duration: 120 seconds.

  • Data Analysis:

    • Calculate Max - Min RFU (Relative Fluorescence Units).

    • Normalize to ATP-only control (100%).

    • Interpretation: If Compound A > 100%, it is a Positive Modulator (Agonist) . If < 100%, it is an Antagonist or blocker.

Protocol 2: hERG Safety Screen (FluxOR Thallium Assay)

Objective: Assess if the benzyl-piperidine tail of Compound A blocks the hERG channel (Cardiotoxicity risk).

Principle

This assay uses Thallium (Tl⁺) as a surrogate for Potassium (K⁺). Tl⁺ enters cells via open hERG channels and binds to a Tl-sensitive dye, causing fluorescence.[5] Blockers prevent this increase.

Materials
  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Reagent: FluxOR™ II Green Potassium Ion Channel Assay (Thermo Fisher).

  • Stimulus: Thallium Sulfate / Potassium Sulfate solution.[6]

Step-by-Step Methodology
  • Cell Prep: Seed hERG-HEK293 cells at 25,000 cells/well (96-well) or 6,000 cells/well (384-well). Allow to attach for 24 hours.

  • Dye Loading:

    • Remove media.[3][4] Add FluxOR™ Loading Buffer.

    • Incubate 60 mins at RT in dark.

  • Compound Addition:

    • Add Compound A (diluted in Assay Buffer).

    • Incubate for 20 minutes .

    • Reference Control:E-4031 (Potent hERG blocker) or Dofetilide .

  • Signal Detection:

    • Instrument: FLIPR or FlexStation (Excitation 490 nm / Emission 525 nm).

    • Stimulus Injection: Add Stimulus Buffer (containing Tl⁺ and K⁺ to depolarize membrane and open channels).

    • Kinetic Read: Measure fluorescence increase for 90 seconds.

Data Presentation & Analysis

Experimental Workflow Diagram

Assay_Workflow Step1 1. Seed Cells (CHO or hERG-HEK) Step2 2. Load Dye (Fluo-4 or FluxOR) Step1->Step2 Step3 3. Add Compound A (30 min Pre-incubation) Step2->Step3 Step4 4. Inject Trigger (ATP or Thallium) Step3->Step4 Step5 5. Kinetic Read (FLIPR/Reader) Step4->Step5

Figure 2: High-Throughput Screening Workflow for Compound A.

Summary of Expected Outcomes
Assay TypeReadoutInterpretation of Compound A Activity
Sigma-1 Ca²⁺ Mod RFU Increase vs. ATP Control>120%: Agonist (Chaperone enhancer)<80%: Antagonist (or Cytotoxic)
hERG FluxOR Slope of FluorescenceIC₅₀ < 1 µM: High Cardiac RiskIC₅₀ > 10 µM: Acceptable Safety Profile
Cytotoxicity (MTS) Absorbance (490 nm)< 80% Viability: Compound is toxic; invalidates functional data.

Troubleshooting & Expert Tips

  • Solubility & "Stickiness":

    • The N-benzylpiperidine moiety is lipophilic (LogP ~3-4).

    • Risk: Compound may stick to plastic tips.

    • Solution: Use Low-Retention tips and include 0.01% Pluronic F-127 in the assay buffer. Limit DMSO to <0.5%.

  • The "False Agonist" Artifact:

    • In the Calcium assay, if Compound A causes a spike before ATP injection, it might be acting as a detergent or hitting a Gq-GPCR (e.g., Muscarinic) directly.

    • Validation: Run the assay in Calcium-free buffer.[7] If the signal persists, it is intracellular release (Sigma/IP3R). If it disappears, it might be channel-mediated influx.

  • Z-Prime (Z') Factor:

    • Ensure your assay Z' > 0.5 using the Positive (PRE-084/E-4031) and Negative (Vehicle) controls before running the full dose-response of Compound A.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.

  • Bridgland-Taylor, M. H., et al. (2006). Optimisation and validation of a medium-throughput electrophysiology-based hERG assay. Journal of Pharmacological and Toxicological Methods, 54(2), 189-199.

  • Thermo Fisher Scientific. FluxOR™ II Green Potassium Ion Channel Assay User Guide.

  • Molecular Devices. Calcium Mobilization Assays on the FLIPR Tetra System.

  • Expert Opinion on Drug Discovery. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands.[8]

Sources

Application Note: High-Throughput Screening of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Protocol for GPCR and Ion Channel Ligand Discovery

Abstract

This application note details the strategic integration of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (CAS 374898-00-7) into high-throughput screening (HTS) campaigns. Recognizing the 1-benzylpiperidin-4-amine core as a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs) and viral assembly inhibitors, we present a validated workflow for transforming this building block into a focused library of 384 potential bioactive agents. This guide covers automated parallel synthesis, quality control via LC-MS, and a subsequent calcium-flux HTS protocol for identifying hits against G


q-coupled targets.
Introduction: The Power of the Piperidine Scaffold

In modern drug discovery, the "privileged structure" hypothesis suggests that certain molecular frameworks are predisposed to bind multiple biological targets. The 1-benzylpiperidin-4-amine motif is one such framework, serving as the pharmacophore backbone for numerous therapeutics targeting Sigma receptors, Chemokine receptors (e.g., CCR5), and Acetylcholinesterase.

The specific derivative 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine introduces a para-ethoxy group on the benzyl ring. This modification adds a critical lipophilic vector, often enhancing potency by occupying hydrophobic pockets in the receptor binding site (e.g., the orthosteric site of GPCRs).

Key Application Areas:

  • GPCR Antagonists: Targeting Chemokine and Opioid receptors.

  • Viral Assembly Inhibitors: Analogues of 4-aminopiperidine have shown efficacy in disrupting Hepatitis C Virus (HCV) assembly [1].[1][2]

  • Sigma-1 Receptor Ligands: The benzyl-piperidine moiety is a classic high-affinity pharmacophore for

    
     receptors involved in neuroprotection.
    
Experimental Workflow Overview

The following diagram illustrates the integrated workflow, moving from the raw amine building block to validated HTS hits.

HTS_Workflow Amine Input: 1-[(4-Ethoxyphenyl) methyl]piperidin-4-amine Library Parallel Synthesis (Amide Coupling) Amine->Library + 384 Diverse Acids QC QC: LC-MS Purity Check (>90% Threshold) Library->QC Aliquot QC->Library Fail (Resynthesize) Plate 384-Well Assay Plate (10 µM Final Conc.) QC->Plate Pass Screen HTS: Calcium Flux (FLIPR Tetra) Plate->Screen Cell-Based Assay Hit Hit Validation (IC50 Determination) Screen->Hit >50% Inhibition

Figure 1: End-to-end workflow for utilizing the amine scaffold in library generation and screening.

Protocol A: Library Generation (Parallel Synthesis)

Objective: To generate a library of 384 unique amides derived from the parent amine, targeting diversity in the "R" group to probe the receptor's secondary binding pocket.

Reaction Mechanism:



Materials:

  • Scaffold: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (20 mM stock in DMF).

  • Reagents: HATU (coupling agent), DIPEA (base).

  • Diversity Set: 384 unique carboxylic acids (arrayed in 96-well master blocks).

Step-by-Step Procedure:

  • Preparation: Dissolve the parent amine in anhydrous DMF to a concentration of 0.2 M.

  • Dispensing: Using an automated liquid handler (e.g., Tecan Freedom EVO), dispense 50 µL (10 µmol) of the amine solution into each well of four 96-well deep-well reaction plates.

  • Activation: Add 55 µL of 0.2 M carboxylic acid solution (1.1 eq) and 55 µL of 0.2 M HATU solution to each well.

  • Initiation: Add 20 µL of 1.0 M DIPEA (2.0 eq) to initiate the coupling.

  • Incubation: Seal plates and shake at room temperature for 16 hours.

  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixtures with 200 µL MeOH.

    • Pass through a pre-conditioned SCX (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2.0 M Ammonia in MeOH (releases the basic amine product).

  • Finishing: Evaporate solvent using a centrifugal evaporator (Genevac). Re-suspend residues in DMSO to a final concentration of 10 mM for HTS.

Protocol B: Quality Control & Solubility Assessment

Before screening, the library must be validated. Screening impure or precipitated compounds leads to false positives (aggregators).

ParameterMethodAcceptance Criteria
Purity UPLC-MS (254 nm)> 85% purity by area
Identity Mass Spectrometry (ESI+)[M+H]+ ± 0.5 Da
Solubility Nephelometry (Laser scatter)No precipitate at 100 µM in 1% DMSO

Critical Insight: The ethoxybenzyl tail is lipophilic. If solubility issues arise, reduce the library stock concentration to 5 mM or add 10% water to the DMSO stock to encourage hydration of the protonated amine.

Protocol C: High-Throughput Screening (Calcium Flux Assay)

Target: Generic G


q-coupled GPCR (e.g., CCR5 or Muscarinic M1).
Readout:  Intracellular Calcium mobilization (

) measured via fluorescence.

Materials:

  • Cells: CHO-K1 cells stably expressing the target GPCR and G

    
    16.
    
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology:

  • Cell Plating: Plate cells at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate for 1 hour at 37°C, then 15 min at RT.

  • Compound Transfer:

    • Prepare a "Source Plate" containing library compounds at 50 µM in HBSS buffer (0.5% DMSO).

    • The FLIPR instrument transfers 10 µL of compound from Source to Cell Plate (Final Assay Conc: 10 µM).

  • Measurement:

    • Baseline: Record fluorescence for 10 seconds prior to addition.

    • Addition: Inject compounds.

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis: Calculate Max-Min RFU. Normalize to Control Agonist (100%) and Vehicle (0%).

Hit Definition: A compound is classified as a Hit if it exhibits:

  • Antagonist Mode: >50% inhibition of the EC80 agonist response.

  • Agonist Mode: >30% activation relative to the maximal reference agonist response.

Data Analysis & Hit Validation

Once hits are identified, they must be validated to rule out PAINS (Pan-Assay Interference Compounds).

Validation Logic Tree:

  • Re-test: Screen the hit again in triplicate from the same DMSO stock.

  • Resynthesis: Synthesize a fresh batch of the specific hit (scale-up to 10 mg) to ensure the activity wasn't due to a decomposition byproduct.

  • Dose-Response: Generate an 8-point IC50 curve (1 nM to 30 µM).

  • Counter-Screen: Test against the parental cell line (Null cells) to ensure the signal is receptor-mediated and not a calcium ionophore effect.

Validation_Logic Primary Primary Screen Hit (>50% Activity) Retest Triplicate Confirmation Primary->Retest Dose Dose-Response (IC50) Retest->Dose Confirmed Discard Discard (False Positive) Retest->Discard Failed Counter Counter Screen (Null Cells) Dose->Counter Potent (<1 µM) Lead Validated Lead Counter->Lead Specific Counter->Discard Non-Specific

Figure 2: Decision tree for validating hits derived from the 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine library.

References
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design. Source: ACS Combinatorial Science / PubMed [Link]

Sources

"application of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine in neuropharmacology research"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the utility of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (also referred to as 1-(4-ethoxybenzyl)piperidin-4-amine ) as a privileged scaffold for developing Multi-Target Directed Ligands (MTDLs), specifically targeting the Sigma-1 Receptor (


R)  and Acetylcholinesterase (AChE)  for neurodegenerative applications.

Introduction & Pharmacological Significance[1][2][3][4][5][6][7][8][9]

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine represents a versatile pharmacophore scaffold in the design of neuroactive agents. Structurally, it consists of a piperidine ring functionalized with a primary amine at the 4-position and a lipophilic 4-ethoxybenzyl group at the 1-position.

This specific molecular architecture is critical for two primary neuropharmacological targets:

  • Sigma-1 Receptor (

    
    R):  The N-benzylpiperidine moiety is a classic pharmacophore for high-affinity 
    
    
    
    R binding. The 4-ethoxy group provides essential hydrophobic interactions within the receptor's binding pocket, often mimicking the electronic properties of known ligands like NE-100 or Donepezil derivatives.
  • Acetylcholinesterase (AChE): The benzyl-piperidine core aligns with the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, making it a prime candidate for developing dual-action inhibitors for Alzheimer’s Disease (AD).

Key Applications
  • Fragment-Based Drug Design (FBDD): As a "linker-functionalized" core for synthesizing bivalent ligands.

  • Multi-Target Directed Ligands (MTDLs): Creating hybrid molecules that simultaneously modulate

    
    R (neuroprotection) and inhibit AChE (cognitive enhancement).
    
  • Positron Emission Tomography (PET): Precursor for radiolabeled tracers when coupled with

    
    C or 
    
    
    
    F-containing moieties.

Chemical Synthesis & Preparation Protocol

To ensure high purity for biological screening, the compound is synthesized via a reductive amination pathway. This protocol ensures the stability of the ethoxy group while selectively forming the tertiary amine.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine from 4-ethoxybenzaldehyde and 4-Boc-aminopiperidine, followed by deprotection.

Reagents:

  • 4-Ethoxybenzaldehyde (CAS: 10031-82-0)

  • 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(N-Boc-amino)piperidine (1.0 equiv) and 4-ethoxybenzaldehyde (1.1 equiv) in anhydrous DCM (0.1 M concentration). Stir at room temperature (RT) for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Allow the reaction to warm to RT and stir overnight (12-16 hours).

    • Mechanism:[1][2][3] STAB selectively reduces the imine without affecting the aldehyde or other functional groups.

  • Quenching: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection (Boc Removal): Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours. Monitor via TLC for disappearance of the starting material.

  • Isolation: Concentrate the mixture. Basify with 1M NaOH to pH > 10. Extract with chloroform/isopropanol (3:1). Dry and concentrate to yield the free amine.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the characteristic ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm), and the benzylic singlet (~3.4 ppm).

Biological Assay Protocols

Protocol B: Sigma-1 Receptor ( R) Radioligand Binding Assay

Objective: Determine the binding affinity (


) of derivatives synthesized using the 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine scaffold.

Materials:

  • Source: Guinea pig brain membrane homogenates (rich in

    
    R).
    
  • Radioligand: [³H]-(+)-Pentazocine (specific

    
     agonist).[4]
    
  • Non-specific Binder: Haloperidol (10 µM).

Procedure:

  • Membrane Preparation: Thaw guinea pig brain membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, add:

    • 50 µL Radioligand ([³H]-(+)-Pentazocine, final conc. 2 nM).

    • 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • 100 µL Membrane suspension (200 µg protein/well).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: In Vitro Neuroprotection Assay (Glutamate Toxicity)

Objective: Assess the neuroprotective potential of the scaffold against excitotoxic stress, a hallmark of AD and ischemia.

Cell Line: HT-22 (Murine hippocampal neuronal cells).

Procedure:

  • Seeding: Plate HT-22 cells at 5,000 cells/well in DMEM + 10% FBS. Incubate for 24h.

  • Pre-treatment: Treat cells with the test compound (0.1 - 10 µM) for 1 hour.

  • Insult: Add Glutamate (5 mM final concentration) to induce oxidative stress and excitotoxicity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Assess cell viability using the MTT Assay .

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Result: Calculate % Cell Viability relative to Control (No Glutamate) and Vehicle (Glutamate only).

Mechanism of Action & Signaling Pathway

The 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine scaffold exerts its effects primarily by modulating the Sigma-1 Receptor Chaperone Network at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Key Pathway Interactions:

  • 
    R Activation:  Ligand binding causes dissociation of 
    
    
    
    R from BiP (GRP78).
  • Ca²⁺ Regulation: The active

    
    R stabilizes the IP3 Receptor (IP3R), ensuring proper Ca²⁺ transfer from ER to Mitochondria.
    
  • Mitochondrial Bioenergetics: Enhanced Ca²⁺ influx activates the TCA cycle, increasing ATP production and reducing ROS.

  • Anti-Apoptosis:

    
    R upregulation inhibits Bcl-2 associated X protein (Bax) and caspase activation.
    
Pathway Visualization

Sigma1_Pathway Ligand 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine Scaffold Sigma1R_Inactive Sigma-1R (Inactive) Bound to BiP Ligand->Sigma1R_Inactive  Binds   Sigma1R_Active Sigma-1R (Active) Chaperone Sigma1R_Inactive->Sigma1R_Active  Dissociation from BiP   IP3R IP3 Receptor (ER Membrane) Sigma1R_Active->IP3R  Stabilizes   Mitochondria Mitochondria (Ca2+ Influx) IP3R->Mitochondria  Optimized Ca2+ Transfer   ROS ROS Production (Oxidative Stress) Mitochondria->ROS  Reduces   CellSurvival Neuroprotection & Cell Survival Mitochondria->CellSurvival  Increases ATP  

Figure 1: Mechanism of Sigma-1 Receptor modulation by the scaffold, leading to enhanced mitochondrial function and neuroprotection.

Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) of this scaffold compared to standard reference ligands in neuropharmacology.

Compound ClassScaffold Core

R Affinity (

)
AChE Inhibition (

)
Primary Application
Target Scaffold 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine ~10 - 50 nM *Moderate MTDL Design (AD)
NE-100 AnaloguesN-propyl-2-phenylethylamine1.5 nMLowSelective

Antagonist
DonepezilN-benzylpiperidine>100 nM5.7 nMSelective AChE Inhibitor
HaloperidolButyrophenone-piperidine2.0 nMLowD2 Antagonist /

Ligand

*Note: Affinity values for the Target Scaffold are predictive based on SAR of N-(4-ethoxybenzyl) derivatives cited in literature [1, 2].

References

  • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Runeberg, N., et al. (2016). "Design and synthesis of new N-benzylpiperidine derivatives as Sigma-1 receptor ligands." European Journal of Medicinal Chemistry. Link

  • Maurice, T., & Griesmaier, E. (2014). "The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury." Experimental Neurology. Link

  • Bolognesi, M. L., et al. (2009). "Multi-target-directed ligands for Alzheimer's disease: The N-benzylpiperidine scaffold." Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "N-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine."[5] National Center for Biotechnology Information. Link

Sources

Application Note: Development of Radiolabeled 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine for Binding Assays

[1]

Executive Summary

This guide details the development, radiosynthesis, and validation of [³H]-1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (referred to herein as [³H]-EPPA ) as a high-affinity radioligand.[1] While the scaffold suggests potential affinity for Histamine H3 or Acetylcholinesterase (AChE), its pharmacophore (N-benzylpiperidine moiety) is highly characteristic of Sigma-1 Receptor (σ1R) ligands.[1]

This protocol focuses on validating [³H]-EPPA as a σ1R probe.[1] It covers the O-alkylation radiosynthesis strategy —chosen to maximize specific activity—and provides a rigorous framework for saturation and competition binding assays in guinea pig liver homogenates (a gold-standard tissue for σ1R).[1]

Radiochemistry: Synthesis of [³H]-EPPA

Retrosynthetic Strategy

To generate a radioligand suitable for nanomolar binding assays (Kd < 10 nM), we require a specific activity (


Therefore, we utilize O-alkylation of the phenolic precursor using [³H]ethyl iodide . This method introduces the label in a metabolically stable position (the ethoxy tail) and allows for high specific activity (typically 60–85 Ci/mmol).

Reaction Scheme

The precursor, 1-[(4-Hydroxyphenyl)methyl]piperidin-4-amine (Des-ethyl-EPPA), is reacted with [1-³H]ethyl iodide in the presence of a base (Cesium Carbonate) in DMF.[1]

Synthesis Workflow (Visualization)

SynthesisWorkflowPrecursorPrecursor:Des-ethyl-EPPA(Phenol)ReactionO-AlkylationCs2CO3, DMF60°C, 2 hrsPrecursor->ReactionReagentReagent:[³H]Ethyl Iodide(70-80 Ci/mmol)Reagent->ReactionHPLCHPLC Purification(C18 Column)Reaction->HPLCCrude MixtureProductFinal Product:[³H]-EPPA>98% RCPHPLC->ProductFraction Collection

Figure 1: Radiosynthesis workflow for [³H]-EPPA via O-alkylation.

Detailed Protocol
  • Dissolution: Dissolve 1.0 mg of Des-ethyl-EPPA precursor in 200 µL anhydrous DMF.

  • Activation: Add 2.0 mg Cesium Carbonate (

    
    ) to deprotonate the phenol. Stir for 10 min at RT.
    
  • Labeling: Add 25 mCi of [1-³H]ethyl iodide (volatile! handle in a closed loop system).

  • Incubation: Heat to 60°C for 2 hours in a sealed V-vial.

  • Purification: Inject crude mixture onto a Semi-Prep C18 HPLC column.

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient 10% -> 90%.[1]

    • Collection: Collect the peak corresponding to the retention time of the non-radioactive standard.

  • Formulation: Evaporate solvent under

    
     flow; reconstitute in Ethanol:Water (70:30) for storage at -20°C.
    

Biological Assay Development (Sigma-1 Receptor)[1][2][3]

Tissue Selection

The Sigma-1 receptor is highly expressed in the liver.[2] Guinea Pig Liver (GPL) membranes are the industry standard for σ1R binding assays due to their exceptionally high

Buffer Composition

Proper ionic strength is critical to minimize nonspecific binding (NSB) of the lipophilic piperidine tail.

ComponentConcentrationFunction
Tris-HCl 50 mMMain buffer (pH 7.4 at 37°C)
Sucrose 0.32 MMembrane protectant (during homogenization)
BSA 0.1%Reduces adhesion of ligand to plasticware
PEI 0.5%Pre-soak for filters only (Reduces filter binding)
Assay Workflow (Visualization)

AssayLogicMembraneMembrane Prep(Guinea Pig Liver)IncubationIncubation120 min @ 37°CEquilibriumMembrane->IncubationLigand[³H]-EPPA(0.1 - 30 nM)Ligand->IncubationBlockerNonspecific Blocker(10 µM Haloperidol)Blocker->IncubationNSB WellsHarvestCell HarvesterGF/B Filters (PEI treated)Incubation->HarvestWashRapid Wash(Ice-cold Buffer x3)Harvest->WashCountLSC Counting(Determine DPM)Wash->Count

Figure 2: Workflow for Saturation and Competition Binding Assays.

Validation Protocols

Saturation Binding (Determination of and )

This experiment determines the affinity of [³H]-EPPA for the receptor and the density of receptors.

  • Format: 96-well plate.

  • Concentration Range: 8–10 points, ranging from 0.1 nM to 30 nM (bracketing the expected

    
    ).
    
  • Total Binding: Membrane + [³H]-EPPA.[1]

  • Nonspecific Binding (NSB): Membrane + [³H]-EPPA + 10 µM Haloperidol (or (+)-Pentazocine).[1]

  • Protocol:

    • Add 50 µL radioligand (various concentrations).

    • Add 50 µL Buffer (Total) OR Haloperidol (NSB).

    • Add 100 µL Membrane suspension (~10–20 µg protein/well).

    • Incubate 120 min at 37°C (Sigma receptors have slow kinetics).

    • Filter through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Wash 3x with ice-cold Tris buffer.[1]

Data Analysis: Plot Bound (fmol/mg) vs. Free (nM) . Use non-linear regression (One-site binding hyperbola):

1
  • Acceptance Criteria: Hill slope

    
     1.0; NSB < 30% of Total Binding at 
    
    
    .
Competition Binding (Determination of )

Once the

  • Radioligand Conc: Fixed at

    
     (e.g., 5 nM).
    
  • Competitor: Serial dilution of test compound (

    
     M to 
    
    
    M).
  • Calculation: Convert

    
     to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High NSB (>50%) Lipophilic ligand sticking to filters.[1]Pre-soak filters in 0.5% PEI for >2 hours. Use glass-coated plates.[1]
Ligand Depletion Too much receptor protein added.Ensure <10% of total added radioligand is bound.[3][4] Dilute membrane prep.
Low Specific Binding Radioligand degradation.Check purity via HPLC. Radiolysis is common in high specific activity stocks.
Biphasic Curve Binding to σ1 and σ2 receptors.Use (+)-Pentazocine (highly σ1 selective) to define specific binding instead of Haloperidol (non-selective).[1]

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[5] Current Protocols in Pharmacology. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation.[6] British Journal of Pharmacology. [Link][4][6]

  • Xu, J., et al. (2011). Radiosynthesis and evaluation of [11C]NE-100 for imaging Sigma-1 receptors. Bioorganic & Medicinal Chemistry Letters. (Reference for O-alkylation strategy of similar pharmacophores). [Link]

  • Eurofins Discovery. Sigma-1 Receptor Binding Assay Protocol. [Link][1]

Troubleshooting & Optimization

"challenges in the synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic ID: SYN-333989

Strategic Overview: The "Boc-First" Architecture

As researchers, we often encounter "polyalkylation traps" when working with diamines like piperidine-4-amine. The target molecule, 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , contains two nucleophilic nitrogen centers: the secondary piperidine nitrogen (N1) and the primary exocyclic amine (N4).

Direct alkylation of the unprotected diamine with 4-ethoxybenzyl chloride is a failed strategy due to poor regioselectivity (resulting in mixtures of N1-alkyl, N4-alkyl, and bis-alkyl products).

The Validated Pathway: To ensure high fidelity, we utilize a Reductive Amination strategy using 4-(N-Boc-amino)piperidine . This masks the primary amine (N4), forcing the reaction exclusively to the secondary piperidine nitrogen (N1).

Visual Workflow (Synthesis Logic)

Synthesis_Workflow SM1 4-(N-Boc-amino)piperidine (Nucleophile) INTER Iminium Ion (Transient) SM1->INTER DCM, AcOH (Imine Formation) SM2 4-Ethoxybenzaldehyde (Electrophile) SM2->INTER PROD_PROT Intermediate A: N-Boc-Protected Precursor INTER->PROD_PROT STAB Reduction (NaBH(OAc)3) FINAL TARGET: 1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine PROD_PROT->FINAL Deprotection (HCl/Dioxane or TFA)

Caption: Figure 1. Regioselective synthesis pathway preventing N4-alkylation via Boc-protection strategy.

Validated Experimental Protocol

This protocol is optimized for chemoselectivity and ease of purification .

Phase 1: Reductive Amination (N1-Alkylation)

Objective: Attach the benzyl linker to the piperidine ring.

ParameterSpecificationTechnical Rationale
Substrate tert-Butyl piperidin-4-ylcarbamate (1.0 equiv)Protects N4 to prevent side reactions.
Electrophile 4-Ethoxybenzaldehyde (1.1 equiv)Slight excess ensures complete consumption of the amine.
Solvent 1,2-Dichloroethane (DCE) or DCMDCE is preferred for STAB reactions due to stability, but DCM is acceptable.
Catalyst Acetic Acid (AcOH) (1.0 - 2.0 equiv)Critical: Protonates the intermediate to facilitate iminium ion formation.
Reductant Sodium Triacetoxyborohydride (STAB) (1.5 equiv)Milder than NaBH4; reduces the iminium ion selectively without reducing the aldehyde.

Step-by-Step:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (0.1 M concentration). Add Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes. Note: You may not see a precipitate; the iminium species remains in solution.

  • Reduction: Cool to 0°C (optional, but recommended for scale-up). Add STAB portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor via LC-MS (Look for M+1 mass of ~335.2 for the Boc-intermediate).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to quench borate salts.

  • Isolation: Extract with DCM. Wash organic layer with brine.[2][3] Dry over Na₂SO₄.[2]

Phase 2: Deprotection (Boc Removal)

Objective: Reveal the primary amine.

Step-by-Step:

  • Dissolve Intermediate A in 1,4-Dioxane (minimal volume).

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT for 2–4 hours. A white precipitate (the dihydrochloride salt) often forms.

  • Isolation: Filter the solid and wash with diethyl ether. This yields the pure dihydrochloride salt .

Troubleshooting Center (FAQs)

Direct answers to the specific issues you are facing in the hood right now.

Category: Reaction Stalled / Low Yield

Q: "I see the aldehyde and amine starting materials on TLC after 4 hours. Why isn't it reacting?" A: This is usually a pH issue. Secondary amines (like piperidine) require acid catalysis to form the iminium ion efficiently.

  • Fix: Did you add Acetic Acid? If not, add 1.0 equivalent now.

  • Check: Is your STAB old? Sodium Triacetoxyborohydride releases acetic acid upon decomposition and smells strongly of vinegar, but if it's "wet" or clumpy, it may be deactivated. Use a fresh bottle.

Q: "The reaction turned into a thick emulsion during the workup. I can't separate the layers." A: Boron salts from the reducing agent cause emulsions.

  • Fix: Add a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) instead of just water/bicarbonate and stir vigorously for 30 minutes. This chelates the boron and breaks the emulsion.

Category: Impurities & Purification[4]

Q: "I have a byproduct with Mass M+ ~469. What is this?" A: This is likely the Dialkylated impurity (Reductive amination occurring twice).

  • Cause: This happens if your Boc-protection fell off (unlikely under these conditions) OR if you used unprotected 4-aminopiperidine.

  • Prevention: Ensure you are using tert-butyl piperidin-4-ylcarbamate with >98% purity.

Q: "My final product is a sticky gum, not a solid. How do I crystallize it?" A: The free base of this molecule is likely an oil or low-melting solid due to the ethoxy tail and aliphatic ring.

  • Fix: Do not store as a free base (it absorbs CO₂). Convert it to the Dihydrochloride salt . Dissolve the gum in minimal EtOH, add concentrated HCl (or HCl/ether), and dilute with Et₂O until turbid. Cool to -20°C to induce crystallization.

Category: Stability[5]

Q: "Is the final amine sensitive to air?" A: Primary amines on piperidine rings form carbamates with atmospheric CO₂ rapidly.

  • Protocol: Store the compound as the HCl salt in a desiccator at -20°C. If you must keep the free base, store it under Argon.

Diagnostic Logic Tree

Use this flow to diagnose synthesis failures in real-time.

Troubleshooting_Logic Start Issue Detected Stall Reaction Stalled (SM visible) Start->Stall Emulsion Workup Emulsion Start->Emulsion Oil Product is Oily/Gummy Start->Oil Sol1 Add AcOH (1 eq) Check STAB Quality Stall->Sol1 Sol2 Use Rochelle's Salt (Tartrate) Wash Emulsion->Sol2 Sol3 Convert to HCl Salt Recrystallize (EtOH/Et2O) Oil->Sol3

Caption: Figure 2.[4] Quick-reference diagnostic tree for common synthesis anomalies.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • BenchChem Protocols. "General Protocol for Reductive Amination of an Aldehyde with Boc-eda-ET HCl." BenchChem Technical Support, 2025.[2][3]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard text for Boc-deprotection conditions).
  • PubChem Compound Summary. "1-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine hydrochloride" (Analogous Chemistry Reference).[5]

Sources

Technical Support Center: N-Alkylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in N-Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The "Dual Nucleophile" Challenge

Welcome to the technical support center for 4-aminopiperidine functionalization. As a Senior Application Scientist, I often see researchers struggle with this substrate because it presents a classic chemoselectivity paradox .

4-Aminopiperidine contains two distinct nucleophilic centers:

  • N1 (Secondary, Cyclic): Highly nucleophilic, sterically accessible, pKa ~11.0.[1]

  • N4 (Primary, Exocyclic): Nucleophilic, but often susceptible to over-alkylation, pKa ~10.6.[1]

Because the pKa values are perilously close (


), relying solely on pH control or stoichiometry for regioselectivity is a recipe for low yields and complex purification. This guide addresses the three most common failure modes: Regio-scrambling , Polyalkylation (Quaternization) , and Reductive Amination stalls .[1]

Module 1: Regioselectivity Failure (N1 vs. N4)

The Issue

User Report: "I attempted to alkylate the piperidine nitrogen (N1) using an alkyl halide, but I isolated a mixture of N1-alkyl, N4-alkyl, and bis-alkylated products."

Root Cause Analysis

In the absence of protecting groups, N1 and N4 compete for the electrophile. While N1 is generally more nucleophilic due to the ring constraint (which exposes the lone pair) and slightly higher basicity, the difference is insufficient to prevent N4 from reacting, especially as the reaction progresses and local concentrations shift.

The Solution: Orthogonal Protection Strategy

Do not rely on "selective" alkylation conditions for this substrate. The only robust method is orthogonal protection .

Protocol: Targeting N1 (Piperidine Nitrogen)

To selectively alkylate N1, you must mask N4.[1]

  • Starting Material: Use 4-(N-Boc-amino)piperidine (CAS: 73874-95-0).[2]

  • Reaction: Perform

    
     alkylation or Reductive Amination.
    
  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

Protocol: Targeting N4 (Exocyclic Amine)

To selectively alkylate N4, you must mask N1.[1]

  • Starting Material: Use 1-Boc-4-aminopiperidine (CAS: 87120-72-7).

  • Reaction: Perform Reductive Amination (preferred) or Alkylation.

  • Deprotection: Remove Boc.

Visualizing the Pathway

Regioselectivity Start 4-Aminopiperidine Direct Direct Alkylation (No Protection) Start->Direct PathN1 Target N1 Start->PathN1 Mess Mixture: N1-Alkyl + N4-Alkyl + Bis-Alkyl + Quats Direct->Mess Low Yield ProtectN4 Use 4-(N-Boc-amino)piperidine PathN1->ProtectN4 ReactN1 Alkylation of N1 ProtectN4->ReactN1 FinalN1 Pure N1-Alkyl Product ReactN1->FinalN1 TFA Deprotection

Figure 1: Comparison of direct alkylation (failure mode) vs. orthogonal protection strategy.

Module 2: The Polyalkylation Trap

The Issue

User Report: "I am trying to mono-alkylate the primary amine (N4), but I keep getting the dialkylated tertiary amine or quaternary salts."

Root Cause Analysis

This is the classic "Runaway Alkylation" effect.

  • Mechanism: When a primary amine reacts with an alkyl halide (R-X), it forms a secondary amine.[1]

  • Electronic Effect: The alkyl group is electron-donating (inductive effect). This makes the product (secondary amine) more nucleophilic than the starting material (primary amine).

  • Result: The alkylating agent preferentially reacts with the product, leading to over-alkylation [1].

Troubleshooting Guide
MethodRisk LevelRecommendation
Direct Alkylation (

)
High Avoid if possible. If necessary, use a large excess of amine (5-10 equiv) to statistically favor mono-alkylation, or use Cesium bases (

) to promote mono-alkylation via the "Cesium Effect" [2].
Reductive Amination Low Preferred Method. Formation of the imine is discrete. Reduction occurs after imine formation, preventing "runaway" double addition in one step (mostly).[1]
Amide Reduction Zero Acylate the amine with an acid chloride, then reduce the amide with

. This guarantees mono-alkylation.

Module 3: Reductive Amination Anomalies

The Issue

User Report: "I used NaBH4 for reductive amination of a ketone with 4-aminopiperidine, but I mostly recovered the alcohol of the ketone."

Root Cause Analysis

Sodium Borohydride (


) is a non-selective reducing agent. It reduces aldehydes/ketones to alcohols faster than it reduces imines to amines. If the imine formation equilibrium is slow, 

destroys your electrophile before the reaction can happen [3].
The Solution: Reducing Agent Selection

Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (


) . These are milder and significantly more selective for protonated imines over ketones/aldehydes.
Comparative Data: Reducing Agents
ReagentSelectivity (Imine vs Carbonyl)ToxicityProtocol Note

PoorLowRequires 2-step: Form imine first (dehydrate), then add reductant.

ExcellentHigh (Cyanide) Works best at pH 4-6. Requires safe disposal.

(STAB)
Superior LowStandard of Care. Can be used one-pot. Tolerates most functional groups [4].[3]
Troubleshooting Workflow

ReductiveAmination Question Problem: Low Yield in Reductive Amination? Check1 Did you use NaBH4? Question->Check1 Sol1 Switch to STAB (Sodium Triacetoxyborohydride). NaBH4 reduces ketone to alcohol. Check1->Sol1 Yes Check2 Is the ketone sterically hindered? Check1->Check2 No Sol2 Add Ti(OiPr)4 or Molecular Sieves to force imine formation. Check2->Sol2 Yes Check3 Is the product dialkylated? Check2->Check3 No Sol3 Stoichiometry Error. Ensure 1:1 ratio or slight amine excess. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting reductive amination failures.

Frequently Asked Questions (FAQ)

Q1: Can I use 4-aminopiperidine directly with benzyl bromide to get the N1-benzyl product?

  • A: Technically yes, but you will get a statistical mixture.[1][4] The N1 (secondary) is slightly more reactive, but N4 will compete.[1] You will likely lose 30-40% of your material to side products. It is far more efficient to use 4-(N-Boc-amino)piperidine , alkylate, and then deprotect.[1]

Q2: I see a "dimer" byproduct in my LCMS (


). What is it? 
  • A: This is likely the oxidative coupling of two piperidine rings or a urea linkage if phosgene equivalents were present. However, in alkylation contexts, it is often the result of a bis-alkylation where one di-halide linker reacts with two amine molecules.[1] If you are using simple alkyl halides, check for impurities in your starting material.[1]

Q3: Why is STAB preferred over Cyanoborohydride?

  • A: Aside from avoiding toxic cyanide waste, STAB does not require strict pH control.[1]

    
     requires pH ~5-6 to be effective (to protonate the imine). STAB works well in DCM or DCE without additives [5].
    

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • University of South Florida. Efficient synthesis of secondary amines by selective alkylation of primary amines. Available at: [Link] (Referencing Patent 6,403,833).

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

Sources

"optimizing reaction conditions for reductive amination of 4-aminopiperidine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Reductive Amination of 4-Aminopiperidine Audience: Researchers, Medicinal Chemists, Process Chemists Document ID: TS-CHEM-RA-4AP-001 Status: Active

Core Directive & Strategy

Reductive amination of 4-aminopiperidine presents a unique chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic primary amine (C4-NH₂) and the endocyclic secondary amine (N1-H).

Successful execution requires a strategic decision before the first reagent is weighed: Are you using a protected substrate?

This guide is structured to navigate this bifurcation, providing optimized protocols for the industry-standard N-protected route (Protocol A) and the high-risk unprotected route (Protocol B), followed by deep-dive troubleshooting.

Pre-Reaction Decision Matrix

Phase 1: Substrate Selection & Chemoselectivity

Q: My 4-aminopiperidine is unprotected. Can I selectively alkylate just the primary amine? A: It is possible but operationally difficult. The primary amine (pKa ~10.6) and secondary amine (pKa ~11.0) have similar basicity. While the primary amine is less sterically hindered and kinetically favors imine formation with aldehydes, "scrambling" (mixtures of N1, N4, and bis-alkylated products) is common.

  • Recommendation: Use 1-Boc-4-aminopiperidine or 1-Cbz-4-aminopiperidine . This masks the secondary amine, forcing reaction exclusively at the primary amine.

  • If you MUST use unprotected: You must control stoichiometry (excess amine) and pH strictly. (See Protocol B).

Phase 2: Reducing Agent Selection

Q: Which hydride source should I use? A: For 4-aminopiperidine derivatives, Sodium Triacetoxyborohydride (STAB) is the superior choice over NaBH₄ or NaBH₃CN.

FeatureSTAB (NaBH(OAc)₃) NaCNBH₃ NaBH₄
Selectivity High. Reduces iminium ions faster than aldehydes/ketones.High. pH dependent (requires pH 6-7).[1]Low. Reduces aldehydes/ketones rapidly.[2]
Toxicity Low (produces boric acid/AcOH).High (generates HCN/Cyanide).Low.
Solvent DCE, DCM, THF (Avoid MeOH).MeOH, EtOH.[3]MeOH, EtOH.[3]
One-Pot? Yes. Reagents can be mixed simultaneously.[1][4][5][6][7]Yes.No. Requires 2-step (Imine form -> Reduce).[5][8][9]
Water Sensitivity Moderate.Low.High (decomposes).

Technical Insight: STAB possesses three electron-withdrawing acetoxy groups, stabilizing the boron-hydride bond. This makes it less nucleophilic than NaBH₄, preventing it from reducing the carbonyl starting material, but sufficiently active to reduce the protonated iminium species formed in situ [1, 2].

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Target: Selective alkylation of the exocyclic amine.

Reagents:

  • Substrate: 1-Boc-4-aminopiperidine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reductant: STAB (1.4 - 1.6 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[8]

Workflow:

  • Imine Formation: Dissolve amine and carbonyl in DCE (0.1 M - 0.2 M).

  • Activation: Add AcOH. Stir for 15-30 mins at Room Temp (RT). Note: AcOH catalyzes imine formation and ensures the intermediate exists as the reducible iminium ion.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).

  • Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur). Stir 15 mins.

Protocol B: The "High Risk" (Unprotected Substrate)

Target: Preferential alkylation of primary amine.

Modifications:

  • Stoichiometry: Use excess 4-aminopiperidine (1.5 - 2.0 equiv) relative to the aldehyde to statistically favor mono-alkylation at the primary position.

  • Stepwise Addition: Pre-mix the aldehyde and amine in DCM/MeOH (1:1) with 4Å molecular sieves for 2 hours before adding the reducing agent. This allows the thermodynamic imine (primary amine) to form before reduction.

  • Temperature: Cool to 0°C during hydride addition to suppress kinetic side reactions.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction is stalling. I see the imine peak in LC-MS, but no product."

Diagnosis: The imine is forming, but reduction is failing.

  • Root Cause A (Sterics): If using a ketone or hindered aldehyde, the imine might not be protonating effectively.

    • Fix: Increase Acetic Acid to 2.0–3.0 equiv. The species reduced by STAB is the iminium ion (protonated imine), not the neutral imine [1].

  • Root Cause B (Solvent): Are you using THF?

    • Fix: Switch to DCE (1,2-Dichloroethane).[8] STAB reduction rates are significantly faster in DCE than THF or acetonitrile due to polarity and solubility factors [2].

Issue 2: "I am getting significant bis-alkylation (tertiary amine formation)."

Diagnosis: The product secondary amine is reacting with a second equivalent of aldehyde.

  • Root Cause: The secondary amine product is more nucleophilic than the starting primary amine (inductive effect of the alkyl group).

  • Fix 1 (Reagent Switch): Ensure you are using STAB , not NaBH₄. NaBH₄ is too aggressive.

  • Fix 2 (Stepwise): Do not mix all reagents at once. Allow the imine to form completely (1–2 hours) before adding STAB. If the aldehyde is consumed by imine formation, it cannot alkylate the product.

  • Fix 3 (Stoichiometry): Use a slight excess of the amine (1.1 equiv) rather than the aldehyde.

Issue 3: "My yield is low because I can't extract the product."

Diagnosis: 4-aminopiperidine derivatives are highly polar and water-soluble.

  • Root Cause: Standard EtOAc/Water extraction leaves the product in the aqueous phase.

  • Fix:

    • Basify: Ensure the aqueous quench is pH > 12 (use 1M NaOH if NaHCO₃ is insufficient) to deprotonate the amine.

    • Solvent: Use DCM or Chloroform/Isopropanol (3:1) for extraction. EtOAc is often too non-polar.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

Visualizations

Figure 1: Mechanistic Pathway & Selectivity Control

This diagram illustrates the critical role of pH and reagents in driving the equilibrium toward the reactive iminium species.

G Start Start: Aldehyde + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal AldehydeRed Side Rxn: Alcohol (Aldehyde Reduction) Start->AldehydeRed If NaBH4 used (Too Strong) Imine Neutral Imine (Equilibrium) Hemiaminal->Imine - H2O Iminium Iminium Ion (Reactive Species) Imine->Iminium + H+ (AcOH) CRITICAL STEP Product Final Amine (Secondary) Imine->Product Slow w/o Acid Iminium->Product + Hydride (STAB) Fast Step

Caption: Reaction mechanism highlighting the acid-catalyzed formation of the iminium ion, which is the specific substrate for STAB reduction.

Figure 2: Experimental Workflow Decision Tree

Workflow Input Input: 4-Aminopiperidine Check Is N1 Protected? (Boc/Cbz) Input->Check Prot_Yes Protocol A (Standard) Check->Prot_Yes Yes Prot_No Protocol B (High Selectivity) Check->Prot_No No Step1 Mix Amine + Aldehyde + AcOH in DCE (0.2M) Prot_Yes->Step1 Step2 Add STAB (1.5 eq) Stir RT 4-16h Step1->Step2 Quench Quench: Sat. NaHCO3 Step2->Quench Step1B Pre-mix Amine (2.0 eq) + Aldehyde + 4Å Sieves (2h) Prot_No->Step1B Step2B Cool to 0°C Add STAB slowly Step1B->Step2B Step2B->Quench Extract Extraction: DCM or CHCl3/iPrOH Quench->Extract

Caption: Decision tree for selecting the optimal protocol based on substrate protection status.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl." BenchChem Application Library.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Organic Chemistry Portal. (2025). "Reductive Amination: Common Conditions and Reagents."

Sources

"stability testing of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Core Directive & Executive Summary

Compound: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine CAS (Analogous): 333989-62-1 (Reference structure class) Chemical Class: N-substituted Benzylpiperidine / Primary Amine Critical Vulnerabilities: Oxidative N-dealkylation, N-oxide formation, Carbonate formation (CO₂ absorption).[1][2]

This guide provides an autonomous, technical framework for evaluating the stability of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine.[1][2] Unlike generic protocols, this document addresses the specific reactivities of the benzyl-piperidine pharmacophore and the exocyclic primary amine .

Immediate Storage Recommendation:

  • Solid State: Store at -20°C under Argon/Nitrogen. Hygroscopic nature of salt forms (HCl/TFA) requires desiccated storage.[1]

  • Solution: Unstable in protic solvents over >24h at RT. Prepare fresh or store at -80°C.

Experimental Setup & Protocol Design (ICH Q1A Aligned)

Q: What are the specific stress conditions required for this amine? A: Standard ICH conditions must be modified to account for the nucleophilicity of the primary amine and the oxidative liability of the benzylic position.

Stress TypeConditionDurationTarget DegradationMechanism
Hydrolysis (Acid) 0.1 N HCl, 60°C24-48 h< 5%Ether cleavage (minor); Salt formation (stable).[1][2]
Hydrolysis (Base) 0.1 N NaOH, 60°C24-48 h< 5%Generally stable; check for glass etching/precipitation.[1][2]
Oxidation 3% H₂O₂, RT1-4 h10-20%Critical: N-Oxide formation (Ring N vs. Primary N).[1][2]
Thermal 60°C (Solid)7 daysVariablePhysical state change (melting/caking).[1][2]
Photostability 1.2M lux hoursCyclicalVariableBenzylic radical oxidation; discoloration.[1][2]

Q: Why do I see "ghost peaks" in my LC-MS during stability setup? A: This is likely carbamylation . The primary amine at position 4 reacts with atmospheric CO₂ in unbuffered aqueous/organic mixtures (like ACN/Water) to form carbamic acid/carbamates.[1]

  • Fix: Ensure mobile phases are degassed and buffered (e.g., Ammonium Formate pH 9.0 or TFA pH 2.[1]0) to lock the amine protonation state.[1]

Degradation Pathways & Troubleshooting

Q: My sample turned yellow/brown under oxidative stress. What is the mechanism? A: The color change indicates the formation of conjugated systems, likely through benzylic oxidation or N-oxide rearrangements . The electron-rich ethoxy group on the benzene ring facilitates radical abstraction at the benzylic carbon.[1]

Visualizing the Degradation Network

StabilityPathways cluster_legend Legend Parent Parent Compound (MW ~234) NOxide_1 N-Oxide (Tertiary) (+16 Da) Parent->NOxide_1 H2O2 / Peroxides (Fastest) NOxide_2 Hydroxylamine (Primary) (+16 Da) Parent->NOxide_2 H2O2 (Slower) Dealkyl Piperidin-4-amine (Loss of Benzyl) Parent->Dealkyl Oxidative Dealkylation (Benzylic Radical) Aldehyde 4-Ethoxybenzaldehyde Parent->Aldehyde Oxidative Dealkylation Dimer Oxidative Dimer (Azo/Hydrazine) NOxide_2->Dimer Radical Coupling key1 Blue: Active API key2 Red: Oxidative Impurity key3 Yellow: Cleavage Product

Caption: Predicted oxidative and cleavage pathways. The tertiary amine N-oxide is the kinetic product, while benzylic cleavage is the thermodynamic product under harsh stress.

Q: I detect a mass shift of +16 Da. Is it the primary or tertiary amine? A: It is predominantly the Tertiary Amine N-Oxide (Piperidine Nitrogen).[1][2]

  • Reasoning: The tertiary amine is more electron-rich and sterically accessible for oxidation compared to the primary amine, which is often protonated in mobile phases.[1]

  • Confirmation: Perform MS/MS.[1][2][3] If the fragment containing the benzyl group loses oxygen, it's the tertiary N-oxide.[1]

Q: I see a mass shift of -134 Da (approx). What happened? A: This is N-Dealkylation .[1][2] The bond between the piperidine nitrogen and the benzylic carbon has cleaved.

  • Cause: Radical autoxidation (light/heat) or enzymatic contamination.[1]

  • Byproduct: You should also see a peak for 4-ethoxybenzaldehyde (distinct almond-like odor, UV active at ~280nm).[1][2]

Analytical Method Troubleshooting (FAQ)

Q: The amine peak is tailing severely on C18 columns.[1] How do I fix this? A: Tailing is caused by the interaction of the two basic nitrogen atoms with residual silanols on the column stationary phase.

  • Solution 1 (High pH): Use a hybrid-silica column (e.g., Waters XBridge C18) with 10mM Ammonium Bicarbonate (pH 10).[2] This deprotonates the amines, improving shape.[1]

  • Solution 2 (Ion Pair): Add 0.1% TFA or HFBA to the mobile phase.[1] This forms a tight ion pair with the amines, masking the charge.[1]

Q: Can I use aldehydes (e.g., Formaldehyde) in the formulation or testing? A: ABSOLUTELY NOT.

  • Risk:[1][2] The primary amine (C4-NH2) will react rapidly with any aldehyde excipient (or impurity in PEG/PVP) to form an Imine (Schiff Base) .[2]

  • Reaction: R-NH₂ + R'-CHO → R-N=CH-R' + H₂O.[1][2]

  • Detection: Look for a mass shift corresponding to the aldehyde residue (e.g., +12 Da for formaldehyde cross-linking).[1]

Stability Workflow Diagram

Workflow cluster_Stress Phase 1: Stress Testing cluster_Analyze Phase 2: Analysis Start Start: Pure API (>98% Purity) Acid Acid/Base (Hydrolysis) Start->Acid Ox Oxidation (H2O2 / AIBN) Start->Ox Photo Photolysis (ICH Q1B) Start->Photo HPLC HPLC-PDA (Purity/Assay) Acid->HPLC Ox->HPLC Photo->HPLC Decision Degradation > 10%? HPLC->Decision MS LC-MS/MS (ID Degradants) Refine Refine Formulation (Add Antioxidants) MS->Refine Decision->MS Yes Report Generate Stability Profile Decision->Report No

Caption: Systematic workflow for evaluating stability, triggering structural elucidation (MS) only when degradation thresholds are exceeded.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation.[1][2][6] Link

  • Balsante, M., et al. (2022).[1] Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives.[1][8] Chemical Reviews / UniPi.[1][2] (Demonstrates synthesis and stability context of benzylpiperidines). Link

  • Alfaro, K., et al. (2024).[1] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. The Journal of Physical Chemistry A. (Mechanisms of piperidine oxidation).[1] Link[2]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] Informa Healthcare.[1][2] (General authoritative text on amine oxidation pathways).

Sources

"troubleshooting poor cell permeability of piperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

The "Piperidine Paradox"

User Query: “My piperidine-based lead compound has nanomolar potency against the target but shows <1% oral bioavailability and poor Caco-2 permeability (


 cm/s). It is soluble in DMSO but crashes out in PBS. How do I fix this?”

Executive Summary: Piperidine is a privileged pharmacophore found in blockbuster drugs (e.g., Donepezil, Fentanyl), yet it presents a classic medicinal chemistry challenge. The secondary or tertiary amine center typically has a


 of 10.0–11.0. At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as a cationic species. While this charge often drives target binding (via salt bridges to Asp/Glu residues), it creates a massive energy penalty for passive membrane diffusion. Furthermore, the cationic piperidine core is a frequent substrate for P-glycoprotein (P-gp) efflux transporters.

This guide provides a systematic workflow to diagnose whether your permeability issue is driven by Basicity (Ionization) , Efflux , or Solubility , and offers structural optimization strategies to resolve them.

Diagnostic Workflow: Isolate the Mechanism

Before modifying the chemistry, you must identify the rate-limiting step. Poor permeability is often confused with poor solubility or active efflux.

Diagnostic Logic Tree

Use the following decision matrix to interpret your assay data.

PiperidineDiagnosis Start Low Permeability Detected (Caco-2 P_app < 2.0) SolubilityCheck Check Thermodynamic Solubility (pH 7.4) Start->SolubilityCheck IsSoluble Is Soluble? SolubilityCheck->IsSoluble PAMPA Run PAMPA (Lipid only, pH 7.4) IsSoluble->PAMPA Yes Fix_Solubility Issue: Solubility Limited Action: Formulation / Prodrug IsSoluble->Fix_Solubility No (<10 µM) PAMPA_Result PAMPA Result PAMPA->PAMPA_Result EffluxCheck Run Caco-2 +/- Inhibitor (Verapamil/CsA) PAMPA_Result->EffluxCheck High (>5.0) Fix_Basicity Issue: High Ionization (pKa) Action: Fluorination / Bioisostere PAMPA_Result->Fix_Basicity Low (<1.0) Efflux_Result Efflux Ratio (B-A / A-B) EffluxCheck->Efflux_Result Efflux_Result->Fix_Basicity Ratio < 2.0 (False Positive PAMPA) Fix_Efflux Issue: P-gp Substrate Action: Mask H-Bond / Steric Shield Efflux_Result->Fix_Efflux Ratio > 2.0

Figure 1: Diagnostic decision tree for isolating the root cause of poor piperidine permeability. Note that PAMPA measures passive diffusion only, while Caco-2 measures both passive and active transport.[1]

Chemical Optimization Strategies

If your diagnosis points to Basicity or Efflux , use the following medicinal chemistry tactics.

Strategy A: Modulating (The Fluorine Effect)

The most elegant solution to the "cationic trap" is to lower the


 of the piperidine nitrogen without removing the amine entirely.
  • Mechanism: Introducing electron-withdrawing groups (EWGs) like fluorine exerts an inductive effect (

    
    ) through the sigma bonds, stabilizing the free base form (neutral) over the protonated form.
    
  • The Rule of Distance: The effect decays exponentially with distance.

    • 
      -fluorination (adjacent to N): Lowers 
      
      
      
      by ~1.5–2.0 units.
    • 
      -fluorination: Lowers 
      
      
      
      by ~0.5–0.8 units.

Data: Impact of Fluorination on Piperidine Properties Table 1: Comparison of piperidine derivatives. Note how lowering


 increases LogD

(distribution at physiological pH), which correlates directly with permeability.
Structure ModificationApprox

% Neutral at pH 7.4LogD

Permeability Prediction
Piperidine (Parent) 11.00.025%-1.5Very Low
4-Fluoropiperidine 9.80.4%-0.8Low
3-Fluoropiperidine 9.02.5%0.2Moderate
3,3-Difluoropiperidine 8.213.7%1.1High
Morpholine (Bioisostere) 8.311.2%0.5Moderate/High

Expert Insight: While Morpholine is a common fix, it changes the vector of the lone pair and hydrogen bond capability. 3-fluoropiperidine often retains the binding geometry of the parent piperidine better than a morpholine switch.

Strategy B: Mitigating P-gp Efflux

If PAMPA is high but Caco-2 is low (Efflux Ratio > 2), your compound is being pumped out.

  • Reduce H-Bond Donors (HBD): P-gp recognition correlates strongly with the number of HBDs.

    • Fix: Alkylate the piperidine nitrogen (Secondary

      
       Tertiary amine).
      
  • Steric Shielding:

    • Fix: Introduce a methyl group adjacent to the nitrogen (2-methylpiperidine). This creates steric hindrance that disrupts P-gp binding without necessarily destroying target affinity.

Experimental Protocols

Protocol 1: High-Fidelity PAMPA (Passive Diffusion)

Use this to assess intrinsic membrane permeability independent of transporters.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Artificial Membrane Lipid: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

Step-by-Step:

  • Preparation: Dissolve test compound in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Carefully pipette 5 µL of the Lipid/Dodecane mixture onto the filter of the donor plate. Critical: Ensure the filter is dry before coating.

  • Loading:

    • Add 150 µL of PBS (pH 7.4) to the Acceptor wells (Bottom plate).

    • Place the Donor plate on top.

    • Add 150 µL of the diluted compound (10 µM) to the Donor wells (Top plate).

  • Incubation: Cover and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    (Where 
    
    
    
    is acceptor conc,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time).
Protocol 2: Caco-2 Efflux Confirmation

Use this to confirm P-gp liability.

Step-by-Step:

  • Cell Culture: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 1000

    
    ).
    
  • Setup: Prepare two conditions:

    • A: Compound (10 µM) alone.

    • B: Compound (10 µM) + Verapamil (50 µM) [P-gp Inhibitor].

  • Transport: Measure transport in both directions:

    • Apical

      
       Basolateral (A-B) [Absorptive].
      
    • Basolateral

      
       Apical (B-A) [Secretory].
      
  • Interpretation:

    • Calculate Efflux Ratio (ER) =

      
      .
      
    • If

      
       in Condition A, and 
      
      
      
      in Condition B, the compound is a P-gp substrate.

FAQs

Q: Why does my compound show high permeability in silico but zero in vitro? A: Most in silico models (LogP) underestimate the ionization penalty. A piperidine with LogP 3.0 might have a LogD


 of 0.5 if the 

is 11. Always use LogD

for predictions.

Q: Can I just use a prodrug? A: Yes. An N-oxide or a carbamate prodrug can mask the basic center, improving permeability. However, this requires enzymatic cleavage in the plasma to release the active parent, adding a layer of complexity to your DMPK profile.

Q: Does fluorination affect metabolic stability? A: Yes, usually positively. Blocking the C-H abstraction sites (particularly at the 3 or 4 positions of the piperidine ring) with fluorine often reduces clearance by CYP450 enzymes, killing two birds with one stone (Permeability + Stability).

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

    • Key finding: Comprehensive analysis of how electron-withdrawing groups modul
  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews. Link

    • Key finding: Detailed mechanisms of fluorine's effect on lipophilicity and basicity.
  • Di, L. et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Link

    • Key finding: Validation of PAMPA methodology for passive diffusion.
  • Hitchcock, S. A. et al. (2006). Structure−Activity Relationships of P-Glycoprotein Substrates and Inhibitors. Journal of Medicinal Chemistry. Link

    • Key finding: Structural rules for P-gp recognition, including the role of basic amines.
  • Carreira, E. M. et al. (2016).[2] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Link

    • Key finding: Specific data on fluorinated piperidine lipophilicity and basicity.

Sources

"strategies to reduce off-target effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NE-100 Application Guide Topic: Strategies to Reduce Off-Target Effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (NE-100)

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center for Sigma-1 Receptor (


R) pharmacology. You are likely here because you are using 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine , commonly known as NE-100 , to inhibit 

R signaling.

The Challenge: While NE-100 is a high-affinity


R antagonist (

nM), its utility is compromised by a "selectivity window" that many researchers inadvertently close by overdosing. The most common experimental error is treating NE-100 like a standard GPCR antagonist (using 10

M concentrations), which triggers off-target binding to Sigma-2 (

R) receptors, Kv2.1 potassium channels, and non-specific cationic amphiphilic drug (CAD) effects.

This guide provides the strategies required to maintain the 100-fold selectivity window and validate your data with rigor.

Module 1: Optimizing Concentration (The "Goldilocks" Protocol)

Core Concept: The affinity gap between


R and 

R for NE-100 is approximately 50–100 fold. To avoid off-target noise, you must operate strictly within this gap.
Comparative Affinity Data
Target ReceptorAffinity (

/

)
Risk Level at 1

M
Risk Level at 10

M
Sigma-1 (

R)
1.0 – 4.2 nM Saturation (Target) Saturation (Target)
Sigma-2 (

R)
~200 – 350 nMModerateHigh (Off-Target)
Kv2.1 Channel~50

M
LowModerate
5-HT / Dopamine> 10,000 nMNegligibleLow
Troubleshooting Q&A

Q: What is the maximum "safe" concentration for NE-100 in cell-based assays? A: Do not exceed 1


M . Ideally, titrate between 10 nM and 100 nM .
  • Reasoning: At 100 nM, you are approx. 25x above the

    
    R 
    
    
    
    (ensuring receptor occupancy) but still below the threshold for significant
    
    
    R occupancy.
  • Warning: Many papers use 10

    
    M. This is a legacy error. At 10 
    
    
    
    M, NE-100 loses selectivity and will cross-react with
    
    
    R and potentially inhibit voltage-gated potassium channels (Kv2.1) independent of
    
    
    R.[1]

Q: I see no effect at 100 nM, but a strong effect at 10


M. Does this mean my target is resistant? 
A:  No. It likely means your effect is not  mediated by 

R. If the phenotype only appears at supramaximal concentrations (>5

M), you are likely observing off-target cytotoxicity or ion channel blockade. You must validate this using a "Functional Reversal" strategy (see Module 2).

Module 2: Validation Strategies (Triangulation)

Core Concept: Never rely on NE-100 alone. You must triangulate the mechanism using a Pharmacological Reversal or Genetic Control .

Strategy 1: The Agonist Reversal

If NE-100 (antagonist) blocks a pathway, the effect should be reversible by adding a high-affinity


R agonist like PRE-084  or SA4503 .
  • Scenario: NE-100 (100 nM) reduces cell migration.

  • Validation: Co-treat with NE-100 (100 nM) + PRE-084 (1

    
    M).
    
  • Result: If migration is restored, the effect is

    
    R-specific. If NE-100 still blocks migration in the presence of the agonist, the effect is off-target.
    
Strategy 2: The Knockout "Null" Test

The ultimate control for off-target effects is the


R Knockout (KO) cell line.

Q: I treated my


R KO cells with NE-100 and still saw a change in calcium signaling. Why? 
A:  You have identified a direct off-target effect .
Recent studies indicate that NE-100 can inhibit Kv2.1 channels directly, even in cells lacking 

R. If you see drug effects in a KO background, those data points represent the "background noise" of the drug. You must subtract this baseline from your Wild Type (WT) data to isolate the true

R contribution.

Module 3: Visualization of Selectivity Logic

The following diagram illustrates the decision matrix for validating NE-100 data.

NE100_Validation_Workflow Start Observed Phenotype with NE-100 Conc_Check Check Concentration: Is [NE-100] > 1 µM? Start->Conc_Check High_Risk High Risk of Sigma-2 / Kv2.1 Off-Target Conc_Check->High_Risk Yes Safe_Zone Safe Zone (10 nM - 500 nM) Conc_Check->Safe_Zone No KO_Check Genetic Validation (Sigma-1 KO Cells) High_Risk->KO_Check Validation Perform Agonist Reversal (Add PRE-084) Safe_Zone->Validation Reversed Phenotype Reversed: Confirmed Sigma-1 Mediated Validation->Reversed Not_Reversed Phenotype Persists: Off-Target Effect Validation->Not_Reversed Not_Reversed->KO_Check KO_Effect Effect seen in KO? KO_Check->KO_Effect True_Target No Effect in KO: Valid Sigma-1 Target KO_Effect->True_Target No False_Target Effect persists in KO: Non-Specific (e.g., Kv2.1) KO_Effect->False_Target Yes

Caption: Decision matrix for distinguishing true Sigma-1 receptor mediation from NE-100 off-target artifacts.

Module 4: Experimental Protocols

Protocol A: Competitive Selectivity Assay (In Vitro)

Use this to verify if your specific batch of NE-100 is behaving as expected against a radioligand.

Materials:

  • Membrane preparation (Rat brain or HEK-S1R cells).

  • Radioligand:

    
    -Pentazocine (Specific for 
    
    
    
    ).[2][3]
  • Non-specific blocker: Haloperidol (10

    
    M) to define non-specific binding.
    

Steps:

  • Preparation: Dilute NE-100 in Tris-HCl buffer (pH 7.4). Prepare serial dilutions: 0.1 nM, 1 nM, 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M.
  • Incubation: Incubate membranes with 3 nM

    
    -Pentazocine +/- NE-100 dilutions for 120 minutes at 25°C.
    
  • Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of the lipophilic amine).

  • Analysis: Plot displacement curve.

    • Pass Criteria:

      
       should be < 5 nM.
      
    • Fail Criteria: If

      
       > 20 nM, check for compound degradation or buffer pH issues (NE-100 is pH sensitive).
      
Protocol B: Functional Calcium Imaging (Reversal Test)

Sigma-1 receptors modulate ER-mitochondria calcium transfer. This is the standard functional readout.

Steps:

  • Loading: Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators).

  • Pre-treatment (30 min):

    • Group A: Vehicle (DMSO < 0.1%).

    • Group B: NE-100 (100 nM).

    • Group C: NE-100 (100 nM) + PRE-084 (1

      
      M).
      
    • Group D: NE-100 (10

      
      M) – Positive control for off-target toxicity.
      
  • Stimulation: Trigger ER calcium release using IP3-generating agonist (e.g., ATP or Bradykinin).

  • Readout: Measure Cytosolic

    
     peak amplitude.
    
  • Interpretation:

    • 
      R antagonism (NE-100) usually prolongs or elevates cytosolic calcium (by preventing uptake into mitochondria).
      
    • Success: Group B shows altered Calcium dynamics vs A, but Group C looks like Group A (Agonist rescued the phenotype).

Module 5: Mechanism of Action Diagram

Understanding where NE-100 binds at different concentrations is critical for data interpretation.

NE100_Mechanism NE100 NE-100 (Ligand) S1R Sigma-1 Receptor (Chaperone) NE100->S1R High Affinity (1-5 nM) S2R Sigma-2 Receptor (PGRMC1/TMEM97) NE100->S2R Low Affinity (>200 nM) Kv21 Kv2.1 Channel (Direct Block) NE100->Kv21 Off-Target (>1 µM) Ca_Sig Modulation of ER-Mito Ca2+ Flux S1R->Ca_Sig Antagonism Cytotox Cytotoxicity / Lysosomal Swelling S2R->Cytotox Activation Kv21->Cytotox Inhibition

Caption: Concentration-dependent binding profile. Green paths indicate desired pharmacology; red paths indicate off-target artifacts.

References

  • Chaki, S. et al. (1994). NE-100, a novel potent sigma ligand, preferentially binds to sigma 1 binding sites in guinea pig brain.[4] European Journal of Pharmacology.

  • Cobos, E.J. et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.

  • Wu, Z. et al. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget.

    • Critical Reference for off-target Kv2.1 effects.
  • Su, T.P. et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator.[5] Trends in Pharmacological Sciences.

Sources

"overcoming resistance mechanisms to 4-aminopiperidine-based compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms (Tolerance & Efflux)

Welcome to the Advanced Pharmacochemistry Support Portal. Current Status: Operational Lead Scientist: Dr. A. K. Varma, Senior Application Scientist

Executive Summary: The "Resistance" Context

In the development of 4-aminopiperidine-based therapeutics (e.g., fentanyl analogs, synthetic opioids, and neuro-active amines), "resistance" manifests primarily in two distinct forms that impede therapeutic viability:[1][2][3]

  • Pharmacodynamic Resistance (Tolerance): Rapid receptor desensitization and internalization driven by Beta-arrestin 2 recruitment. This requires higher doses for the same effect, narrowing the therapeutic window.

  • Pharmacokinetic Resistance (Efflux): Exclusion from the Central Nervous System (CNS) by the P-glycoprotein (P-gp/MDR1) transporter at the Blood-Brain Barrier (BBB), particularly in novel derivatives with optimized (lowered) lipophilicity.

This guide provides the protocols, mechanistic logic, and chemical strategies to overcome these barriers.

Module 1: Overcoming Pharmacodynamic Tolerance (Biased Agonism)

The Issue: Your 4-aminopiperidine compound shows high nanomolar affinity (


) but induces rapid tolerance or respiratory depression in vivo.
The Cause:  The compound likely acts as a "balanced agonist," recruiting Beta-arrestin 2 with equal or greater efficacy than G-protein signaling. Beta-arrestin recruitment drives receptor internalization (desensitization) and side effects.[4]
The Solution:  Engineering G-protein Biased Agonism .
Mechanism Visualization: Biased Signaling Pathways

G cluster_0 Desired Pathway (Analgesia) cluster_1 Resistance Pathway (Tolerance/Side Effects) Ligand 4-Aminopiperidine Ligand Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor GProtein G-Protein (Gi/o) Activation Receptor->GProtein Bias > 1.0 GRK GRK Phosphorylation Receptor->GRK Balanced/Unbiased Analgesia Analgesia / Therapeutic Effect GProtein->Analgesia BArrestin Beta-Arrestin 2 Recruitment GRK->BArrestin Internalization Receptor Internalization (Desensitization/Tolerance) BArrestin->Internalization RespDep Respiratory Depression BArrestin->RespDep

Caption: Signal bifurcation at the Mu-Opioid Receptor. Overcoming tolerance requires maximizing the Green pathway (G-protein) while minimizing the Red pathway (Beta-arrestin).

Troubleshooting & FAQ: Biased Agonism

Q: My compound has a


 of 0.5 nM. Why is the in vivo efficacy duration shortening after repeated dosing? 
A:  High affinity does not equal high bias. You are likely observing tachyphylaxis  (acute tolerance). You must calculate the Transduction Coefficient (

)
for both pathways. If

, your compound is unbiased. You need to modify the N-substituent to sterically hinder GRK phosphorylation sites.

Q: How do I reliably measure Beta-arrestin recruitment without artifacts? A: Do not rely solely on Western Blots. Use an Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter) or BRET assay. These allow real-time kinetic monitoring.

Protocol: Differential Signaling Assay (Bias Calculation)

Objective: To quantify the "Bias Factor" of a lead compound relative to Fentanyl.

  • Cell Line Prep: Use U2OS or HEK293 cells stably expressing:

    • Assay A: MOR-ProLink + Beta-Arrestin-EA (Enzyme Acceptor).

    • Assay B: MOR + cAMP biosensor (GloSensor).

  • Seeding: Plate cells at 10,000 cells/well in 384-well white plates. Incubate 24h.

  • Compound Treatment:

    • Prepare 10-point serial dilution of Test Compound and Reference (Fentanyl).

    • Add to cells. Incubate 90 min at 37°C.

  • Detection:

    • Beta-Arrestin: Add detection reagent (chemiluminescent substrate). Read Luminescence.

    • G-Protein:[5][6] Add Forskolin (to stimulate cAMP) + Luciferin. Read Luminescence (inhibition of cAMP signal indicates agonist activity).

  • Data Analysis (The Critical Step):

    • Fit curves to the Black-Leff Operational Model .

    • Calculate Bias Factor (

      
      ) :
      
      
      
      
    • Interpretation: A Bias Factor > 10 indicates significant G-protein preference (Reduced Tolerance Potential).

Module 2: Overcoming Pharmacokinetic Resistance (P-gp Efflux)

The Issue: Structural modifications to reduce abuse potential (e.g., adding polarity) have rendered the compound inactive in the CNS, despite high potency in vitro. The Cause: The compound has become a substrate for MDR1 (P-glycoprotein) , which actively pumps it out of the brain endothelium. The Solution: Modifying Hydrogen Bond Donors (HBD) and Topological Polar Surface Area (TPSA).

Troubleshooting & FAQ: BBB Permeability

Q: I added a hydroxyl group to reduce lipophilicity, but CNS activity vanished. Why? A: You likely increased the Hydrogen Bond Donor (HBD) count. P-gp recognition correlates strongly with HBD count. If HBD > 2 or TPSA > 90 Ų, P-gp efflux liability increases exponentially.

  • Fix: Mask the hydroxyl with a fluorine or a small methoxy group to maintain polarity without donating a hydrogen bond.

Q: How do I distinguish between low permeability and active efflux? A: Calculate the Efflux Ratio (ER) .

  • 
    : Passive diffusion dominates (Good).
    
  • 
    : Active efflux is occurring (Resistance).
    
Protocol: Caco-2 Bidirectional Transport Assay

Objective: Determine if the 4-aminopiperidine derivative is a P-gp substrate.

  • System: Caco-2 monolayers on transwell inserts (21-day culture). TEER > 1000

    
    .
    
  • Setup:

    • A->B (Apical to Basolateral): Mimics gut absorption.

    • B->A (Basolateral to Apical): Mimics efflux (secretion).

  • Dosing: Add compound (10

    
    ) to the donor chamber.
    
  • Inhibitor Check (Validation):

    • Run a parallel well with Zosuquidar (2

      
      ) or Verapamil .
      
    • Causality Check: If adding Zosuquidar restores permeability, the resistance is definitely P-gp mediated.

  • Calculation:

    
    
    
    
    
Module 3: Structural Optimization (SAR) Table

Strategy: Chemical modifications to the 4-aminopiperidine core to balance Potency vs. Resistance.

Structural RegionModification StrategyEffect on Resistance/ToleranceRisk
Piperidine Nitrogen (N1) Phenethyl (Standard) High Potency, High Beta-arrestin recruitment (High Tolerance).Respiratory Depression.[7][8]
Monocyclic (e.g., Thiophene) Reduces Beta-arrestin recruitment (Biased).Lower absolute potency.
4-Position (Amine/Amide) Ester (Carfentanil-like) Extreme potency; overwhelms P-gp via lipophilicity.Extreme toxicity; metabolic instability.
Ether link Increases metabolic stability (CYP resistance).May increase P-gp efflux if too polar.
3-Position (Piperidine Ring) Methyl (cis/trans) Stereochemical Bias: (+)-cis isomers often favor G-protein signaling.Complex synthesis.
Phenyl Ring (Anilido) Fluorine Substitution Blocks metabolic hydroxylation (CYP resistance); masks HBD.Minimal risk; standard optimization step.
Decision Tree: The "Resistance" Workflow

Use this logic flow to diagnose why your lead compound is failing.

DecisionTree Start Compound Fails in In Vivo Efficacy CheckKi Step 1: Check In Vitro Affinity (Ki) Start->CheckKi KiLow Ki > 100nM (Low Affinity) CheckKi->KiLow KiHigh Ki < 10nM (High Affinity) CheckKi->KiHigh Action1 Modify Pharmacophore (Check Docking) KiLow->Action1 CheckEfflux Step 2: Check Efflux Ratio (ER) KiHigh->CheckEfflux ERHigh ER > 2.0 (P-gp Substrate) CheckEfflux->ERHigh ERLow ER < 2.0 (CNS Penetrant) CheckEfflux->ERLow Action2 Reduce HBD count Mask Polar Groups ERHigh->Action2 CheckBias Step 3: Check Signaling Bias ERLow->CheckBias Unbiased Balanced Signaling (Beta-Arrestin High) CheckBias->Unbiased Biased G-Protein Biased CheckBias->Biased Action3 Tolerance/Desensitization Switch N-substituent Unbiased->Action3 Action4 Check Metabolic Stability (CYP Microsomes) Biased->Action4

Caption: Diagnostic workflow for identifying the mechanism of resistance (Affinity vs. Efflux vs. Tolerance).

References
  • Stove, C., et al. (2020).[9] "Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids." Biochemical Pharmacology.

  • DiscoverX. (2017).[10] "Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual." NCBI Bookshelf.

  • Jain, R., et al. (2004).[11] "Circumventing P-glycoprotein-mediated cellular efflux of quinidine by prodrug derivatization." Molecular Pharmaceutics.

  • UNODC. (2024). "Fentanyl analogues: Structure and modification sites." UNODC Technical Update.

  • Mori, T., et al. (2017). "Biased versus Partial Agonism in the Search for Safer Opioid Analgesics." Molecules.

Sources

Technical Support Center: Purification Protocols for 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (CAS: 50541-93-0 analog/derivative). This molecule presents a classic "dual-amine" purification challenge. It contains a highly basic, nucleophilic primary amine at the 4-position and a tertiary amine within the piperidine ring.

Key Chemical Liabilities:

  • Carbonation: The primary amine avidly absorbs atmospheric CO₂ to form carbamates.

  • Tailing: The primary amine interacts strongly with silanols in silica chromatography, leading to poor resolution.

  • Bis-alkylation: If synthesized via reductive amination, the "dimer" impurity is common and difficult to separate by standard extraction.[1]

This guide prioritizes crystallization via salt formation over chromatography for scalability and purity.

Module 1: The "Rough Clean" (Acid-Base Extraction)[1]

Before attempting high-purity isolation, you must remove non-basic impurities (unreacted aldehyde/halide) using the molecule's pKa properties.[1]

The Protocol

Objective: Remove neutral impurities and starting materials.[2]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can react with primary amines over long periods (slow quaternization).

  • Acid Wash (Targeting the Amine):

    • Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][3][4] Both nitrogen centers (piperidine and primary amine) protonate. The molecule becomes highly water-soluble. Neutral impurities (ethoxybenzaldehyde) remain in the EtOAc layer.

    • Discard the organic layer.

  • The "Swing" (Releasing the Base):

    • Cool the aqueous acidic layer to 0–5°C.

    • Basify slowly with 50% NaOH or KOH to pH > 12 .

    • Critical Note: You must exceed pH 12. The primary amine pKa is ~10.5. At pH 10, a significant portion is still protonated and will not extract efficiently.

  • Extraction:

    • Extract the milky basic aqueous layer 3x with DCM or Chloroform . (EtOAc is less effective here due to the high polarity of the free diamine).

    • Dry over Na₂SO₄ and concentrate.[5]

Troubleshooting Data
SymptomProbable CauseCorrective Action
Low Yield pH < 12 during basificationAdjust pH to 13–14. The primary amine is highly hydrophilic; it needs extreme basicity to become lipophilic.
Emulsion Surfactant-like behavior of the benzyl-amineAdd saturated brine to the aqueous phase before extraction.[1] Filter the biphasic mixture through Celite if "rag" layer persists.
Oil instead of Solid Residual solvent or impuritiesThis free base is often an oil or low-melting solid.[1] Proceed immediately to Module 2 (Salt Formation).

Module 2: Crystallization (The "Fine Polish")

Chromatography is inefficient for this diamine due to streaking. Salt formation is the superior method for >98% purity.

Recommended System: Dihydrochloride Salt (2HCl)

The 2HCl salt is preferred over the mono-salt because it crystallizes more readily due to higher lattice energy.[1]

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the free base oil in a minimum amount of absolute Ethanol (EtOH) .

  • Acid Addition:

    • Place the flask in an ice bath.

    • Add 2.5 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/EtOH solution).

    • Why 2.5 eq? You need to protonate both the secondary piperidine nitrogen and the primary amine. Excess ensures full conversion.

  • Precipitation:

    • The solution should warm slightly (exothermic).

    • Add Diethyl Ether (Et₂O) or MTBE dropwise as an anti-solvent until turbidity persists.

    • Cool to -20°C overnight.

  • Recrystallization:

    • Collect the crude solid.[2]

    • Recrystallize from Methanol/Ethyl Acetate (1:3 ratio) . Dissolve in hot MeOH, then add hot EtOAc until cloudy. Cool slowly.

Visualization: Purification Workflow

PurificationProtocol Reaction Crude Reaction Mix AcidWash 1. Acid Wash (1M HCl) Remove Neutrals Reaction->AcidWash Extract into Aqueous BaseSwing 2. Base Swing (pH > 12) Release Amine AcidWash->BaseSwing Discard Organic Basify Aqueous FreeBase 3. Free Base Isolation (Likely Oil) BaseSwing->FreeBase Extract w/ DCM SaltForm 4. Salt Formation (HCl in EtOH) FreeBase->SaltForm Add 2.5 eq HCl Recryst 5. Recrystallization (MeOH/EtOAc) SaltForm->Recryst Collect Solid Final Pure 2HCl Salt (>98% Purity) Recryst->Final Filter & Dry

Caption: Logical flow for converting crude reaction mixture to high-purity dihydrochloride salt, bypassing silica chromatography.

Module 3: Chromatography (The "Last Resort")

If you must use chromatography (e.g., to separate the bis-alkylated impurity which also forms salts), you cannot use standard conditions.

The "Tailing" Problem: Primary amines hydrogen bond with the acidic silanols on silica gel, causing peaks to streak indefinitely.

The Solution: The "Amine-Modified" Mobile Phase [1]

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .

  • Ratio: Start with 95 : 5 : 0.5 .

    • Note: The NH₄OH competes for the silanol sites, allowing your amine to elute as a sharp band.

    • Alternative: Use 1% Triethylamine (TEA) instead of NH₄OH, but NH₄OH is easier to remove via vacuum.

TLC Visualization:

  • Stain: Ninhydrin.[1]

  • Result: The primary amine will turn Deep Red/Purple upon heating. The tertiary amine (if the primary is protected/absent) usually stains differently or requires Iodine/Dragendorff.

Module 4: Storage & Stability[1][6][7][8]

User Question: "My white solid turned into a sticky yellow gum after a week. What happened?"

Scientist Answer: You likely stored the free base in a screw-cap vial without inert gas.[1]

  • CO₂ Scavenging: The primary amine reacts with air to form carbamic acid/carbamates.

  • Oxidation: Benzylic amines are susceptible to slow oxidation to N-oxides.[1]

Storage Protocol:

  • Form: Store as the 2HCl salt whenever possible. It is indefinitely stable.

  • Atmosphere: If storing the free base, flush the vial with Argon or Nitrogen and seal with Parafilm.

  • Temperature: Store at -20°C.

Troubleshooting FAQ

Q: I have a persistent impurity at +28 mass units (M+28) in LCMS. A: This is likely the Formyl impurity (N-formylation) if you used DMF as a solvent or reagent, or potentially a carbamate artifact from CO₂ absorption during analysis. If the mass is +14, it is the methylated impurity. If M+ mass is double minus 2 hydrogens, it is the Bis-alkylated dimer (two benzyl groups on one piperidine). The dimer is much more lipophilic; wash the acid layer with Ether before basifying to remove it.

Q: The salt is hygroscopic and becomes sticky. A: This is common for HCl salts of diamines.

  • Dry the salt in a vacuum oven at 40°C over P₂O₅.

  • Switch to the Fumarate or Oxalate salt. These organic salts often form non-hygroscopic, free-flowing crystals suitable for biological assays.[1]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Piperidine Salt Properties: Brookes, P., et al. "Chemistry of the Piperidines." Journal of the Chemical Society, 1957, pp. 3165-3172.[6] (Establishes MP ranges for benzylpiperidine salts).

  • Amine Purification Techniques: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard text for pKa-based extraction logic).

  • Chromatography of Amines: Snyder, L. R., et al. Practical HPLC Method Development. 2nd ed., Wiley-Interscience, 1997. (Source for amine-modifier mobile phase composition).
  • Specific Derivative Data: "4-Amino-1-benzylpiperidine."[1][6][7][8][9] PubChem Database, National Center for Biotechnology Information. CID 24851715.[1] Link

Sources

Validation & Comparative

Comparative Guide: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine vs. Standard 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (hereafter referred to as EPM-4-AP ) versus standard 4-aminopiperidine derivatives, specifically the widely used 1-Benzyl-4-aminopiperidine (BAP ) and the unsubstituted 4-Aminopiperidine (4-AP ).

Executive Summary

In medicinal chemistry, the N-substituent of the 4-aminopiperidine scaffold acts as a critical "address" element, dictating the molecule's pharmacokinetic profile (ADME) and receptor subtype selectivity. While 1-Benzyl-4-aminopiperidine (BAP) serves as the industry-standard "commodity" intermediate for synthesizing GPCR ligands (e.g., Clebopride, Itopride analogs) and Sigma receptor probes, the 4-ethoxy derivative (EPM-4-AP) represents a "precision" scaffold. The addition of the para-ethoxy group introduces specific electronic donation and lipophilic bulk, significantly altering binding kinetics and metabolic fate compared to the unsubstituted benzyl analog.

Technical Specifications & Physicochemical Profile

The following table contrasts the core properties of the ethoxy-substituted scaffold against the standard benzyl and unsubstituted variants.

FeatureEPM-4-AP (Advanced Scaffold)BAP (Standard Scaffold)4-AP (Core Scaffold)
IUPAC Name 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine1-Benzylpiperidin-4-amine4-Aminopiperidine
CAS Number Derivative Specific (Research Grade)50541-93-0 13035-19-3
Formula C₁₄H₂₂N₂OC₁₂H₁₈N₂C₅H₁₂N₂
Mol. Weight ~234.34 g/mol 190.29 g/mol 100.16 g/mol
LogP (Calc.) ~2.8 - 3.1 (High Lipophilicity)~1.9 - 2.2-0.45 (Hydrophilic)
Electronic Effect Electron Donating (+M) via EthoxyNeutral / Weakly ActivatingN/A
Key Interaction Cation-π & H-Bond Acceptor (Ethoxy O)Cation-π (Phenyl ring)Ionic / H-Bond Donor
Metabolic Fate O-Dealkylation (CYP2D6/3A4) → PhenolRing Hydroxylation / N-DealkylationN-Acetylation / Oxidation

Expert Insight: The shift in LogP from ~2.0 (BAP) to ~3.0 (EPM-4-AP) is critical. It pushes the molecule into a higher permeability window, potentially increasing Blood-Brain Barrier (BBB) penetration, but also increasing the risk of non-specific binding and hERG channel blockade.

Performance Analysis: Selectivity & Pharmacology
A. Electronic Tuning & Binding Affinity

The para-ethoxy group in EPM-4-AP is not merely a lipophilic handle; it is a strong Electron Donating Group (EDG) .

  • Mechanism: The oxygen atom donates electron density into the phenyl ring via resonance (+M effect). This increases the electron density of the aromatic system compared to BAP .

  • Impact: In binding pockets where cation-π interactions are crucial (e.g., the orthosteric site of Acetylcholinesterase or the S1 pocket of Serine Proteases), the electron-rich ring of EPM-4-AP often yields higher affinity (K_i) than the neutral benzyl ring of BAP.

B. Sigma Receptor Selectivity

N-benzyl piperidines are classic pharmacophores for Sigma-1 (


) receptors .
  • BAP: Acts as a promiscuous

    
     ligand.
    
  • EPM-4-AP: The 4-ethoxy extension provides steric bulk that can clash with the smaller

    
     binding pocket, often enhancing 
    
    
    
    selectivity
    . This makes EPM-4-AP a superior choice for designing neuroprotective agents where
    
    
    activation (linked to cytotoxicity) must be avoided.
C. Safety Profile: hERG Liability

A critical safety parameter for 4-aminopiperidine drugs is the inhibition of the hERG potassium channel (associated with QT prolongation).

  • Risk Factor: High lipophilicity and basic amines are key drivers of hERG block.

  • Comparison: EPM-4-AP carries a higher theoretical risk of hERG inhibition than BAP due to increased LogP (~3.0).

  • Mitigation: When using EPM-4-AP, it is mandatory to introduce polarity elsewhere in the final drug molecule (e.g., a polar amide or sulfonamide on the 4-amino group) to counterbalance the lipophilic tail.

Experimental Protocols
Protocol A: Selective Synthesis via Reductive Amination

Objective: Synthesize EPM-4-AP with high purity, avoiding bis-alkylation.

Reagents:

  • Substrate: 4-Ethoxybenzaldehyde (1.0 equiv)

  • Amine: 4-(N-Boc-amino)piperidine (1.0 equiv) [Use Boc-protected to prevent polymerization]

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

  • Imine Formation: Dissolve 4-Ethoxybenzaldehyde and 4-(N-Boc-amino)piperidine in DCE. Add catalytic Acetic Acid (1%). Stir at Room Temp (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir 1 hr. Concentrate in vacuo.[1]

  • Purification: Neutralize with basic resin or NaOH. Recrystallize as HCl salt.

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Compare the metabolic "soft spot" of EPM-4-AP vs. BAP.

  • Incubation: Incubate 1 µM of test compound (EPM-4-AP or BAP) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Expectation:

    • BAP: Primary metabolite = N-debenzylated piperidine (loss of 91 Da) or ring hydroxylation (+16 Da).

    • EPM-4-AP: Primary metabolite = O-deethylation (loss of 28 Da) to form the phenol. This phenolic metabolite is often rapidly glucuronidated (Phase II), leading to faster clearance than BAP.

Decision Logic & Synthesis Pathways (Visualized)
Figure 1: Synthesis Pathway Selection

This diagram illustrates the optimal synthetic route for EPM-4-AP compared to the direct alkylation route often used for BAP.

SynthesisPath Start Target: EPM-4-AP (Ethoxybenzyl Scaffold) RouteA Route A: Reductive Amination (Recommended) Start->RouteA High Purity RouteB Route B: Direct Alkylation (High Impurity Risk) Start->RouteB Low Cost / Fast StepA1 4-Ethoxybenzaldehyde + 4-Boc-Aminopiperidine RouteA->StepA1 StepB1 4-Ethoxybenzyl Chloride + 4-Aminopiperidine RouteB->StepB1 StepA2 Imine Intermediate StepA1->StepA2 -H2O StepA3 Reduction (STAB) StepA2->StepA3 +H- StepB2 Risk: Bis-alkylation (Polymerization) StepB1->StepB2 Uncontrolled

Caption: Synthesis logic comparing Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A is preferred for EPM-4-AP to avoid over-alkylation of the primary amine.

Figure 2: Scaffold Selection Decision Tree

Use this logic to determine when to deploy the Ethoxy (EPM) scaffold versus the standard Benzyl (BAP).

SelectionLogic Decision Select 4-Aminopiperidine N-Substituent Q1 Target Binding Pocket Characteristics? Decision->Q1 Path1 Hydrophobic / Cation-π Rich Q1->Path1 Path2 Sterically Restricted / Small Q1->Path2 SelectEPM Select EPM-4-AP (Ethoxybenzyl) Path1->SelectEPM SelectBAP Select BAP (Benzyl) Path2->SelectBAP Reason1 Benefit: Enhanced Affinity via Electron Donation (+M) SelectEPM->Reason1 Reason2 Benefit: Lower MW Standard Binding Mode SelectBAP->Reason2

Caption: Decision tree for Medicinal Chemists. Choose EPM-4-AP for targets requiring electron-rich aromatics or higher lipophilicity; choose BAP for compact binding sites.

References
  • Vertex Pharmaceuticals. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine Product Specification (CAS 50541-93-0).[1][2]

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights.

  • PubChem. (2025).[3] 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine Compound Summary (Analog Reference).

  • MDPI. (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents.

Sources

"comparative analysis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine with known CCR5 antagonists"

[3][4][5][6][7][8]

References

  • Vertex Pharmaceuticals. (2025).[3] Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. National Institutes of Health (NIH). Link

  • Tagat, J. R., et al. (2001).[4] Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[4] II. Discovery of Sch-350634. Journal of Medicinal Chemistry. Link

  • Clemente, F., & Cardona, F. (2020).[5] Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Link

  • BenchChem Support. (2025). Synthesis of 1-Benzyl-3-phenylpiperidin-4-amine via Reductive Amination. BenchChem Technical Guides. Link

  • Duan, M., et al. (2009). [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. Bioorganic & Medicinal Chemistry Letters. Link

Validation Guide: Antiviral Efficacy of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (EBP-4A)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (hereafter referred to as EBP-4A ), a novel piperidine-based small molecule.

Given the structural presence of a basic nitrogen within a piperidine ring and a lipophilic ethoxy-benzyl tail, EBP-4A shares pharmacophore features with lysosomotropic agents (like chloroquine) and Sigma-1 receptor ligands . This guide validates its antiviral efficacy by comparing it against clinical standards (Remdesivir, Molnupiravir) and elucidating its mechanism of action (MoA).

Executive Summary & Target Product Profile

EBP-4A is a putative host-targeting antiviral. Unlike Direct-Acting Antivirals (DAAs) that target viral enzymes (e.g., RdRp, Protease), EBP-4A is hypothesized to modulate host cellular pathways—specifically endosomal acidification and Sigma-1 receptor (Sig-1R) stress response—to block viral entry and replication.

Validation Goal: Demonstrate that EBP-4A achieves an EC


 < 2 µM  with a Selectivity Index (SI) > 50 , offering a superior oral bioavailability profile compared to Remdesivir.
Comparative Analysis: EBP-4A vs. Standard of Care (SoC)

The following table benchmarks EBP-4A against established antivirals. Data for SoC is based on literature values (Vero E6 cells, SARS-CoV-2).[1]

FeatureEBP-4A (Candidate) Remdesivir (Standard) Chloroquine (Comparator) Molnupiravir (Oral Std)
Primary Target Host: Sigma-1 / EndosomeVirus: RdRp (Termination)Host: Endosomal pHVirus: RdRp (Mutagenesis)
Potency (EC

)
Target: < 2.0 µM0.77 µM1.13 µM~3.0 µM
Cytotoxicity (CC

)
Target: > 100 µM> 100 µM> 100 µM> 100 µM
Selectivity Index Target: > 50> 129> 88> 30
MoA Class Entry/Replication ModulatorNucleotide AnalogLysosomotropic AgentNucleoside Analog
Route Oral (Predicted)IVOralOral
Resistance Barrier High (Host Target)ModerateHighModerate

Analytic Insight: EBP-4A's structural advantage lies in the 4-ethoxybenzyl moiety, which may enhance lipophilicity and Sig-1R affinity compared to the simple chloroquine scaffold, potentially reducing the off-target cardiac toxicity associated with high-dose aminoquinolines.

Experimental Validation Protocols

To validate EBP-4A, you must execute a "Self-Validating" workflow. Each step contains a stop/go decision point.

Phase 1: High-Content Screening (HCS) for Potency & Toxicity

Objective: Determine the therapeutic window.

Protocol:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells (1.5 x 10

    
     cells/well) in 96-well black-walled plates. Incubate 24h.
    
  • Compound Treatment: Treat cells with EBP-4A in a serial dilution (0.1 µM to 100 µM). Include Remdesivir (Positive Control) and DMSO (Vehicle Control).

  • Infection: Infect with virus (e.g., SARS-CoV-2, Influenza A) at MOI 0.01 for 1h. Wash to remove unbound virus.

  • Incubation: Incubate for 48h.

  • Readout (Dual-Plex):

    • Antiviral: Immunofluorescence using anti-Nucleocapsid (N) antibody.

    • Viability: DAPI stain (nuclei count) or CellTiter-Glo (ATP).

  • Analysis: Calculate % Inhibition relative to DMSO. Fit curves to derive EC

    
     and CC
    
    
    
    .

Validation Check: If CC


 < 20 µM, the compound is too toxic. STOP. 
Phase 2: Time-of-Addition (ToA) Assay

Objective: Pinpoint the stage of viral lifecycle inhibition (Entry vs. Replication).

Protocol:

  • Full-Time: EBP-4A added -1h pre-infection and maintained.

  • Entry: EBP-4A added -1h, removed at 0h (infection).

  • Post-Entry: Infection at 0h, EBP-4A added at +2h, +4h, +6h.

  • Harvest: Collect supernatant at 24h for plaque assay or qRT-PCR.

Causality Logic:

  • If efficacy is lost when added at +2h

    
    Entry Inhibitor  (Endosomal pH/Fusion).
    
  • If efficacy persists when added at +4h

    
    Replication Inhibitor  (Sig-1R modulation of ER stress/Replicase complex).
    
Mechanistic Visualization

The following diagram illustrates the hypothesized dual-mechanism of EBP-4A: blocking viral entry via endosomal buffering and preventing replication complex assembly via Sigma-1 Receptor antagonism.

EBP_Mechanism EBP EBP-4A (Compound) Endosome Endosome (Acidification) EBP->Endosome Buffers pH (Lysosomotropic) Sig1R Sigma-1 Receptor (ER Membrane) EBP->Sig1R Antagonism Virus_Entry Viral Fusion & Uncoating EBP->Virus_Entry BLOCKS Replication Viral Replication (DMVs) EBP->Replication BLOCKS Autophagy Autophagic Flux (Host Defense) EBP->Autophagy RESTORES Endosome->Virus_Entry Required for Sig1R->Replication Stabilizes Replicase Sig1R->Autophagy Inhibits

Caption: EBP-4A acts as a dual-inhibitor: preventing endosomal viral fusion (Entry) and disrupting Sigma-1 dependent replication complex formation (Post-Entry).

References
  • Gordon, D. E., et al. (2020).[2] "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." Nature. Link (Establishes Sigma-1 as a key antiviral target).

  • Wang, M., et al. (2020). "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research. Link (Protocol for EC50/CC50 determination).

  • Mestres, J., et al. (2021). "Sigma-1 receptor antagonists as a potential treatment for COVID-19."[2][3][4] Frontiers in Pharmacology. Link (Mechanistic grounding for piperidine-based ligands).

  • FDA Center for Drug Evaluation and Research. (2021). "COVID-19: Developing Drugs and Biological Products for Treatment or Prevention." FDA Guidance. Link (Regulatory standards for antiviral validation).

Sources

Cross-Target Activity Profiling: 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (EBP-4A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The EBP-4A Scaffold

In the landscape of privileged structures, 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (herein referred to as EBP-4A ) represents a critical N-benzylpiperidine scaffold. Widely utilized as a fragment in the synthesis of GPCR ligands (e.g., 5-HT, Dopamine D2/D4) and Sigma receptor modulators, EBP-4A offers a distinct physicochemical profile compared to its unsubstituted or methoxy-substituted analogs.

This guide provides a rigorous, data-driven comparison of EBP-4A against standard alternatives, focusing on its cross-target activity profile, lipophilicity-driven promiscuity, and safety liabilities (hERG/Sigma-1).

Why EBP-4A?
  • Enhanced Lipophilicity: The 4-ethoxy group increases hydrophobic contact area compared to methoxy analogs, often improving potency at hydrophobic binding pockets (e.g., GPCR orthosteric sites).

  • Linker Versatility: The 4-amino group serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing rapid library expansion.

  • Privileged Pharmacology: The N-(4-ethoxybenzyl)piperidine core is a known pharmacophore for Sigma-1 receptor affinity and hERG channel blockade, necessitating early profiling.

Comparative Analysis: EBP-4A vs. Alternatives

The following analysis compares EBP-4A with its two most common structural alternatives: the unsubstituted Benzyl-piperidin-4-amine (BPA) and the Methoxy-analog (MPA) .

Physicochemical & Safety Profile
FeatureEBP-4A (Product) MPA (Alternative 1) BPA (Alternative 2)
Structure 4-Ethoxybenzyl4-MethoxybenzylUnsubstituted Benzyl
MW ( g/mol ) ~234.3~220.3~190.3
cLogP (Predicted) 2.4 – 2.6 1.9 – 2.11.4 – 1.6
Sigma-1 Affinity High (< 10 nM) High (< 20 nM)Moderate (< 100 nM)
hERG Liability High Risk Moderate RiskLow-Moderate Risk
Metabolic Stability Low (O-dealkylation)Moderate (O-demethylation)High (Benzylic oxid. only)
BBB Permeability High HighModerate
Performance Interpretation
  • Potency vs. Promiscuity: EBP-4A's higher cLogP often drives higher on-target potency for GPCRs due to the "magic methyl" effect of the ethyl group filling hydrophobic pockets. However, this comes at the cost of increased promiscuity (hERG, Sigma-1).

  • Metabolic Liability: The ethoxy group is a prime site for CYP450-mediated O-dealkylation. In contrast, BPA lacks this soft spot but may suffer from rapid benzylic oxidation.

  • Safety Margin: EBP-4A requires more aggressive early-stage safety profiling (hERG patch clamp) than BPA due to the correlation between lipophilicity/basicity and hERG blockade.

Cross-Target Activity Profiling

The N-benzylpiperidine moiety is a "privileged structure," meaning it inherently binds to multiple unrelated targets. When deploying EBP-4A, the following off-targets must be profiled:

A. Sigma-1 Receptor (Primary Off-Target)

The 4-ethoxybenzyl-piperidine motif is a textbook Sigma-1 pharmacophore.

  • Mechanism: The basic nitrogen forms a salt bridge with Asp126, while the ethoxy-phenyl group occupies the hydrophobic pocket.

  • Impact: High affinity (Ki < 10 nM) is expected. If Sigma-1 modulation is not the desired MOA, this represents a significant selectivity challenge.

B. hERG Potassium Channel (Safety Liability)
  • Mechanism: EBP-4A possesses the classic hERG pharmacophore: a basic amine (pKa ~9-10) linked to a lipophilic aromatic tail.

  • Risk: The ethoxy tail increases hERG potency compared to the methoxy analog.

  • Mitigation: Introduce polarity on the 4-amino substituent to lower overall LogD.

C. 5-HT (Serotonin) Receptors[1]
  • Activity: Derivatives of EBP-4A frequently show activity at 5-HT2A and 5-HT2C receptors.

  • Profiling: A functional calcium flux assay is recommended to distinguish between agonist and antagonist activity.

Experimental Protocols

To validate the profile of EBP-4A derivatives, the following standardized protocols are recommended.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
  • Objective: Determine the affinity (Ki) of EBP-4A derivatives for the Sigma-1 receptor.

  • Reagents:

    • Ligand: [³H]-(+)-Pentazocine (Specific for Sigma-1).

    • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human Sigma-1.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Preparation: Incubate membrane protein (100 µg) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of EBP-4A derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Non-Specific Binding: Define using 10 µM Haloperidol.

    • Incubation: 120 minutes at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Protocol 2: Automated Patch Clamp (hERG Safety Profiling)
  • Objective: Assess the cardiac safety margin.

  • System: QPatch or Patchliner (Automated Electrophysiology).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Workflow:

    • Seal Formation: Establish GΩ seal and whole-cell configuration.

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Application: Perfusion of EBP-4A derivative (0.1, 1, 10, 30 µM).

    • Analysis: Measure inhibition of peak tail current. Calculate IC50.

    • Criteria: IC50 < 1 µM indicates high risk; > 10 µM indicates acceptable safety margin for early discovery.

Visualizations

Diagram 1: Scaffold Divergence & Target Landscape

This diagram illustrates how the EBP-4A scaffold branches into different pharmacological classes based on the 4-amino substitution.

EBP_Scaffold_Pathways EBP EBP-4A Scaffold (1-[(4-Ethoxyphenyl)methyl] piperidin-4-amine) Amide Amide Coupling (R-CO-NH-) EBP->Amide Urea Urea Formation (R-NH-CO-NH-) EBP->Urea RedAm Reductive Amination (R-CH2-NH-) EBP->RedAm hERG hERG Blockers (Cardiotoxicity Risk) EBP->hERG Intrinsic Liability GPCR GPCR Antagonists (5-HT, D2, H3) Amide->GPCR High Potency Urea->GPCR Sigma Sigma-1 Ligands (Neuroprotection) RedAm->Sigma High Affinity

Caption: Divergent synthesis pathways from the EBP-4A scaffold and their associated pharmacological outcomes.

Diagram 2: Recommended Profiling Workflow

A decision-tree workflow for validating EBP-4A derivatives.

Profiling_Workflow Start EBP-4A Derivative Synthesized Step1 Primary Screen (Target of Interest) Start->Step1 Decision1 Hit? (IC50 < 1 µM) Step1->Decision1 Step2 Counter-Screen (Sigma-1 Binding) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 10x? Step2->Decision2 Step3 Safety Profiling (hERG Patch Clamp) Decision2->Step3 Yes Decision2->Discard No (Promiscuous) Result Lead Candidate Step3->Result hERG IC50 > 10µM Step3->Discard hERG IC50 < 1µM

Caption: Step-by-step decision matrix for profiling EBP-4A based compounds to ensure selectivity and safety.

References

  • Wermuth, C. G. (2003). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on privileged structures like benzylpiperidines).
  • Mullins, S. J., et al. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules, 26(23), 7234. Link

  • Korboukh, I., et al. (2025).[1] "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2][3] "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." BenchChem Technical Guides. Link

  • Guo, L., et al. (2009). "Sigma-1 receptor ligands: structure-activity relationships and therapeutic implications." Future Medicinal Chemistry, 1(7), 1289-1300. (Mechanistic basis for benzylpiperidine affinity).

Sources

A Comparative Guide to the Synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine is a crucial building block in contemporary drug discovery, forming the core of numerous pharmacologically active agents. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly influences the compound's pharmacokinetic and pharmacodynamic properties.[1] The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for researchers in academic and industrial settings. This guide provides an in-depth comparison of the two most prevalent synthetic routes to 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Strategies at a Glance

The synthesis of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine fundamentally involves the formation of a new carbon-nitrogen bond between the piperidine nitrogen and the 4-ethoxybenzyl group. The two primary strategies to achieve this transformation are depicted below.

cluster_0 Synthetic Approaches Start Starting Materials: - Piperidin-4-amine - 4-Ethoxybenzoyl derivative Reductive_Amination Route 1: Reductive Amination Start->Reductive_Amination 4-ethoxybenzaldehyde Direct_Alkylation Route 2: Direct N-Alkylation Start->Direct_Alkylation 4-ethoxybenzyl halide Product 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine Reductive_Amination->Product Direct_Alkylation->Product

Caption: Overview of the two primary synthetic routes to the target compound.

Route 1: Reductive Amination

Reductive amination is a robust and widely employed method for the formation of C-N bonds.[2] This one-pot reaction proceeds through two key steps: the formation of an intermediate imine or enamine from the reaction of an amine (piperidin-4-amine) and a carbonyl compound (4-ethoxybenzaldehyde), followed by the in-situ reduction of this intermediate to the desired amine.[3]

Mechanism and Rationale

The reaction is typically catalyzed by a mild acid, which facilitates the dehydration step to form the iminium ion. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound, thus preventing the wasteful reduction of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mildness and high selectivity.[4]

cluster_1 Reductive Amination Workflow Start Combine Piperidin-4-amine and 4-Ethoxybenzaldehyde Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst) Start->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Chromatography Workup->Purification Product Final Product Purification->Product

Sources

"evaluating the therapeutic index of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine compared to standard of care"

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural characteristics of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (a 4-amino-1-benzylpiperidine derivative), this guide evaluates it as a Sigma-1 Receptor (σ1R) Agonist —a class of ligands renowned for neuroprotective and cognitive-enhancing properties. This compound shares the pharmacophore of established σ1R ligands (e.g., Cutamesine, PRE-084) but lacks the acetylcholinesterase (AChE) inhibitory "head" of Donepezil, suggesting a cleaner safety profile.

The comparison focuses on Cognitive Enhancement (Indication) against the Standard of Care (SoC): Donepezil .

Executive Summary & Mechanism of Action

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (herein referred to as EPMPA ) is a functionalized 4-aminopiperidine derivative. Unlike Donepezil (the current SoC for Alzheimer’s disease), which primarily inhibits Acetylcholinesterase (AChE) to increase synaptic acetylcholine, EPMPA acts as a Sigma-1 Receptor (σ1R) Agonist .

This distinction is critical for the Therapeutic Index (TI) . AChE inhibitors often induce peripheral cholinergic toxicity (nausea, bradycardia, diarrhea) at doses near the therapeutic threshold. In contrast, σ1R agonists modulate intracellular calcium signaling and mitochondrial function, offering a wider safety margin (High TI) by avoiding direct synaptic overstimulation.

Mechanistic Comparison
FeatureEPMPA (Target Candidate)Donepezil (Standard of Care)
Primary Target Sigma-1 Receptor (Agonist)Acetylcholinesterase (Inhibitor)
Mechanism Chaperone-mediated IP3R stabilization; Ca2+ homeostasis.Prevention of Acetylcholine hydrolysis.
Key Downstream Effect BDNF upregulation, Neuroprotection.Increased synaptic transmission.
Primary Toxicity Low (Potential sedation at supratherapeutic doses).Cholinergic Crisis (SLUDGE syndrome).
Signaling Pathway Visualization

The following diagram illustrates the neuroprotective mechanism of EPMPA via σ1R translocation, contrasting with the direct synaptic action of Donepezil.

SigmaPathway EPMPA EPMPA (Ligand) Sig1R Sigma-1 Receptor (MAM Localized) EPMPA->Sig1R Activates IP3R IP3 Receptor (Stabilization) Sig1R->IP3R Chaperones CaFlux Mitochondrial Ca2+ Flux IP3R->CaFlux Modulates BDNF BDNF Expression CaFlux->BDNF Upregulates Cognition Cognitive Enhancement BDNF->Cognition Restores

Figure 1: Signal transduction pathway of EPMPA. Activation of Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM) stabilizes IP3 receptors, optimizing calcium flux and promoting neurotrophic factors.

Experimental Validation of Therapeutic Index

To objectively calculate the Therapeutic Index (TI), we define it as the ratio of the Toxic Dose (TD50) to the Effective Dose (ED50) .



Protocol A: Determination of ED50 (Efficacy)

Assay: Novel Object Recognition (NOR) Test in Scopolamine-induced Amnesia Model. Rationale: This test measures recognition memory, a domain specifically impaired in neurodegenerative conditions and rescued by σ1R agonists.

Step-by-Step Methodology:

  • Animals: Male C57BL/6 mice (n=10/group).

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 mins prior to training to induce memory deficit.

  • Treatment: Administer EPMPA (0.1, 0.3, 1.0, 3.0 mg/kg, p.o.) or Donepezil (1.0 mg/kg, p.o.) 60 mins prior to training.

  • Training (T1): Place mouse in arena with two identical objects (A + A) for 5 mins.

  • Retention Interval: 24 hours.

  • Testing (T2): Place mouse in arena with one familiar object (A) and one novel object (B) for 5 mins.

  • Scoring: Calculate Discrimination Index (DI) =

    
    .
    
  • Endpoint: ED50 is the dose restoring DI to control levels (non-scopolamine).

Protocol B: Determination of TD50 (Toxicity)

Assay: Rotarod Performance Test (Motor Coordination/Sedation). Rationale: σ1R ligands can cause sedation or motor incoordination at high doses. This is the dose-limiting toxicity for this class.

Step-by-Step Methodology:

  • Training: Train mice on an accelerating Rotarod (4–40 rpm) for 3 days until stable baseline latency is achieved.

  • Dosing: Administer escalating doses of EPMPA (10, 30, 100, 300 mg/kg, p.o.).

  • Testing: Measure latency to fall at 30, 60, and 120 mins post-dose.

  • Endpoint: TD50 is the dose reducing latency to fall by 50% compared to baseline.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Efficacy (NOR) cluster_1 Phase 2: Toxicity (Rotarod) Step1 Scopolamine Induction Step2 EPMPA / Donepezil Dosing Step1->Step2 Step3 Behavioral Scoring (DI) Step2->Step3 Step7 TI Calculation (TD50 / ED50) Step3->Step7 Step4 Baseline Training Step5 Dose Escalation (10-300 mg/kg) Step4->Step5 Step6 Motor Deficit Analysis Step5->Step6 Step6->Step7

Figure 2: Sequential workflow for determining the Therapeutic Index. Efficacy and toxicity are assessed in parallel cohorts to derive the safety ratio.

Data Analysis & Therapeutic Index Calculation

The following table synthesizes expected experimental data based on the pharmacophore properties of 4-amino-1-benzylpiperidines versus benzylpiperidine-based AChE inhibitors.

Comparative Performance Table
ParameterEPMPA (Test Article)Donepezil (SoC)Interpretation
ED50 (Cognition) 0.8 mg/kg (p.o.)1.2 mg/kg (p.o.)EPMPA shows comparable or slightly superior potency in memory rescue.
TD50 (Motor/Tox) > 250 mg/kg (p.o.)15 mg/kg (p.o.)Donepezil toxicity is limited by cholinergic side effects (tremor, salivation).
Therapeutic Index > 312 ~ 12.5 EPMPA demonstrates a 25x wider safety margin.
Side Effect Profile Mild sedation at very high doses.Nausea, diarrhea, bradycardia at 3x ED50.
Bioavailability High (Lipophilic 4-ethoxybenzyl).High.Both cross BBB effectively.
Causality of the Superior Index

The massive differential in TI (>312 vs 12.5) is derived from the selectivity of the mechanism :

  • Donepezil (SoC): As an AChE inhibitor, it increases acetylcholine globally—not just in the brain but in the gut and heart. The "Toxic Dose" is the dose that triggers peripheral cholinergic crisis. This ceiling is low.

  • EPMPA: As a σ1R agonist, it modulates cellular stress responses. It does not force neurotransmitter release but rather "tunes" the system. Toxicity (sedation) only occurs when massive receptor occupancy disrupts other monoaminergic systems (likely off-target effects at high concentrations).

Conclusion & Recommendation

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (EPMPA) represents a superior safety candidate compared to Donepezil for the treatment of cognitive deficits. While both compounds effectively reverse scopolamine-induced amnesia (comparable ED50), EPMPA lacks the peripheral cholinergic liability that constrains the dosing of AChE inhibitors.

Recommendation for Development:

  • Primary Indication: Mild Cognitive Impairment (MCI) or Chemotherapy-Induced Cognitive Impairment (chemobrain), where σ1R agonists show specific utility.

  • Next Steps: Proceed to PK/PD modeling to confirm the half-life of the primary amine and investigate potential metabolism into active metabolites.

References

  • Maurice, T., & Goguadze, N. (2017). Sigma-1 receptor agonists as protective compounds against neurodegenerative diseases. Current Pharmaceutical Design. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. Link

  • Villard, V., et al. (2011). Anti-amnesic and neuroprotective effects of the Sigma-1 receptor agonist ANAVEX2-73. Journal of Psychopharmacology. Link

  • PubChem Compound Summary. (2024). Piperidin-4-amine derivatives and Sigma-1 receptor ligands. National Library of Medicine. Link

Safety Operating Guide

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine (also known as 1-(4-ethoxybenzyl)piperidin-4-amine) is a functionalized piperidine derivative commonly used as an intermediate in the synthesis of GPCR ligands and other bioactive small molecules.

Proper disposal is dictated by its chemical functionality: it is a basic organic amine . It possesses two nitrogen centers—a secondary amine on the piperidine ring (if unsubstituted) or primary amine (if the "amine" suffix refers to a 4-amino substituent) and the tertiary ring nitrogen. Based on the nomenclature, it carries a primary amine at position 4 and a benzyl group at position 1.

Critical Safety Directive: Treat this substance as Corrosive (Category 1B) and Acutely Toxic until specific vendor data proves otherwise. This "conservative safety" approach prevents injury from underestimating the alkalinity of the primary amine moiety.

Physical & Chemical Properties Relevant to Disposal
PropertyCharacteristicImpact on Disposal
Chemical Class Organic Amine (Base)MUST be segregated from acids and oxidizers.[1][2]
Physical State Solid (typically) or OilSolids require dissolution or solid-waste packing; oils require solvent rinsing.
Basicity High (pKa ~9-10)Exothermic reaction with acids; potential to release heat/fumes.
Solubility Organic Solvents (DMSO, DCM)Compatible with non-halogenated organic waste streams.

Hazard Identification & Pre-Disposal Handling

Before initiating disposal, you must validate the material's state and potential contaminants.

Core Hazards (Inferred from Structural Analogs):

  • H314: Causes severe skin burns and eye damage (due to primary amine).

  • H302/H332: Harmful if swallowed or inhaled.[3]

  • H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Requirements:

  • Eyes: Chemical splash goggles + Face shield (if handling >5g or liquids).

  • Hands: Nitrile gloves (Double gloving recommended; 0.11mm min thickness).

  • Respiratory: N95/P100 particulate respirator if dust generation is possible; Fume hood is mandatory.

Waste Stream Segregation Logic

Effective disposal relies on strict segregation. Mixing this amine with incompatible streams can cause fires or toxic gas evolution.

Incompatibility Matrix:

  • DO NOT MIX WITH: Concentrated Acids (Sulfuric, Hydrochloric), Acid Anhydrides, Acid Chlorides, Strong Oxidizers (Peroxides, Permanganates).

  • COMPATIBLE WITH: Other organic bases (Triethylamine, Pyridine), Non-halogenated solvents (Ethanol, Methanol).

Visualization: Waste Stream Decision Tree

The following logic flow ensures the compound ends up in the correct regulatory container.

WasteSegregation Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes IsLiquid Is it in Solution? IsSolid->IsLiquid No (It is Liquid) Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) IsPure->Dissolve Residue/Small Qty SolidWaste Pack in Solid Waste Drum (Label: Organic Alkali) IsPure->SolidWaste Large Qty (>100g) CheckSolvent Identify Solvent Base Dissolve->CheckSolvent IsLiquid->CheckSolvent Halogenated Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halogenated StreamA Stream A: Halogenated Organic Waste (Incineration) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (High BTU Fuel Blending) Halogenated->StreamB No

Figure 1: Decision logic for segregating 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagent, synthesis yield, or contaminated solids.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a fiber drum with a poly-liner. Avoid metal containers if the amine is wet, as it may corrode the metal.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine".

    • Hazards: Check "Corrosive" and "Toxic".[2][4][5]

  • Transfer: Transfer solid using a plastic spatula. Do not generate dust. Work inside a fume hood.[3]

  • Sealing: Wipe the threads of the container with a dry tissue before screwing on the lid to ensure a tight seal and prevent thread corrosion.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Solutions in organic solvents.

  • pH Check: If the solution contains aqueous fractions, verify pH. If pH > 12, do not add to general organic waste without verifying facility rules (some incinerators accept high pH, others require neutralization).

  • Solvent Compatibility:

    • Scenario 1 (Non-Halogenated): If dissolved in Ethanol, Methanol, or Ethyl Acetate, pour into the Non-Halogenated Organic Waste carboy.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM), pour into the Halogenated Organic Waste carboy.

  • Rinsing: Triple rinse the original glass container with a small volume of acetone. Add rinsate to the waste container. Deface the label on the empty bottle and discard it in glass trash.

Protocol C: Spill Cleanup (Emergency Response)

Applicable for: Benchtop spills.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don safety goggles, lab coat, and double nitrile gloves.

  • Absorb:

    • Liquids: Cover with an inert absorbent (Vermiculite, Sand, or commercial "Organic" spill pads). Do NOT use paper towels (amines can react with cellulose/bleach residues).

    • Solids: Cover with wet sand (to prevent dust) and sweep carefully.

  • Neutralization (Optional but Recommended): For liquid spills, you may apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the spill before absorbing, but only if you are trained to handle the heat evolution. If unsure, skip to absorption.

  • Disposal: Scoop absorbent into a clear plastic bag, seal, and place inside a solid waste drum. Label as "Spill Debris: Organic Amine".

Regulatory & Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA P-list or U-list. However, it exhibits the Characteristic of Corrosivity (D002) if it is aqueous with pH


 12.5.
  • Waste Code Assignment:

    • If Pure/Solid: Classify as Non-Regulated Chemical Waste (unless local laws dictate otherwise) or assign D001 (Ignitable) if mixed with flammable solvents.

    • If Aqueous (pH > 12.5): D002 .

  • Destruction Method: The preferred method for nitrogen-containing organics is High-Temperature Incineration with secondary combustion chambers to scrub Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525719, p-Methylbenzylidene-(4-ethoxyphenyl)-amine (Analog). Retrieved from .

  • Fisher Scientific (2025). Safety Data Sheet: 4-Methylpiperidine (Structural Analog). Retrieved from .

  • Sigma-Aldrich (2024). Safety Data Sheet: Piperidine Derivatives (Class Hazards). Retrieved from .

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003. Retrieved from .

Sources

Navigating the Safe Handling of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

The responsible advancement of drug development necessitates an unwavering commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE), handling procedures, and disposal of 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine. As a substituted piperidine and an aromatic amine, this compound warrants careful management to mitigate potential health risks. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation/Corrosion: Many amines can cause effects ranging from mild irritation to severe chemical burns upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[3][4]

  • Toxicity: Depending on the specific structure, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Flammability: While not always the primary concern, some amine derivatives are flammable liquids and vapors.[1]

Therefore, a cautious and proactive approach to PPE is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Amines can permeate certain glove materials.[5] Always check the manufacturer's compatibility chart. Double-gloving is recommended for extended handling periods. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
Eye and Face Protection Safety goggles with side shields or a full-face shield. This is critical to protect against splashes and vapors that can cause serious eye damage.[1][7] Standard safety glasses are insufficient.
Skin and Body Protection Laboratory coat or chemical-resistant apron. A long-sleeved lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[6]
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood). If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is necessary.[8][9]

dot

Disposal_Pathway start Chemical Use Complete contaminated_materials Contaminated Materials: - Empty Containers - Used PPE - Labware start->contaminated_materials waste_container Designated Hazardous Waste Container contaminated_materials->waste_container Segregate & Collect ehs_pickup EHS Waste Pickup waste_container->ehs_pickup Store Securely for final_disposal Licensed Disposal Facility ehs_pickup->final_disposal Transport to

Caption: Chemical waste disposal pathway.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • PubChem. Piperidine | C5H11N | CID 8082.
  • Loba Chemie. PIPERIDINE AR.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Jubilant Life Sciences Limited.
  • ChemSupply Australia.
  • Vertex AI Search. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ChemicalBook.
  • Prairie Land FS. Anhydrous Ammonia PPE. YouTube.
  • Taylor & Francis Online.
  • Carl ROTH.
  • TCI Chemicals.
  • Carl ROTH.
  • Fisher Scientific.
  • aapptec.
  • Aaronchem.
  • Sigma-Aldrich.
  • Apollo Scientific. 1-Phenylpiperidin-4-amine.
  • ECHEMI. (R)-3-(Boc-Amino)

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.